Dimethoxane
Description
This compound is a member of dioxanes.
Properties
IUPAC Name |
(2,6-dimethyl-1,3-dioxan-4-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-4-8(11-6(2)9)12-7(3)10-5/h5,7-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMNXPYGVPEQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC(O1)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Record name | DIMETHOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020480 | |
| Record name | Dimethoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethoxane is a clear light yellow to light amber slightly viscous liquid with a mustard-like odor. (NTP, 1992), Yellow liquid; [Hawley] Mustard-like odor; [Merck Index] | |
| Record name | DIMETHOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethoxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
367 °F at 760 mmHg (NTP, 1992), 74-75 °C @ 6 mm Hg | |
| Record name | DIMETHOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
142 °F (NTP, 1992), 61 °C | |
| Record name | DIMETHOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethoxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Miscible (NTP, 1992), MISCIBLE WITH WATER, MANY ORG SOLVENTS | |
| Record name | DIMETHOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0655 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0655 @ 20 °C/4 DEG | |
| Record name | DIMETHOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.14 [mmHg] | |
| Record name | Dimethoxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
LIQUID, CLEAR YELLOW TO LIGHT AMBER LIQUID | |
CAS No. |
828-00-2 | |
| Record name | DIMETHOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethoxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxan-4-ol, 2,6-dimethyl-, 4-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyl-1,3-dioxan-4-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0859MSI8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
less than -13 °F (NTP, 1992), FP: LESS THAN 25 °C | |
| Record name | DIMETHOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,4-Dioxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,4-dioxane, a widely used solvent in research and industry. The information is presented to assist in the design of experiments, process development, and to ensure safe handling and use. All quantitative data is summarized in structured tables for easy reference and comparison. Detailed experimental protocols for determining key physical properties are also provided.
Core Physical and Chemical Properties of 1,4-Dioxane
1,4-Dioxane is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint, sweet odor similar to diethyl ether.[1] Its miscibility with water and many organic solvents makes it a versatile solvent for a wide range of applications.[1][2][3]
General Properties
| Property | Value |
| Chemical Formula | C₄H₈O₂ |
| Molar Mass | 88.11 g/mol [2][4] |
| Appearance | Colorless liquid[2][4][5] |
| Odor | Faint, pleasant, ether-like[1][5][6] |
Physicochemical Properties
The following tables summarize the key physicochemical properties of 1,4-dioxane. Values are provided at standard conditions (20°C or 25°C) where available.
| Property | Value | Temperature (°C) |
| Density | 1.033 g/mL[1] | 20 |
| 1.034 g/mL[2][7][8][9][10] | 25 | |
| Boiling Point | 101.1 °C[1][4] | - |
| Melting Point | 11.8 °C[1][4][11] | - |
| Vapor Pressure | 29 mmHg | 20 |
| 37 mmHg[5] | 25 | |
| 38.1 mmHg[11] | 25 | |
| Viscosity | 1.32 mPa·s | 20 |
| Refractive Index (n/D) | 1.422[7][9][10] | 20 |
| Dielectric Constant | 2.25[12][13] | 20 |
| 2.209[14] | 25 |
Solubility
1,4-Dioxane is miscible with water and a wide range of organic solvents, including acetone, alcohol, benzene, and ether.[1][3][6][8][10] This high solubility in both aqueous and organic media is a key characteristic that drives its use in many applications.
Safety and Flammability
| Property | Value |
| Flash Point | 11 - 12 °C[1][7] |
| Autoignition Temperature | 180 °C[1][11] |
| Explosive Limits in Air | 2.0–22% by volume[1][11] |
Experimental Protocols for Determining Physical Properties
Accurate determination of physical properties is crucial for the proper use and handling of solvents. The following are detailed methodologies for key experiments based on internationally recognized standards.
Determination of Boiling Point (Based on OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Heating bath (e.g., oil bath)
-
Boiling tube
-
Calibrated thermometer
-
Capillary tube (sealed at one end)
-
Stirring device
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the boiling tube.
-
A capillary tube, sealed at the upper end, is placed with the open end downwards into the boiling tube.
-
The apparatus is heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the temperature is allowed to fall.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[15]
Determination of Density (Based on ASTM D4052)
This method covers the determination of the density of liquids using a digital density meter.
Apparatus:
-
Digital density meter with an oscillating U-tube.[1][2][8][16][17]
-
Thermostatically controlled bath to maintain the sample at a constant temperature.
-
Syringes for sample injection.
Procedure:
-
Calibrate the digital density meter with two reference standards of known density (e.g., dry air and freshly distilled water).
-
Ensure the sample is free of air bubbles before injection.
-
Introduce a small volume of the liquid sample into the oscillating U-tube of the density meter.[17]
-
The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.
-
The density is calculated from this change in frequency using the instrument's calibration data.[16][17]
Determination of Refractive Index (Based on ASTM D1218)
This method is used for the measurement of the refractive index of transparent liquids.
Apparatus:
-
Abbe refractometer.
-
Constant temperature bath.
-
Light source (e.g., sodium lamp).
-
Dropper.
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Ensure the prism surfaces of the refractometer are clean and dry.
-
Apply a few drops of the liquid sample onto the lower prism.[10]
-
Close the prisms and allow the sample to come to the desired temperature, controlled by the circulating bath.
-
Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.[10]
-
Read the refractive index directly from the instrument's scale.[10]
Logical Workflow for Solvent Characterization
The following diagram illustrates a typical workflow for the characterization of the physical properties of a solvent like 1,4-dioxane.
Caption: A logical workflow for the physical characterization of a solvent.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D4052 - eralytics [eralytics.com]
- 3. oecd.org [oecd.org]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. scribd.com [scribd.com]
- 7. laboratuar.com [laboratuar.com]
- 8. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]
- 9. matestlabs.com [matestlabs.com]
- 10. scribd.com [scribd.com]
- 11. petrolube.com [petrolube.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. store.astm.org [store.astm.org]
- 14. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 15. lcslaboratory.com [lcslaboratory.com]
- 16. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 17. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
An In-Depth Technical Guide to the Isomers of Dioxane and Their Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of dioxane—1,2-dioxane, 1,3-dioxane, and 1,4-dioxane—with a focus on their relative thermodynamic stability. This document delves into the conformational analysis of each isomer, presents quantitative stability data, and outlines detailed experimental and computational protocols for their determination.
Introduction to Dioxane Isomers
Dioxane refers to a group of three heterocyclic organic compounds with the molecular formula C₄H₈O₂. The isomers are distinguished by the positions of the two oxygen atoms in the six-membered ring. While 1,4-dioxane is a widely used aprotic solvent, 1,3-dioxane is primarily utilized as a protecting group in organic synthesis, and 1,2-dioxane, a cyclic peroxide, is the least common and most unstable of the three.[1][2] The arrangement of the oxygen atoms within the ring profoundly influences the chemical properties and thermodynamic stability of each isomer.
Thermodynamic Stability of Dioxane Isomers
The thermodynamic stability of a molecule is a measure of its relative energy content, with more stable molecules possessing lower energy. For isomers, this can be compared through their standard enthalpies of formation (ΔHf°), which represent the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. A more negative ΔHf° indicates greater thermodynamic stability.
| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) | Stability Ranking |
| 1,4-Dioxane | -354 kJ/mol (-84.6 kcal/mol)[3] | 1 (Most Stable) | |
| 1,3-Dioxane | -348.9 kJ/mol (-83.4 kcal/mol) | 2 | |
| 1,2-Dioxane | -132.8 kJ/mol (-31.74 kcal/mol)[4] | 3 (Least Stable) |
Note: The value for 1,2-dioxane is a calculated value, while the values for 1,3-dioxane and 1,4-dioxane are experimentally determined.
The data clearly indicates that 1,4-dioxane is the most thermodynamically stable isomer, followed closely by 1,3-dioxane. The significantly less negative enthalpy of formation for 1,2-dioxane highlights its inherent instability, which is characteristic of organic peroxides.
Conformational Analysis
The six-membered ring of dioxane isomers is not planar and exists in various conformations to minimize angular and torsional strain. The preferred conformation and the energy barriers between different conformations are key to understanding their reactivity and stability.
1,4-Dioxane
The 1,4-dioxane molecule is conformationally flexible and rapidly interconverts between a centrosymmetric chair and boat conformation.[3] Due to this rapid interconversion at room temperature, the 1H NMR spectrum of 1,4-dioxane shows only a single signal. Computational studies have shown that the chair conformation is the most stable, followed by the twist-boat conformation.
1,3-Dioxane
Similar to cyclohexane, 1,3-dioxane preferentially adopts a chair-like conformation . The presence of two oxygen atoms leads to shorter C-O bond lengths compared to C-C bonds, resulting in more significant diaxial interactions. Consequently, substituents, particularly at the C2 position, have a strong preference for the equatorial position to minimize steric hindrance.
1,2-Dioxane
As a cyclic peroxide, 1,2-dioxane is inherently less stable than its ether and acetal counterparts. Computational studies have been conducted to understand its conformational preferences, with both chair and twist conformers being investigated. The presence of the O-O bond significantly influences the ring's geometry and stability.
Experimental Protocols for Stability Determination
Bomb Calorimetry for Heat of Combustion
Objective: To experimentally determine the heat of combustion (ΔHc°) of a dioxane isomer, which can then be used to calculate the standard enthalpy of formation (ΔHf°).
Methodology:
-
Sample Preparation: A precisely weighed sample (typically around 1 gram) of the liquid dioxane isomer is encapsulated in a gelatin capsule or a glass ampoule. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
Bomb Assembly: 1 mL of distilled water is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state. The bomb head is then sealed.
-
Oxygen Charging: The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then charged with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a bucket containing a known volume of water. This assembly is housed within an adiabatic jacket to minimize heat exchange with the surroundings. A stirrer ensures uniform water temperature, which is monitored with a high-precision thermometer.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals before and after ignition until a constant temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the dioxane sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of formation of nitric acid (from any residual nitrogen) and the heat of combustion of the fuse wire.
Variable Temperature NMR Spectroscopy for Conformational Analysis
Objective: To determine the relative populations of different conformers of a dioxane isomer and the energy barriers between them.
Methodology:
-
Sample Preparation: A solution of the dioxane isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in a high-quality (Class A) NMR tube.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature (VT) unit is used.
-
Data Acquisition:
-
A series of 1H or 13C NMR spectra are acquired over a wide range of temperatures, typically from room temperature down to the freezing point of the solvent or until significant spectral changes are observed.
-
The temperature is lowered in a stepwise manner, allowing the sample to equilibrate at each temperature before acquiring the spectrum.
-
-
Data Analysis:
-
Coalescence Temperature: As the temperature is lowered, the rate of interconversion between conformers decreases. If the conformers have different chemical shifts for certain nuclei, the single peak observed at high temperature will broaden and eventually split into separate signals for each conformer. The temperature at which these signals merge is the coalescence temperature.
-
Equilibrium Constants: At low temperatures where the interconversion is slow on the NMR timescale, the relative populations of the conformers can be determined by integrating the signals corresponding to each conformer. The equilibrium constant (K) can then be calculated.
-
Thermodynamic Parameters: By plotting ln(K) versus 1/T (a van't Hoff plot), the standard enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined. The Gibbs free energy difference (ΔG°) can be calculated at any given temperature using the equation ΔG° = -RTln(K).
-
Computational Protocol for Thermodynamic Stability
Density Functional Theory (DFT) is a powerful computational tool for predicting the thermodynamic stability of molecules.
Step-by-Step DFT Calculation Workflow
-
Conformational Search:
-
A systematic or stochastic conformational search is performed to identify all low-energy conformers (e.g., chair, boat, twist-boat) of the dioxane isomer.
-
This initial search can be carried out using a lower level of theory or a molecular mechanics force field to reduce computational cost.
-
-
Geometry Optimization:
-
The geometry of each identified conformer is then optimized to a local minimum on the potential energy surface.
-
A common and reliable level of theory for this step is B3LYP with a 6-31G(d) basis set.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on each optimized geometry.
-
This step serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
-
Single-Point Energy Calculations:
-
To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory and a larger basis set (e.g., ωB97X-D/aug-cc-pVTZ).
-
-
Gibbs Free Energy Calculation:
-
The Gibbs free energy (G) of each conformer is calculated using the following equation: G = Eelectronic + ZPVE + Hthermal - TS
-
The relative Gibbs free energies of the conformers determine their relative populations at a given temperature, and thus the overall thermodynamic stability of the isomer.
-
Visualizations
Caption: A logical workflow for the computational determination of thermodynamic stability of dioxane isomers.
Conclusion
The stability of dioxane isomers is a critical factor influencing their applications and reactivity. This guide has provided a detailed comparison of the thermodynamic stabilities of 1,2-, 1,3-, and 1,4-dioxane, supported by quantitative data. Furthermore, comprehensive experimental and computational protocols have been outlined to enable researchers to conduct their own stability and conformational analyses. A thorough understanding of these principles is essential for professionals in chemical research, synthesis, and drug development for the rational design and handling of molecules containing the dioxane scaffold.
References
Navigating the Risks of 1,4-Dioxane in the Laboratory: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety risks associated with 1,4-dioxane in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely, mitigate exposure, and respond effectively to emergencies. This document outlines the physical and chemical properties of 1,4-dioxane, its toxicological profile, established exposure limits, and detailed protocols for safe handling, peroxide detection, and air quality monitoring.
Understanding 1,4-Dioxane: Physical and Chemical Properties
1,4-Dioxane is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint, sweet odor similar to diethyl ether.[1] Its physical and chemical properties are crucial for understanding its behavior in the laboratory and the associated risks. For instance, its high miscibility in water facilitates its movement in aqueous waste streams, while its flammability and potential for peroxide formation demand specific storage and handling protocols.[1][2]
Table 1: Physical and Chemical Properties of 1,4-Dioxane
| Property | Value | Source(s) |
| Chemical Formula | C₄H₈O₂ | [3] |
| Molecular Weight | 88.11 g/mol | [3] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Faint, pleasant, ether-like | [4][6] |
| Boiling Point | 101 °C (214 °F) | [1][4] |
| Melting Point | 11.8 °C (53.2 °F) | [4] |
| Flash Point | 12 °C (54 °F) | [4][7] |
| Autoignition Temperature | 180 °C (356 °F) | [1] |
| Vapor Pressure | 37 mmHg at 25 °C | [4] |
| Vapor Density | 3.03 (Air = 1) | [4] |
| Solubility in Water | Miscible | [1][6] |
| Density | 1.033 g/mL at 25 °C | [4] |
Health and Safety Hazards
1,4-Dioxane poses both acute and chronic health risks to laboratory personnel. Exposure can occur through inhalation, ingestion, and skin contact.[8]
Acute (Short-Term) Effects
Short-term exposure to high concentrations of 1,4-dioxane can cause irritation to the eyes, nose, and throat.[6] Other acute effects may include dizziness, drowsiness, and headache.[8][9] In severe cases of acute exposure, damage to the liver and kidneys has been reported, and in some instances, has been fatal.[6]
Chronic (Long-Term) Effects and Carcinogenicity
Long-term exposure to 1,4-dioxane is associated with significant health risks, primarily affecting the liver and kidneys.[10] The most significant long-term concern is its carcinogenicity. 1,4-Dioxane is classified as "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services and as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[2][10] Animal studies have demonstrated a clear link between long-term oral exposure to 1,4-dioxane and the development of liver and nasal tumors.[11][12]
Table 2: Carcinogenicity Classification of 1,4-Dioxane
| Organization | Classification | Source(s) |
| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans | [10] |
| U.S. Department of Health and Human Services (HHS), National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen | [10][11] |
| U.S. Environmental Protection Agency (EPA) | Group B2: Probable human carcinogen ("Likely to be carcinogenic to humans") | [2][9][10] |
The exact mechanism of 1,4-dioxane's carcinogenicity is still under investigation, but it is believed to act through a non-genotoxic mode of action.[6][10] Evidence suggests that toxicity may be linked to cytotoxicity leading to regenerative cell proliferation and oxidative stress.[6][9][13]
Peroxide Formation: An Explosion Hazard
A significant safety hazard associated with 1,4-dioxane is its ability to form explosive peroxides upon exposure to air and light.[2][14] These peroxides can detonate when subjected to heat, friction, or shock, posing a severe explosion risk, particularly during distillation or evaporation processes where they can become concentrated.[14] For this reason, it is critical to date containers of 1,4-dioxane upon receipt and upon opening, and to regularly test for the presence of peroxides.[14]
Occupational Exposure Limits
To protect laboratory workers from the harmful effects of 1,4-dioxane, several governmental and professional organizations have established occupational exposure limits (OELs). These limits represent the maximum concentration of 1,4-dioxane in the air to which a worker can be exposed over a specified period without an unreasonable risk of adverse health effects.
Table 3: Occupational Exposure Limits for 1,4-Dioxane
| Organization | Limit and Type | Value | Source(s) |
| Occupational Safety and Health Administration (OSHA) | Permissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA) | 100 ppm (360 mg/m³) | [6][15][16][17] |
| National Institute for Occupational Safety and Health (NIOSH) | Recommended Exposure Limit (REL) - 30-minute Ceiling | 1 ppm (3.6 mg/m³) | [16][18] |
| American Conference of Governmental Industrial Hygienists (ACGIH) | Threshold Limit Value (TLV) - 8-hour TWA | 20 ppm (72 mg/m³) | [15][16][17] |
| California OSHA (Cal/OSHA) | Permissible Exposure Limit (PEL) - 8-hour TWA | 0.28 ppm | [18] |
It is crucial for laboratories to implement engineering controls and work practices to ensure that employee exposure remains below these established limits.
Experimental Protocols
Protocol for Peroxide Detection in 1,4-Dioxane using Test Strips
This protocol describes a rapid and straightforward method for detecting the presence of peroxides in 1,4-dioxane using commercially available test strips.
Materials:
-
Commercial peroxide test strips (e.g., MQuant® Peroxide Test)
-
Sample of 1,4-dioxane to be tested
-
Clean glass pipette or dropper
-
Distilled water
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (butyl rubber is recommended), and a lab coat.[14][19]
Procedure:
-
Preparation: Conduct the test in a well-ventilated area, such as a chemical fume hood.[1] Don all required PPE.
-
Sampling: Carefully open the 1,4-dioxane container. Using a clean pipette, withdraw a small amount of the solvent.
-
Testing: a. Immerse the reaction zone of the test strip into the 1,4-dioxane sample for 1 second.[1] b. Withdraw the strip and shake off any excess liquid. c. Since 1,4-dioxane is an organic solvent, it is often recommended to moisten the test pad with a drop of distilled water after the solvent has evaporated to ensure proper color development.[1] d. Wait for the time specified in the test strip manufacturer's instructions (typically 5-15 seconds).[1]
-
Reading the Results: Immediately compare the color of the reaction zone on the test strip with the color scale provided by the manufacturer to determine the peroxide concentration in mg/L (ppm).[1]
-
Action:
-
≤ 10 ppm: The solvent is generally considered safe for use.[20]
-
> 10 ppm but ≤ 100 ppm: The solvent can be used but should not be distilled or evaporated.[20] The solvent should be scheduled for disposal.
-
> 100 ppm: The solvent should not be used and is considered a serious hazard.[19] Do not attempt to move the container if crystals are visible. Isolate the area and contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on disposal.[1]
-
NIOSH Method 1602: 1,4-Dioxane in Air
This protocol summarizes the NIOSH Method 1602 for the determination of 1,4-dioxane concentrations in workplace air.[8][15]
Principle: A known volume of air is drawn through a solid sorbent tube containing coconut shell charcoal to trap the 1,4-dioxane vapors. The sample is then desorbed with carbon disulfide and analyzed by gas chromatography with flame ionization detection (GC-FID).[11][15]
Materials and Equipment:
-
Personal sampling pump, calibrated
-
Solid sorbent tubes (coconut shell charcoal, 100 mg/50 mg)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Vials with PTFE-lined caps
-
Carbon disulfide (CS₂), reagent grade
-
Syringes and volumetric flasks for standard preparation
-
Appropriate PPE
Procedure:
1. Sample Collection: a. Calibrate the personal sampling pump with a representative sorbent tube in line.[11] b. Break the ends of a new sorbent tube immediately before sampling.[11] c. Attach the sorbent tube to the calibrated sampling pump with flexible tubing, ensuring the smaller section of the sorbent is closer to the pump. d. Sample at an accurately known flow rate between 0.01 and 0.2 L/min for a total sample volume of 0.5 to 15 liters.[11] e. After sampling, cap the ends of the tube and label it with a unique sample identifier.
2. Sample Preparation: a. In a fume hood, break open the sorbent tube and transfer the front (larger) and back (smaller) sections of the charcoal to separate labeled vials.[11] b. Add 1.0 mL of carbon disulfide to each vial.[11] c. Cap the vials and allow them to stand for 30 minutes with occasional agitation to desorb the 1,4-dioxane.[11]
3. GC-FID Analysis: a. Set up the GC-FID according to the manufacturer's instructions and the specific conditions outlined in NIOSH Method 1602. b. Inject a sample aliquot into the GC. c. Measure the peak area of the 1,4-dioxane.
4. Calculations: a. Prepare a calibration curve by analyzing standards of known 1,4-dioxane concentrations. b. Determine the mass of 1,4-dioxane in the front and back sections of the sample tube from the calibration curve. c. The concentration of 1,4-dioxane in the air sample is calculated using the following formula: C (mg/m³) = (W_f + W_b - B_f - B_b) / V Where:
- C = concentration
- W_f = mass on the front sorbent section (mg)
- W_b = mass on the back sorbent section (mg)
- B_f and B_b = average mass on blank front and back sections (mg)
- V = volume of air sampled (L)
Visualization of Toxicity Pathway and Safety Workflow
Proposed Signaling Pathway for 1,4-Dioxane Induced Hepatotoxicity
The following diagram illustrates a proposed signaling pathway for the hepatotoxicity of 1,4-dioxane, focusing on the role of oxidative stress. High doses of 1,4-dioxane can induce the cytochrome P450 enzyme CYP2E1.[6][9] This induction can lead to the production of reactive oxygen species (ROS), causing oxidative stress.[6][9] Oxidative stress can then lead to cellular damage, including DNA damage, and trigger inflammatory responses and regenerative cell proliferation, which may contribute to the development of liver tumors.[13][14]
Caption: Proposed pathway of 1,4-dioxane hepatotoxicity.
Experimental Workflow for Safe Handling and Peroxide Testing of 1,4-Dioxane
This diagram outlines the logical workflow for safely handling and testing 1,4-dioxane in a laboratory setting. It emphasizes the critical decision points based on peroxide test results.
Caption: Workflow for handling and testing 1,4-dioxane.
Safe Handling, Storage, and Disposal
Adherence to strict safety protocols is paramount when working with 1,4-dioxane.
Handling
-
Always handle 1,4-dioxane in a certified chemical fume hood to minimize inhalation exposure.[13][14]
-
Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (butyl rubber is recommended).[13][14][19]
-
Take measures to prevent the build-up of electrostatic charge and keep away from sources of ignition.[13][14]
Storage
-
Store 1,4-dioxane in a cool, dry, and well-ventilated area away from heat, sparks, and direct sunlight.[6][13]
-
Keep containers tightly closed and upright to prevent leakage.[13][14]
-
Store away from oxidizing agents.[13]
-
Date containers upon receipt and upon opening to track the age of the chemical and the potential for peroxide formation.[14] It is recommended not to store opened containers for more than 6-12 months.[14]
Disposal
-
Dispose of 1,4-dioxane and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13][14]
-
Do not dispose of 1,4-dioxane down the drain.[19]
-
Collect waste in a designated, labeled, and closed container.[19]
-
Contact your institution's EHS department for guidance on proper disposal procedures.[19] The primary method of disposal is typically incineration.
Emergency Procedures
In the event of an emergency involving 1,4-dioxane, prompt and appropriate action is critical.
Spills
-
Small Spills (<1 L): If you are trained and have the appropriate PPE and spill kit, you may clean up the spill. Evacuate non-essential personnel from the area.[13][14] Confine the spill and absorb it with an inert material.[13][14] Collect the waste in a sealed container for hazardous waste disposal.[13][14]
-
Large Spills (>1 L): Evacuate the area immediately and notify your supervisor and your institution's EHS department.[13][14]
Exposure
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[13][14]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[13][14]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][14]
By understanding the risks associated with 1,4-dioxane and diligently implementing the safety protocols outlined in this guide, laboratory professionals can significantly minimize the potential for hazardous exposures and ensure a safe working environment.
References
- 1. benchchem.com [benchchem.com]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. cdc.gov [cdc.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. ehs.wwu.edu [ehs.wwu.edu]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. sketchviz.com [sketchviz.com]
A Deep Dive into the Historical Applications of 1,4-Dioxane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxane, a cyclic diether, has played a significant, albeit often behind-the-scenes, role in the advancement of chemical synthesis for over a century. First synthesized in 1860 by Agostinho Vicente Lourenço, its unique properties as a stable, water-miscible aprotic solvent led to its widespread adoption in both industrial and laboratory settings, particularly from the 1920s onwards.[1] While its use has declined in recent decades due to safety and environmental concerns, understanding its historical applications provides valuable context for the development of modern synthetic methodologies. This technical guide explores the core historical applications of dioxane in chemical synthesis, providing detailed experimental protocols, quantitative data, and visual representations of key processes.
The primary historical application of 1,4-dioxane on an industrial scale was as a stabilizer for chlorinated solvents, most notably 1,1,1-trichloroethane (TCA).[2][3][4] In fact, it is estimated that approximately 90% of all commercially produced dioxane was used for this purpose.[2][3] In the realm of chemical synthesis, its utility stemmed from its ability to dissolve a wide range of organic compounds and its stability under various reaction conditions. It found application as a solvent in numerous reaction classes, including oxidations, reactions with organometallics, and cycloadditions.
Dioxane in Oxidation Reactions: The Riley Oxidation
One of the notable historical applications of dioxane as a solvent is in the Riley oxidation, which utilizes selenium dioxide (SeO₂) to oxidize α-methylene groups adjacent to a carbonyl to the corresponding α-dicarbonyl compound. Dioxane proved to be an effective solvent for this transformation, providing a suitable medium for the reaction to proceed, often with good yields.
Experimental Protocol: Synthesis of Phenylglyoxal
A classic example of the Riley oxidation in dioxane is the synthesis of phenylglyoxal from acetophenone, as detailed in Organic Syntheses.
Reaction Scheme:
C₆H₅COCH₃ + SeO₂ → C₆H₅COCHO + Se + H₂O
Experimental Procedure:
In a 1-liter, three-necked, round-bottomed flask equipped with a liquid-sealed stirrer and a reflux condenser, 600 cc of dioxane, 111 g (1 mole) of selenium dioxide, and 20 cc of water are placed. The mixture is heated to 50–55°C and stirred until the selenium dioxide has dissolved. Subsequently, 120 g (1 mole) of acetophenone is added in a single portion. The resulting mixture is then refluxed with continuous stirring for four hours. Following the reflux period, the hot solution is decanted from the precipitated selenium. The dioxane and water are removed by distillation through a short column. The phenylglyoxal is then distilled under reduced pressure from a 250-cc Claisen flask, and the fraction boiling at 95–97°/25 mm is collected.
Quantitative Data:
| Reactant | Molar Equiv. | Amount |
| Acetophenone | 1.0 | 120 g |
| Selenium Dioxide | 1.0 | 111 g |
| Dioxane | Solvent | 600 cc |
| Water | - | 20 cc |
| Product | Yield | |
| Phenylglyoxal | 69-72% | 93-96 g |
Experimental Workflow: Riley Oxidation
Dioxane in Organometallic Chemistry: The Schlenk Equilibrium
Dioxane played a crucial role in the preparation of pure diorganomagnesium compounds from Grignard reagents through the manipulation of the Schlenk equilibrium. Grignard reagents in ether solvents exist in an equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).
Schlenk Equilibrium:
2 RMgX ⇌ R₂Mg + MgX₂
The addition of dioxane to a solution of a Grignard reagent in a solvent like diethyl ether causes the precipitation of the magnesium halide as a dioxane complex (MgX₂(dioxane)₂).[5][6][7] This insoluble complex effectively removes the magnesium halide from the solution, driving the equilibrium to the right and leaving a solution of the desired diorganomagnesium compound.[6][7]
Protocol: Precipitation of Magnesium Halide with Dioxane
General Procedure:
To a solution of the Grignard reagent (RMgX) in an ethereal solvent (e.g., diethyl ether or THF), a stoichiometric amount of anhydrous 1,4-dioxane is added. The mixture is stirred, leading to the formation of a precipitate of the MgX₂(dioxane)₂ complex. The solid is then removed by filtration or centrifugation, yielding a solution of the diorganomagnesium compound (R₂Mg).
Quantitative Data (Illustrative):
| Grignard Reagent | Solvent | Precipitating Agent | Product in Solution |
| Alkylmagnesium bromide | Diethyl ether | 1,4-Dioxane | Dialkylmagnesium |
| Arylmagnesium chloride | THF | 1,4-Dioxane | Diarylmagnesium |
Diagram: The Schlenk Equilibrium and Dioxane Precipitation
Dioxane in Other Historical Synthetic Applications
Beyond these well-documented examples, dioxane was historically used as a solvent in a variety of other chemical transformations.
-
Cellulose Chemistry: Dioxane was employed as a solvent for cellulose esters and ethers, finding use in the production of materials like cellulose acetate.[8]
-
Pharmaceutical Synthesis: It served as a solvent in the manufacture of various pharmaceuticals and as a purifying agent.[2][8]
-
Polymerization: Dioxane was utilized as a medium for certain polymerization reactions.[8]
-
Diels-Alder Reactions: While specific historical protocols are less commonly cited in readily available literature, dioxane's properties would have made it a suitable solvent for certain Diels-Alder cycloadditions.
Conclusion
1,4-Dioxane's historical role in chemical synthesis was multifaceted, serving as a versatile and stable solvent for a range of reactions. Its application in the Riley oxidation and in the purification of Grignard reagents via the Schlenk equilibrium are prime examples of its utility in the mid-20th century. While modern synthetic chemistry has largely moved away from dioxane due to its toxicological profile, an appreciation of its historical applications is essential for a complete understanding of the evolution of organic synthesis. The protocols and data presented here offer a glimpse into the practical aspects of chemical synthesis during a pivotal period of its development.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 4. 1,4-Dioxane - Enviro Wiki [enviro.wiki]
- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. 1,4-Dioxane - Chemical Safety Facts [chemicalsafetyfacts.org]
An In-depth Technical Guide to the Polarity of 1,4-Dioxane
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the polarity of 1,4-dioxane, a heterocyclic organic compound widely utilized as an aprotic solvent in various industrial and laboratory settings.[1][2][3][4] While its miscibility with water suggests polar characteristics, its dielectric constant and dipole moment classify it as a nonpolar solvent.[5][6][7] This document elucidates this apparent contradiction by examining the molecule's structural conformation, resulting dipole moment, and the experimental methods used to quantify its polarity.
Molecular Structure and its Influence on Polarity
The polarity of a molecule is determined by the vector sum of its individual bond dipoles. In 1,4-dioxane, the presence of two highly electronegative oxygen atoms creates polar carbon-oxygen (C-O) bonds. However, the overall polarity of the molecule is dictated by its three-dimensional geometry.
The 1,4-dioxane molecule is not planar.[5] It predominantly exists in a stable, centrosymmetric chair conformation .[5] This symmetrical arrangement orients the C-O bond dipoles in opposite directions, causing them to effectively cancel each other out. The result is a net molecular dipole moment that is very close to zero. While other, more polar conformations like the "boat" and "twisted boat" forms exist, the chair conformation is the most prevalent, leading to the molecule's overall nonpolar character.[5] This structural symmetry is the primary reason for its low dipole moment and classification as a nonpolar solvent.[5][8]
Despite its low polarity, 1,4-dioxane is fully miscible with water.[1][2][6] This is attributed to the Lewis basicity of the two oxygen atoms, which can act as hydrogen bond acceptors, allowing interaction with protic solvents like water.[1][9]
Quantitative Physical and Electrical Properties
The nonpolar nature of 1,4-dioxane is quantitatively supported by its low dipole moment and dielectric constant. A summary of these and other relevant physical properties is presented below for reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₂ | [2][10] |
| Molecular Weight | 88.106 g/mol | [9] |
| Dipole Moment (μ) | 0.4 - 0.45 D | [5][7][9][11] |
| Dielectric Constant (ε) | 2.209 - 2.25 (at 20-25°C) | [5][7][12][13] |
| Boiling Point | 101 °C | [2][6] |
| Melting Point | 11.8 °C | [6] |
| Density | 1.033 g/mL (at 20°C) | [6] |
| Water Solubility | Miscible | [1][6][14] |
Experimental Protocols for Polarity Determination
The quantitative assessment of molecular polarity relies on the experimental measurement of the dielectric constant and dipole moment.
The dielectric constant (or relative permittivity) of a liquid is a direct measure of its ability to store electrical energy in an electric field and is a key indicator of its bulk polarity.[12]
Methodology: Capacitance Measurement in an Oscillator Circuit
A common and precise method for determining the dielectric constant of a liquid involves using the liquid as the dielectric material in a capacitor.[15][16]
-
Apparatus Setup : A dielectric cell, consisting of two parallel stainless steel plates, is used as a capacitor.[16] This cell is incorporated into an oscillator circuit, typically driven by a function generator IC (e.g., XR2206), where the cell's capacitance (C) and a timing resistor (R) determine the output frequency.[15][16]
-
Calibration : The capacitance of the empty cell (in air, C_air) is first determined by measuring the oscillator frequency. Subsequently, the cell is filled with a reference liquid of a known dielectric constant (e.g., benzene, ε_ref = 2.26), and the new frequency is measured to determine its capacitance (C_ref).[16]
-
Sample Measurement : The cell is cleaned, dried, and filled with 1,4-dioxane. The frequency of the oscillator is measured again to determine the capacitance of the cell with the sample (C_sample).
-
Calculation : The dielectric constant of the sample (ε_sample) is calculated using the following relationship, which compares the capacitance of the sample to that of the reference liquid and air:[16] ε_sample = 1 + [(C_sample - C_air) / (C_ref - C_air)] * (ε_ref - 1)
The molecular dipole moment is a measure of the separation of positive and negative charges within a single molecule. It is derived from dielectric constant measurements of dilute solutions of the substance in a nonpolar solvent.
Methodology: The Guggenheim Method
The Guggenheim method, a modification of the Debye theory, is a widely used protocol that simplifies the calculation by eliminating the need for density measurements of the solutions.[17]
-
Solution Preparation : A series of dilute solutions of 1,4-dioxane (the solute) in a nonpolar solvent (e.g., cyclohexane or benzene) are prepared with precisely known mole fractions (X₂).[18]
-
Dielectric Constant Measurement : The dielectric constant (ε) of the pure solvent and each prepared solution is measured at a constant temperature using the capacitance method described previously.[17][18]
-
Refractive Index Measurement : The refractive index (n) of the pure solvent and each solution is measured using a refractometer, typically at the sodium D-line wavelength.[17]
-
Data Analysis and Calculation : The molecular dipole moment (μ) is determined using the Guggenheim equation. The equation relies on the slopes obtained by plotting the change in dielectric constant and the change in the square of the refractive index against the solute concentration.
-
First, two quantities, Δ_ε and Δ_n², are calculated for each solution:
-
Δ_ε = ε_solution - ε_solvent
-
Δ_n² = n²_solution - n²_solvent
-
-
The slopes are determined by plotting Δ_ε versus the concentration (c) and Δ_n² versus c. Let these slopes be (d(Δ_ε)/dc) and (d(Δ_n²)/dc).
-
The square of the dipole moment is then calculated using the formula derived from the Debye equation: μ² = [27 * k * T / (N_A * (ε_solvent + 2) * (n²_solvent + 2))] * [(d(Δ_ε)/dc) - (d(Δ_n²)/dc)] Where:
-
k is the Boltzmann constant
-
T is the absolute temperature in Kelvin
-
N_A is Avogadro's number
-
-
Visualization of Polarity Concepts
The following diagrams illustrate the structural basis for 1,4-dioxane's low polarity.
Caption: Vector cancellation of C-O bond dipoles in the chair conformation of 1,4-dioxane.
Caption: Logical flow from molecular structure to solvent classification for 1,4-dioxane.
Conclusion
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. 1,4-Dioxane [chemeurope.com]
- 3. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sixty Solvents [chem.rochester.edu]
- 7. 1,4-dioxane [stenutz.eu]
- 8. researchgate.net [researchgate.net]
- 9. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 10. 1,4-Dioxane [webbook.nist.gov]
- 11. Dipole Moment [macro.lsu.edu]
- 12. Dielectric Constant [macro.lsu.edu]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. 1,4-Dioxane - Enviro Wiki [enviro.wiki]
- 15. researchgate.net [researchgate.net]
- 16. web.bits-pilani.ac.in [web.bits-pilani.ac.in]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. sfu.ca [sfu.ca]
The Solubility of Organic Compounds in 1,4-Dioxane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of organic compounds in 1,4-dioxane, a versatile and widely used aprotic solvent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where an understanding of solubility in this solvent is critical. The guide covers quantitative solubility data, detailed experimental protocols for solubility determination, and the key factors influencing the dissolution of organic molecules in 1,4-dioxane.
Introduction to 1,4-Dioxane as a Solvent
1,4-Dioxane is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint, sweet odor.[1] Its unique molecular structure, featuring two opposing ether linkages, results in a moderate dipole moment and the ability to act as a hydrogen bond acceptor. These characteristics make it a good solvent for a wide range of organic compounds. It is miscible with water and most organic solvents, including alcohols, esters, and aromatic hydrocarbons.[1][2]
Key Properties of 1,4-Dioxane:
| Property | Value |
| Molecular Formula | C₄H₈O₂ |
| Molar Mass | 88.11 g/mol |
| Boiling Point | 101.1 °C |
| Melting Point | 11.8 °C |
| Density | 1.033 g/mL at 20 °C |
| Dielectric Constant | 2.21 at 25 °C |
Quantitative Solubility Data
The solubility of an organic compound in 1,4-dioxane is influenced by a variety of factors, including the compound's polarity, molecular size, and the presence of functional groups capable of interacting with the solvent. Below are tables summarizing the available quantitative and qualitative solubility data for various classes of organic compounds in 1,4-dioxane.
Table 1: Solubility of Aromatic Hydrocarbons in 1,4-Dioxane at 25°C
| Compound | Molecular Formula | Solubility |
| Naphthalene | C₁₀H₈ | Soluble[2] |
| 2-Methylnaphthalene | C₁₁H₁₀ | Mole Fraction: 0.7258[3] |
Table 2: Solubility of Carboxylic Acids and Phenols in 1,4-Dioxane
| Compound | Molecular Formula | Temperature (°C) | Solubility | Notes |
| Benzoic Acid | C₇H₆O₂ | 25 | High | Soluble in water/dioxane mixtures, indicating good solubility in pure dioxane.[4] |
| Salicylic Acid | C₇H₆O₃ | 25 | High | Exhibits a solubility maximum in 90% dioxane-water mixtures.[5] |
| Phenol | C₆H₆O | 25 | Soluble | Expected to be soluble due to its polarity and ability to interact with the ether oxygens of dioxane. |
Table 3: Solubility of Nitrogen-Containing Compounds in 1,4-Dioxane
| Compound | Molecular Formula | Temperature (°C) | Solubility | Notes |
| Aniline | C₆H₅NH₂ | 25 | Soluble | Aniline is soluble in many organic solvents, and its polarity suggests good solubility in 1,4-dioxane.[6] |
Table 4: Solubility of Polymers in 1,4-Dioxane
| Polymer | Solubility |
| Polystyrene | Soluble[7][8] |
Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) provide a more nuanced understanding of solubility by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9] The principle of "like dissolves like" can be quantified by comparing the HSP of the solute and the solvent. A smaller difference in HSP values indicates a higher likelihood of solubility.
Table 5: Hansen Solubility Parameters (in MPa⁰.⁵) for 1,4-Dioxane and Selected Organic Compounds
| Compound | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| 1,4-Dioxane (Solvent) | 17.5 | 1.8 | 9.0 [10] |
| Naphthalene | 19.2 | 1.0 | 3.7 |
| Benzoic Acid | 18.6 | 8.0 | 9.7 |
| Phenol | 18.0 | 5.9 | 15.1 |
| Aniline | 19.4 | 5.1 | 10.2 |
| Polystyrene | 18.6 | 0.6 | 2.0 |
Factors Influencing Solubility in 1,4-Dioxane
The solubility of an organic compound in 1,4-dioxane is a complex interplay of several factors. A logical representation of these relationships is crucial for predicting and understanding solubility behavior.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Naphthalene, 2-methyl- + 1,4-Dioxane - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and phase separation of benzocaine and salicylic acid in 1,4-dioxane-water mixtures at several temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. bangslabs.com [bangslabs.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Properties of 1,4-Dioxane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of 1,4-dioxane (C₄H₈O₂), a widely used solvent and reagent. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented with mass spectrometry data. The guide includes detailed experimental protocols and logical workflows to aid in the identification and characterization of this compound.
Core Spectroscopic Data
The high degree of symmetry in the 1,4-dioxane molecule, which primarily exists in a chair conformation, simplifies its NMR spectra significantly.[1] All four carbon atoms and all eight hydrogen atoms are chemically equivalent, leading to single, unsplit resonance peaks in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The simplicity of its NMR spectrum makes 1,4-dioxane a useful internal standard in certain applications.[1]
Table 1: NMR Spectroscopic Data for 1,4-Dioxane
| Nucleus | Chemical Shift (δ) | Solvent | Multiplicity | Notes |
| ¹H | ~3.69 ppm | CDCl₃ | Singlet (s) | Due to the high symmetry of the molecule, all 8 protons are chemically equivalent and do not show spin-spin coupling to each other.[2] |
| ¹³C | ~66.5 ppm | CDCl₃ | Singlet (s) | Due to the high symmetry, all 4 carbon atoms are in an identical chemical environment, resulting in a single peak.[3] |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is a key tool for identifying the functional groups and fingerprinting the 1,4-dioxane molecule. The most prominent bands are associated with the C-H and C-O-C ether linkages.
Table 2: Key Vibrational Spectroscopy Data for 1,4-Dioxane
| Technique | Wavenumber (cm⁻¹) | Assignment |
| IR | 2965 - 2849 | C-H stretching vibrations |
| IR | 1456, 1444 | C-H deformation (scissoring) |
| IR | 1375, 1297 | O-C-H bending modes[3] |
| IR | ~1140 - 1070 | Asymmetric C-O-C stretching (characteristic strong ether band) |
| IR | 895, 869 | CH₂ rocking and ring stretching[3] |
| Raman | 2964, 2850 | C-H stretching vibrations |
| Raman | 1443 | CH₂ deformation |
| Raman | 1182, 613 | Ring breathing vibrations |
Note: Peak positions can vary slightly based on the sample state (neat liquid, solution) and solvent used.[4]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1,4-dioxane results in a characteristic fragmentation pattern.
Table 3: Principal Mass Spectrometry Data for 1,4-Dioxane (70 eV EI)
| m/z | Relative Intensity | Possible Fragment |
| 88 | High | [M]⁺ (Molecular Ion) |
| 58 | High | [C₂H₂O₂]⁺ |
| 43 | Medium | [C₂H₃O]⁺ |
| 31 | Medium | [CH₃O]⁺ |
| 28 | High | [C₂H₄]⁺ or [CO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
1,4-Dioxane does not contain chromophores that absorb in the near-UV or visible range. Its primary relevance in UV-Vis spectroscopy is as a transparent solvent. The key parameter is its UV cutoff wavelength, below which the solvent itself absorbs significantly. In the vacuum ultraviolet region, electronic transitions are observed.[5]
Table 4: UV-Vis Spectroscopic Data for 1,4-Dioxane
| Parameter | Value | Notes |
| UV Cutoff | 215 nm | The wavelength at which the absorbance in a 1 cm cell reaches 1 AU.[6][7] This makes it a suitable solvent for analyses above this wavelength. |
| VUV Maxima | 55,500 cm⁻¹ (180 nm)63,000 cm⁻¹ (159 nm)69,500 cm⁻¹ (144 nm) | These strong absorption regions are only observable with specialized vacuum UV instrumentation.[5] |
Experimental Protocols and Workflows
The following sections provide generalized protocols for acquiring spectroscopic data for 1,4-dioxane. Instrument parameters should be optimized for the specific equipment and experimental goals.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the 1,4-dioxane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[8]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2][9]
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Depending on the sample concentration, 8 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.[8]
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence, which results in all carbon signals appearing as singlets. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[8]
-
Data Processing : Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. For ¹H NMR, integrate the signal to confirm the relative proton count.
Vibrational Spectroscopy Protocols
-
Sample Preparation (Liquid) : For Attenuated Total Reflectance (ATR-FTIR), place a single drop of neat 1,4-dioxane directly onto the ATR crystal.[10] For transmission, prepare a thin liquid film between two salt plates (e.g., KBr or NaCl).
-
Data Acquisition : Collect a background spectrum of the empty accessory (or clean salt plates). Place the sample and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing : The final absorbance spectrum is generated automatically by the instrument software by ratioing the sample spectrum against the background spectrum.
-
Sample Preparation : Place the liquid 1,4-dioxane sample in a glass vial or NMR tube. Glass can be used as it produces a weak Raman signal compared to the halide crystals required for IR.[11]
-
Instrumentation : Use a Raman spectrometer, such as a Renishaw inVia Raman Microscope, equipped with a near-infrared laser (e.g., 785 nm) to minimize fluorescence.[10][12]
-
Data Acquisition : Focus the laser on the sample and collect the scattered light. A single scan is often sufficient for a neat liquid.[10]
-
Data Processing : The spectrum is typically displayed in terms of Raman Shift (cm⁻¹) relative to the excitation laser line.
Visualization of Workflows
The following diagrams illustrate logical and experimental workflows relevant to the analysis of 1,4-dioxane.
Caption: A logical workflow for the unambiguous identification of 1,4-dioxane.
Caption: An experimental workflow for quantifying 1,4-dioxane in water samples.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. UV Cutoff [macro.lsu.edu]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. benchchem.com [benchchem.com]
- 9. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01198E [pubs.rsc.org]
- 11. plus.ac.at [plus.ac.at]
- 12. researchgate.net [researchgate.net]
environmental fate and transport of 1,4-dioxane
An In-depth Technical Guide to the Environmental Fate and Transport of 1,4-Dioxane
Introduction
1,4-Dioxane is a synthetic industrial chemical, classified as a heterocyclic ether, that has seen widespread use, primarily as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane (TCA).[1][2] It is also used as a solvent in various manufacturing processes for products such as pharmaceuticals, pesticides, and textiles.[2] Its physical and chemical properties, particularly its complete miscibility in water, make it a challenging environmental contaminant.[3][4] Once released into the environment, 1,4-dioxane is highly mobile in groundwater, resistant to natural degradation processes, and can form extensive contaminant plumes, posing a significant threat to drinking water supplies.[5][6][7] This guide provides a detailed technical overview of the , intended for researchers, scientists, and professionals in related fields.
Physical and Chemical Properties
The environmental behavior of 1,4-dioxane is dictated by its unique physical and chemical properties. It is a colorless liquid with a faint, ether-like odor.[8][9] Key properties are summarized in Table 1. Its most critical characteristic is its complete miscibility with water, which, combined with a low octanol-water partition coefficient (Kow) and organic carbon partitioning coefficient (Koc), results in very limited sorption to soil and sediment.[1][10] Furthermore, its low Henry's law constant indicates that it does not readily volatilize from water, leading to its persistence in the aqueous phase.[5][6]
Table 1: Physical and Chemical Properties of 1,4-Dioxane
| Property | Value | Reference |
| Chemical Formula | C₄H₈O₂ | [11] |
| Molecular Weight | 88.11 g/mol | [11] |
| Appearance | Clear, colorless liquid | [8] |
| Melting Point | 11.8 °C (53.2 °F) | [8] |
| Boiling Point | 101.1 °C (214 °F) | [8] |
| Density | 1.033 g/cm³ at 20 °C | [8] |
| Vapor Pressure | 38.1 mmHg at 25 °C | [5] |
| Water Solubility | Miscible | [1][4] |
| Henry's Law Constant | 4.8 x 10⁻⁶ atm·m³/mol | [5][6] |
| log Kₒw (Octanol-Water Partition Coefficient) | -0.27 to -0.42 | [1][10] |
| log Kₒc (Organic Carbon Partition Coefficient) | 0.42 to 1.23 | [5][10] |
Environmental Fate
The "fate" of a contaminant describes the chemical and biological transformations it undergoes in the environment. For 1,4-dioxane, these processes are generally slow under natural conditions.
Abiotic Degradation
Abiotic degradation of 1,4-dioxane in the subsurface under natural conditions is not a significant process.[6] However, in the atmosphere, it is subject to photooxidation, reacting with hydroxyl radicals with an estimated half-life of 1 to 3 days.[5] Advanced Oxidation Processes (AOPs), a form of engineered abiotic degradation, are effective for treatment. These methods use strong oxidizing agents like ozone (O₃) and hydrogen peroxide (H₂O₂), often in combination with ultraviolet (UV) light, to generate highly reactive hydroxyl radicals that can break down the 1,4-dioxane molecule.[2][12] In-situ chemical oxidation (ISCO) is a remediation technique that applies these principles directly to contaminated groundwater.[12][13][14]
Biotic Degradation (Biodegradation)
1,4-dioxane is considered recalcitrant to biodegradation in many natural environments.[3][5] Anaerobic biodegradation is particularly limited, though some studies have observed slow degradation under nitrate-reducing conditions.[10][15]
Aerobic biodegradation is the primary destructive process for 1,4-dioxane in the subsurface.[6] This can occur through two main pathways:
-
Metabolism: Certain microorganisms, such as Pseudonocardia dioxanivorans CB1190, can use 1,4-dioxane as their sole source of carbon and energy.[15][16] This process is most effective at higher concentrations of 1,4-dioxane (>100 mg/L) that can sustain microbial growth.[15]
-
Cometabolism: More commonly, 1,4-dioxane is degraded by microorganisms that use another compound (a primary substrate) for growth, such as tetrahydrofuran (THF), propane, or ethane.[17][18] The monooxygenase enzymes produced to break down the primary substrate can fortuitously degrade 1,4-dioxane.[6][19] This process can reduce 1,4-dioxane concentrations to very low levels.[15]
The initial step in the aerobic biodegradation pathway involves the action of monooxygenase enzymes, which hydroxylate a carbon atom adjacent to an ether linkage.[17][19] This leads to a ring cleavage and the formation of several intermediate products, such as 2-hydroxyethoxyacetic acid (2HEAA), ethylene glycol, and glycolic acid, which are then more readily biodegraded.[2][19]
Caption: Aerobic biodegradation pathway of 1,4-dioxane.
Environmental Transport
The transport of 1,4-dioxane refers to its movement through different environmental compartments. Its high water solubility and poor sorption characteristics make it highly mobile, especially in groundwater.[10][20]
Transport in Soil and Groundwater
When released to the surface, 1,4-dioxane readily leaches through the soil profile with infiltrating water.[6] Its low organic carbon partitioning coefficient (Koc) means it does not bind significantly to soil organic matter, resulting in minimal retardation.[21] Consequently, it can rapidly reach and contaminate groundwater.[5]
Once in an aquifer, 1,4-dioxane is transported primarily by:
-
Advection: Movement with the bulk flow of groundwater.
-
Dispersion: Spreading of the contaminant plume due to variations in groundwater velocity.
Because of its properties, a 1,4-dioxane plume can migrate rapidly and often extends further than co-contaminant plumes of chlorinated solvents, which are more readily retarded by sorption.[6] However, its transport can be slowed by matrix diffusion , where the dissolved 1,4-dioxane moves from more permeable zones (like sands) into less permeable zones (like silts and clays).[1][22] This mass can later diffuse back out, acting as a long-term source of contamination even after the primary source has been removed.[22]
Caption: Conceptual model of 1,4-dioxane transport.
Volatilization and Atmospheric Transport
While 1,4-dioxane has a moderate vapor pressure, which suggests it can volatilize from dry soil, its low Henry's law constant means it has a strong tendency to remain dissolved in water rather than partitioning to the air.[5][6] Therefore, volatilization from contaminated water bodies is a slow process.[5] The volatilization half-life from a model river is estimated at 7 days, and from a model lake, it is 56 days.[5] Once in the atmosphere, it is degraded relatively quickly by photooxidation.[5]
Phytoremediation
Phytoremediation is a process that uses plants to remove, degrade, or contain environmental contaminants.[23] Certain plants, like hybrid poplars, can take up 1,4-dioxane-contaminated groundwater through their roots.[1][24] The 1,4-dioxane can then be broken down within the plant (phytodegradation) or released into the atmosphere through the leaves (phytovolatilization).[23] This can be a cost-effective remediation strategy for shallow groundwater contamination.[25][26]
Experimental Protocols
Accurate characterization of 1,4-dioxane in environmental media is critical for assessing its fate and transport.
Sampling and Handling
-
Groundwater Sampling: Low-flow purging and sampling methods are commonly used.[27] Given that some sampling materials could potentially contain 1,4-dioxane, quality control is essential.[27]
-
Soil Sampling: To prevent the loss of volatile compounds, soil samples should be collected using procedures like USEPA SW-846 Method 5035A, which minimizes disturbance and exposure to air.[28]
-
Sample Preservation: Aqueous samples are typically preserved by cooling to ≤10°C and acidifying to a pH < 4 with sodium bisulfate.[27] Holding times vary by method but are generally 14-28 days.[27]
Laboratory Analysis
The analysis of 1,4-dioxane is challenging due to its high water solubility, which leads to poor recovery with traditional purge-and-trap methods used for other volatile organic compounds (VOCs).[29]
Common Analytical Methods:
-
EPA Method 522: This is a method specifically designed for the determination of 1,4-dioxane in drinking water. It uses solid-phase extraction (SPE) to concentrate the analyte from a water sample, followed by analysis using Gas Chromatography/Mass Spectrometry (GC/MS).[30]
-
SW-846 Method 8270 with Selected Ion Monitoring (SIM): This method involves liquid-liquid extraction to separate 1,4-dioxane from the water matrix, followed by concentration and analysis by GC/MS in SIM mode.[30] SIM increases sensitivity, allowing for lower detection limits.[1]
-
SW-846 Method 8260 (Modified): While standard 8260 has poor purge efficiency for 1,4-dioxane, modifications such as heated purge or using isotope dilution can improve performance.[1][30]
Isotope Dilution: A common and highly accurate technique involves adding a known amount of a labeled internal standard (e.g., 1,4-dioxane-d₈) to the sample before extraction.[30] Because the labeled standard behaves identically to the target analyte during extraction and analysis, its recovery can be used to correct the final concentration of the native 1,4-dioxane, compensating for method inefficiencies or matrix interferences.[27][30]
Caption: Workflow for 1,4-dioxane analysis using EPA Method 522.
Protocol for Biodegradation Microcosm Study
Microcosm studies are used to assess the potential for natural attenuation of 1,4-dioxane at a specific site.
Objective: To determine if indigenous microorganisms in site soil and groundwater can biodegrade 1,4-dioxane under aerobic conditions.
Methodology:
-
Sample Collection: Collect representative soil and groundwater samples from the contaminated site, ensuring aseptic techniques to maintain the integrity of the microbial community.
-
Microcosm Setup:
-
In an anaerobic glovebox (to control the starting redox conditions), dispense a measured amount of site soil into multiple sterile serum bottles.
-
Add a measured volume of site groundwater to each bottle, creating a soil-water slurry.
-
Prepare several treatment groups:
-
Live Treatment: Bottles with site soil and groundwater, amended with a known concentration of 1,4-dioxane.
-
Killed Control: Bottles prepared identically to the live treatment but sterilized (e.g., by autoclaving or with a chemical agent like mercuric chloride) to distinguish between biological and abiotic degradation.
-
No-Substrate Control: Bottles with live soil and groundwater but without added 1,4-dioxane to monitor for background concentrations.
-
-
-
Incubation: Crimp-seal all bottles. For aerobic studies, ensure an oxygenated headspace. Incubate the bottles in the dark at a temperature representative of the site's groundwater (e.g., 15-20°C).
-
Sampling and Analysis: Periodically, sacrifice replicate bottles from each treatment group. Collect aqueous samples from the bottles and analyze for 1,4-dioxane concentration using an appropriate analytical method (e.g., SW-846 8270 SIM).
-
Data Interpretation: Compare the concentration of 1,4-dioxane over time in the live treatments versus the killed controls. A statistically significant decrease in concentration in the live bottles that is not observed in the controls indicates that biodegradation is occurring.[17][31]
References
- 1. epa.gov [epa.gov]
- 2. deswater.com [deswater.com]
- 3. 1,4-Dioxane - Enviro Wiki [enviro.wiki]
- 4. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 10. mdpi.com [mdpi.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Facilitated Transport Enabled In Situ Chemical Oxidation of 1,4-Dioxane-Contaminated Groundwater [serdp-estcp.mil]
- 13. Minsky DTIC [dtic.minsky.ai]
- 14. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 15. Biodegradation - 1,4-Dioxane - Enviro Wiki [enviro.wiki]
- 16. pubs.acs.org [pubs.acs.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. A Review of Challenges and Opportunities for Microbially Removing 1,4-Dioxane to Meet Drinking-Water and Groundwater Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,4-Dioxane Degradation Pathway [eawag-bbd.ethz.ch]
- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 21. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 22. In Situ Treatment and Management Strategies for 1,4-Dioxane-Contaminated Groundwater [serdp-estcp.mil]
- 23. ectinc.com [ectinc.com]
- 24. Treating 1,4-Dioxane Contamination in Drinking Water [slenvironment.com]
- 25. Phytoremediation of 1,4-dioxane-containing recovered groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. battelle.org [battelle.org]
- 27. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 28. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 29. atsdr.cdc.gov [atsdr.cdc.gov]
- 30. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 31. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 1,4-Dioxane in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-dioxane as a solvent in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry, particularly in the pharmaceutical industry, for the formation of carbon-carbon and carbon-heteroatom bonds.
Introduction to 1,4-Dioxane in Palladium-Catalyzed Cross-Coupling
1,4-Dioxane is a widely used solvent in palladium-catalyzed cross-coupling reactions due to its ability to dissolve a broad range of organic substrates and inorganic reagents, its compatibility with organometallic intermediates, and its relatively high boiling point (101 °C), which allows for reactions to be conducted at elevated temperatures.[1][2] Its ethereal nature facilitates the stabilization of cationic palladium species, which can be crucial intermediates in the catalytic cycle. This document outlines its application in several key cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, Stille Coupling, and the Heck Reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds between organoboron compounds and organic halides or triflates.[3][4] 1,4-Dioxane, often in a mixture with water, is a common solvent for this reaction.[3][5][6] The aqueous phase is typically necessary to dissolve the inorganic base required for the activation of the organoboron species.[7]
Quantitative Data
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 3-(1,3-Dioxan-2-yl)-4'-iodopropiophenone | Varies | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / Water (4:1) | 80-100 | 2-24 | Not specified |
| 4'-Iodoacetophenone | Phenylboronic acid | Pd-SCORPI | Not specified | 1,4-Dioxane / Water (3:1) | Ambient | Flow | 91 |
| 1-Bromo-4-chlorobenzene | Tetraphenylstannane | PdCl₂(dppp) | Not specified | Not specified | Not specified | Not specified | 94 (after 3 reuses) |
| Aryl Halides | Phenylboronic acid | Oxacalix[8]arene wrapped nanopalladium | K₂CO₃ | 1,4-Dioxane / Water (1:1) | 80 | Not specified | High yields reported |
| 1a-d (halides) | B₂(pin)₂ then 3e | Pd(PPh₃)₄ | KOAc then Na₂CO₃ | 1,4-Dioxane | Not specified | Not specified | Moderate to good |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[3][5]
-
Reaction Setup: In a clean, dry reaction vessel, combine the aryl halide (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10–15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 equiv.).
-
Reaction Conditions: Heat the mixture to 80–100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 2–24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[9][10] 1,4-Dioxane is a commonly used solvent for this reaction, alongside toluene and THF.[11][12]
Quantitative Data
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromides | Cyclic/Acyclic Secondary Amines | Pd[P(o-Tolyl)₃]₂ | Not specified | Toluene (Dioxane for ArI) | Not specified | Not specified | Effective |
| Aryl Halides | Various Amines | KitAlysis Screening Kit | Cs₂CO₃ | 1,4-Dioxane or DMAc | 100 | Overnight | Varies |
| Aryl Halides | Various Amines | KitAlysis Screening Kit | NaOt-Bu | 1,4-Dioxane or DMAc | 100 | Overnight | Varies |
| 4-Chloroanisole | KOH (Hydroxylation) | Palladacycle / L5 | KOH | 1,4-Dioxane / Water | 80 | 20 | 85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[13][14]
-
Reaction Setup: In an inert atmosphere glovebox or using a Schlenk line, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.) to a dry reaction tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by GC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. ijpcsonline.com [ijpcsonline.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Applications of Dioxane in Pharmaceutical Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxane is a versatile, water-miscible aprotic solvent that has found numerous applications in the pharmaceutical industry.[1][2] Its unique properties, including its ability to dissolve a wide range of compounds and its relatively high boiling point, make it a valuable tool in various stages of pharmaceutical manufacturing, from synthesis to purification.[1][2] However, due to its classification as a probable human carcinogen, its use is carefully regulated, and its removal from final products is a critical consideration.[3] This document provides detailed application notes and protocols for the key uses of dioxane in pharmaceutical manufacturing, along with quantitative data and process diagrams to guide researchers and drug development professionals.
Key Applications of Dioxane in Pharmaceutical Manufacturing
The primary applications of 1,4-dioxane in the pharmaceutical sector include:
-
Reaction Solvent in Organic Synthesis: Dioxane's stability and ability to dissolve a broad spectrum of reactants make it an effective medium for various organic reactions.[4] It is particularly useful in reactions requiring higher temperatures due to its boiling point of 101 °C.[1][2]
-
Reagent in Specific Chemical Transformations: Dioxane can participate directly in certain reactions, for example, in the synthesis of dioxane-based antiviral agents where the dioxane moiety is incorporated into the final molecular structure.[5][6]
-
Solvent for Purification and Crystallization: Dioxane and its mixtures with water are employed in the purification of active pharmaceutical ingredients (APIs) through crystallization, where it can influence crystal form and purity.[7][8]
-
Deprotection Agent in Peptide Synthesis: A solution of hydrogen chloride (HCl) in dioxane is a standard reagent for the removal of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis.[9][10][11]
Data Presentation
The following tables summarize quantitative data related to the application of dioxane in various pharmaceutical processes.
Table 1: Solubility of Selected Active Pharmaceutical Ingredients in Dioxane-Water Mixtures
| Drug | Volume Fraction of Dioxane | Mole Fraction Solubility (x 10⁻³) | Temperature (°C) |
| Atenolol | 0.00 | 1.41 | 25 |
| 0.10 | 3.49 | 25 | |
| 0.20 | 6.41 | 25 | |
| 0.30 | 11.60 | 25 | |
| 0.40 | 22.52 | 25 | |
| 0.50 | 34.15 | 25 | |
| 0.60 | 46.75 | 25 | |
| 0.70 | 44.70 | 25 | |
| 0.80 | 44.58 | 25 | |
| 0.90 | 32.69 | 25 | |
| 1.00 | 2.99 | 25 | |
| Clonazepam | 0.00 | 0.002 | 25 |
| 0.50 | 0.716 | 25 | |
| 1.00 | 8.65 | 25 | |
| Diazepam | 0.00 | 0.00 | 25 |
| 0.50 | 1.95 | 25 | |
| 1.00 | 15.60 | 25 | |
| Lamotrigine | 0.00 | 0.01 | 25 |
| 0.50 | 0.41 | 25 | |
| 1.00 | 0.43 | 25 | |
| Satranidazole | 0.10 (Water:Dioxane 90:10) | 0.02 | 25 |
| 0.90 (Water:Dioxane 10:90) | 9.63 | 25 |
Source: Data for Atenolol, Clonazepam, Diazepam, and Lamotrigine adapted from[12]. Data for Satranidazole adapted from[13].
Table 2: Antiviral Activity of Dioxane-Based Compounds against Sindbis Virus
| Compound | EC₅₀ (µM) | CC₅₀ (mM) |
| Bis-dioxane with 3-carbon linker | 14 | > 1 |
| (R)-2-hydroxymethyl-[9][14]dioxane | 3.4 | > 1 |
| Bis-dioxane with 4-carbon linker | 1500 | > 1 |
| Bis-dioxane with 5-carbon linker | 1000 | > 1 |
EC₅₀: 50% effective concentration for inhibition of virus replication. CC₅₀: 50% cytotoxic concentration. Source: Adapted from[5][6].
Table 3: Yields of Belladine N-Oxide Derivatives using Laccase-Catalyzed Dioxane-Mediated Synthesis
| Substrate | Product | Yield (%) |
| 11a | 12a | 78 |
| 11b | 12b | 75 |
| 11c | 12c | 72 |
| 11d | 12d | 68 |
| 11e | 12e | 65 |
| 11f | 12f | 60 |
| 11g | 12g | 58 |
| 11h | 12h | 53 |
Source: Adapted from[15].
Experimental Protocols
Protocol 1: Boc-Deprotection in Solid-Phase Peptide Synthesis using HCl/Dioxane
Application Note: This protocol describes the standard procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of a peptide chain during solid-phase peptide synthesis (SPPS). A 4M solution of hydrogen chloride in 1,4-dioxane is a highly effective and selective reagent for this purpose.[9][10][11] The reaction is typically fast and efficient at room temperature.[10]
Materials:
-
Boc-protected peptide-resin
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel for SPPS
-
Shaker
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in anhydrous DCM for 15-30 minutes in the reaction vessel.
-
Washing: Drain the DCM and wash the resin three times with anhydrous DCM to remove any residual solvents.
-
Deprotection: Add the 4 M HCl in 1,4-dioxane solution to the resin (approximately 10 mL per gram of resin).
-
Reaction: Shake the mixture at room temperature for 30 minutes.[9]
-
Washing: Drain the deprotection solution and wash the resin three times with DCM to remove excess HCl and the cleaved Boc groups.
-
Neutralization: Wash the resin three times with a 5% solution of DIPEA in DCM to neutralize the newly formed N-terminal ammonium salt.
-
Final Washing: Wash the resin three times with DCM to remove excess DIPEA. The resin is now ready for the next coupling step.
Diagram of Boc-Deprotection Workflow:
Protocol 2: Synthesis of Dioxane-Based Antiviral Agents
Application Note: This protocol outlines a general strategy for the synthesis of dioxane-based antiviral agents, specifically targeting the Sindbis virus capsid protein.[5][6] The synthesis involves the preparation of a key intermediate, (R)-2-hydroxymethyl-[9][14]dioxane, which itself has shown significant antiviral activity.[5][6]
Materials:
-
(R)-glycidol
-
Ethylene glycol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium hydroxide (NaOH)
-
Appropriate solvents (e.g., dichloromethane, water)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of (R)-2-hydroxymethyl-[9][14]dioxane:
-
React (R)-glycidol with an excess of ethylene glycol in the presence of a catalytic amount of BF₃·OEt₂.
-
The reaction is typically carried out at an elevated temperature (e.g., 45 °C).
-
Upon completion, the reaction is quenched and the product is extracted.
-
Purify the crude product by column chromatography to obtain (R)-2-hydroxymethyl-[9][14]dioxane.
-
-
Synthesis of Bis-Dioxane Derivatives (Example with a three-carbon linker):
-
Convert the hydroxyl group of (R)-2-hydroxymethyl-[9][14]dioxane to a suitable leaving group (e.g., tosylate or mesylate).
-
React two equivalents of the activated dioxane derivative with a three-carbon linker containing nucleophilic ends (e.g., a malonate derivative).
-
The reaction conditions will depend on the specific linker and leaving group used.
-
Purify the final bis-dioxane compound using appropriate chromatographic techniques.
-
Diagram of Dioxane-Based Antiviral Synthesis:
Protocol 3: Laccase-Catalyzed Synthesis of Belladine N-Oxides
Application Note: This protocol describes an enzymatic approach for the synthesis of belladine N-oxides, which have shown anti-influenza A virus activity.[4][15] The reaction utilizes a laccase enzyme and 1,4-dioxane as a co-oxidant.[15] This method is chemo-selective and proceeds in good to high yields.[15]
Materials:
-
Belladine derivative (substrate)
-
Laccase from Trametes versicolor
-
1,4-Dioxane
-
Sodium acetate buffer (0.1 M, pH 5.6)
-
Oxygen (O₂) atmosphere
-
Reaction vessel with temperature control
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the belladine derivative (0.1 mmol) in a mixture of 1,4-dioxane (2.25 mL) and sodium acetate buffer (0.25 mL).
-
Enzyme Addition: Add laccase (100 U·mmol⁻¹ of substrate) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at 25 °C under an O₂ atmosphere with stirring for 3 hours.
-
Work-up: After the reaction is complete, extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography to yield the corresponding belladine N-oxide.
Diagram of Laccase-Catalyzed Synthesis:
Protocol 4: Removal of Dioxane from a Pharmaceutical Product by Azeotropic Distillation
Application Note: This protocol provides a general procedure for the removal of 1,4-dioxane from a pharmaceutical product, leveraging its azeotropic properties with water.[16] Dioxane forms a positive azeotrope with water, boiling at 87.6 °C with a composition of 82.1% dioxane and 17.9% water by mass.[2] This method is particularly useful for reducing dioxane levels in the final stages of manufacturing.
Materials:
-
Pharmaceutical product containing 1,4-dioxane
-
Water (deionized)
-
Distillation apparatus with a fractionating column
-
Heating mantle
-
Condenser
-
Receiving flask
Procedure:
-
Charge the Still: Charge the distillation flask with the pharmaceutical product containing dioxane.
-
Add Water: Add a calculated amount of water to the flask to facilitate the formation of the dioxane-water azeotrope. The exact amount will depend on the concentration of dioxane and the desired final concentration.
-
Distillation: Heat the mixture to the boiling point of the azeotrope (approximately 87.6 °C).
-
Collect the Azeotrope: Collect the distillate, which will be enriched in the dioxane-water azeotrope.
-
Monitoring: Monitor the composition of the distillate and the remaining product using a suitable analytical method (e.g., GC-MS) to determine the endpoint of the distillation.
-
Repeat if Necessary: If the dioxane level in the product is still above the desired limit, repeat the process by adding more water and continuing the distillation.
-
Final Drying: After the dioxane has been removed to the desired level, the remaining product may need to be dried to remove the excess water, for example, by vacuum distillation.
Diagram of Dioxane Removal Workflow:
Conclusion
1,4-Dioxane remains a relevant solvent in pharmaceutical manufacturing due to its advantageous physicochemical properties. Its application in synthesis, purification, and as a reagent enables the production of a variety of pharmaceutical compounds. However, its potential toxicity necessitates careful handling, process control, and robust methods for its removal from final products to meet stringent regulatory limits. The protocols and data presented here provide a foundational guide for the effective and safe use of dioxane in a pharmaceutical research and development setting. Researchers should always consult relevant safety data sheets and regulatory guidelines before working with 1,4-dioxane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Better Solvents for Peptide Synthesis - ChemistryViews [chemistryviews.org]
- 4. Laccase-Catalyzed 1,4-Dioxane-Mediated Synthesis of Belladine N-Oxides with Anti-Influenza A Virus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Laccase-Catalyzed 1,4-Dioxane-Mediated Synthesis of Belladine N-Oxides with Anti-Influenza A Virus Activity | Semantic Scholar [semanticscholar.org]
- 8. Structural characterization, physicochemical properties, and thermal stability of three crystal forms of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. [PDF] Extended Hildebrand Solubility Approach: Satranidazole in Mixtures of Dioxane and Water | Semantic Scholar [semanticscholar.org]
- 13. Determination and Evaluation of Solubility Parameter of Satranidazole Using Dioxane-Water System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.purdue.edu [bio.purdue.edu]
- 15. mdpi.com [mdpi.com]
- 16. Sixty Solvents [chem.rochester.edu]
Application Notes and Protocols: 1,4-Dioxane as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-dioxane as a key reagent in various organic synthesis applications. Beyond its common role as a solvent, 1,4-dioxane can actively participate in reactions, offering unique synthetic pathways.
Preparation of Dialkylmagnesium Compounds via Schlenk Equilibrium Precipitation
Application Note:
1,4-Dioxane serves as an effective precipitating agent to shift the Schlenk equilibrium of Grignard reagents, enabling the isolation of pure dialkylmagnesium compounds. Grignard reagents in solution exist in equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). 1,4-Dioxane forms a highly insoluble coordination complex with magnesium dihalides, effectively removing them from the solution and driving the equilibrium towards the formation of the desired dialkylmagnesium species. This method is particularly useful for preparing dialkylmagnesium compounds that are otherwise difficult to isolate.
Experimental Protocol: Preparation of Dimethylmagnesium
Materials:
-
Methylmagnesium bromide solution in diethyl ether (e.g., 3.0 M)
-
Anhydrous 1,4-dioxane
-
Anhydrous diethyl ether
-
Schlenk flask and other oven-dried glassware
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Sintered glass frit for filtration
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge a Schlenk flask equipped with a magnetic stir bar with a solution of methylmagnesium bromide in diethyl ether.
-
Addition of 1,4-Dioxane: While stirring the Grignard solution vigorously at room temperature, add anhydrous 1,4-dioxane (approximately 1.1 equivalents relative to the magnesium bromide) dropwise. The addition should be slow to ensure the complete precipitation of the magnesium bromide-dioxane complex. A white precipitate will form.
-
Precipitation and Stirring: Allow the resulting suspension to stir at room temperature for at least one hour to ensure complete precipitation.
-
Isolation of Product: Filter the suspension through a sintered glass frit under an inert atmosphere. The solid is the MgBr₂(dioxane)₂ complex. The filtrate is a solution of dimethylmagnesium in diethyl ether.
-
Purification and Storage: The solvent can be removed from the filtrate under vacuum to yield dimethylmagnesium as a white solid, which should be handled with care due to its pyrophoric nature. The resulting solution of dimethylmagnesium can also be used directly for subsequent reactions.
Quantitative Data:
| Grignard Reagent | Solvent | Dioxane (equiv.) | Product | Yield |
| CH₃MgBr | Diethyl Ether | 1.1 | (CH₃)₂Mg | High (near quantitative) |
| PhMgBr | Diethyl Ether | 1.1 | Ph₂Mg | High |
Logical Relationship Diagram: Schlenk Equilibrium Shift
Caption: Shifting the Schlenk equilibrium using 1,4-dioxane.
1,4-Dioxane as a Precursor for the Ethane-1,2-diyl Moiety in the Synthesis of 1,2-Disulfide Substituted Ethanes
Application Note:
1,4-Dioxane can serve as a synthetic equivalent of an ethylene (-CH₂CH₂-) unit in the presence of iodine. This reaction proceeds via an iodine-initiated nucleophilic ring-opening of 1,4-dioxane with thiols to form 1,2-disulfide substituted ethanes. This method provides a convenient and straightforward approach to these compounds, avoiding the use of potentially hazardous reagents like dihalogenated ethanes.
Experimental Protocol: General Procedure for the Synthesis of 1,2-Bis(arylthio)ethanes
Materials:
-
Aryl thiol
-
1,4-Dioxane
-
Iodine (I₂)
-
Toluene (for alkyl thiols)
-
Reaction vial or flask
Procedure:
-
Reaction Setup: To a reaction vial, add the aryl thiol (1.0 mmol), 1,4-dioxane (2.0 mmol), and iodine (1.1 mmol).
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 95 °C for 48 hours. For alkyl thiols, toluene is typically used as a solvent, and the reaction is heated at 100 °C.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The reaction mixture can then be purified directly by column chromatography on silica gel to afford the desired 1,2-disulfide substituted ethane.
Quantitative Data for Synthesis of 1,2-Disulfide Substituted Ethanes
| Thiol | Product | Yield (%) |
| Thiophenol | 1,2-Bis(phenylthio)ethane | 85 |
| 4-Methylthiophenol | 1,2-Bis(p-tolylthio)ethane | 82 |
| 4-Methoxythiophenol | 1,2-Bis(4-methoxyphenylthio)ethane | 78 |
| 4-Chlorothiophenol | 1,2-Bis(4-chlorophenylthio)ethane | 88 |
| 1-Butanethiol | 1,2-Bis(butylthio)ethane | 75 |
Reaction Workflow Diagram
Caption: Workflow for 1,2-disulfide ethane synthesis.
Palladium-Catalyzed C-H Hydroxylation of Arenes with 1,4-Dioxane as a Hydroxyl Radical Source
Application Note:
In a novel application, 1,4-dioxane can act as a source of hydroxyl radicals in palladium-catalyzed C-H activation reactions for the direct hydroxylation of arenes.[1] This transformation avoids the use of harsh oxidizing agents and provides a unique method for the synthesis of phenols. The reaction is believed to proceed through the generation of a 1,4-dioxanyl radical, which then fragments to generate a hydroxyl radical that participates in the catalytic cycle.
Experimental Protocol: Representative Procedure for Aryl Hydroxylation
Materials:
-
Aryl substrate with a directing group (e.g., 2-phenylpyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium persulfate (Na₂S₂O₈)
-
1,4-Dioxane (anhydrous)
-
Reaction tube
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine the aryl substrate (0.5 mmol), Pd(OAc)₂ (10 mol%), and Na₂S₂O₈ (2.0 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) to the reaction tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding phenol.
Quantitative Data for Aryl Hydroxylation
| Substrate | Product | Yield (%) |
| 2-Phenylpyridine | 2-(2-Hydroxyphenyl)pyridine | 75 |
| Benzo[h]quinoline | 10-Hydroxybenzo[h]quinoline | 70 |
| N-Phenyl-1H-pyrazole | 1-(2-Hydroxyphenyl)-1H-pyrazole | 65 |
Proposed Catalytic Cycle Diagram
Caption: Proposed cycle for Pd-catalyzed C-H hydroxylation.
1,4-Dioxane Derivatives in [4+2] Cycloaddition Reactions
Application Note:
Derivatives of 1,4-dioxane can serve as stable precursors for reactive dienes in [4+2] cycloaddition (Diels-Alder) reactions. For example, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can be heated to generate 2,3-dimethylene-1,4-dioxane in situ. This highly reactive diene can then be trapped by a dienophile to construct functionalized cyclohexene derivatives, which are valuable intermediates in the synthesis of biologically active molecules.
Experimental Protocol: [4+2] Cycloaddition of in situ Generated 2,3-Dimethylene-1,4-dioxane
Materials:
-
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (diene precursor)
-
Dienophile (e.g., N-phenylmaleimide)
-
Microwave reactor or high-temperature oil bath
-
Solvent (if necessary, e.g., 1,2-dichloroethane)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (3.0 equiv.) and the dienophile (1.0 equiv.).
-
Reaction Conditions: Heat the mixture under microwave irradiation at 200 °C for a specified time (e.g., 30 minutes).
-
Work-up: After cooling, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the cycloaddition product.
Quantitative Data for [4+2] Cycloaddition
| Dienophile | Reaction Temp. (°C) | Yield (%) |
| N-Phenylmaleimide | 200 | 72 |
| Dimethyl acetylenedicarboxylate | 200 | 65 |
| Ethyl acrylate | 200 | 25 |
Reaction Scheme Diagram
Caption: In situ diene generation for Diels-Alder reaction.
References
Purification of 1,4-Dioxane for Anhydrous Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1,4-dioxane to render it suitable for anhydrous reactions. The presence of water and peroxides in 1,4-dioxane can be detrimental to a wide range of chemical transformations, particularly those involving organometallics, strong bases, and other moisture-sensitive reagents. Adherence to these protocols is critical for reaction reproducibility and safety.
Introduction: The Importance of Pure 1,4-Dioxane
1,4-Dioxane is a versatile and widely used aprotic solvent in organic synthesis. However, commercial grades of 1,4-dioxane often contain impurities that can interfere with sensitive chemical reactions. The two most critical impurities are water and peroxides.
-
Water: As a protic substance, water can react with and quench organometallic reagents (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium amide), and other moisture-sensitive compounds. It can also hydrolyze starting materials and intermediates, leading to reduced yields and the formation of unwanted byproducts.[1][2]
-
Peroxides: 1,4-Dioxane is an ether and is prone to autoxidation in the presence of light and oxygen, forming explosive hydroperoxides and polymeric peroxides.[3][4] These peroxides are not only a significant safety hazard, as they can detonate upon heating, friction, or shock, but they can also initiate unwanted side reactions and decompose catalysts.[3][4][5] Crucially, never distill 1,4-dioxane to dryness, as this can concentrate peroxides to explosive levels. [3]
Other common impurities in commercial 1,4-dioxane include acetaldehyde, ethylene acetal, and acetic acid.[6][7] These can also negatively impact certain reactions.
Safety Precautions
Always handle 1,4-dioxane in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][8] Due to its flammability, keep it away from heat, sparks, and open flames.[4][9][10] Old containers of 1,4-dioxane, especially those that have been previously opened, should be assumed to contain peroxides.[4]
Qualitative and Quantitative Analysis of Impurities
Before purification, it is essential to test for the presence of peroxides.
Qualitative Test for Peroxides
A simple and effective method for detecting peroxides is the potassium iodide (KI) test.
Protocol:
-
Add 1 mL of the 1,4-dioxane sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of solid potassium iodide.
-
Stopper the test tube, shake it well, and let it stand for 5 minutes in a dark place.
-
Add a few drops of a freshly prepared 5% (w/v) aqueous starch solution.
Interpretation: The formation of a deep blue or purple color indicates the presence of peroxides.[3]
Quantitative Data Summary
The following table summarizes key physical properties and impurity levels for 1,4-dioxane.
| Property/Impurity | Value/Level | Notes |
| Boiling Point | 101 °C | [1] |
| Melting Point | 12 °C | [1] |
| Density | 1.033 g/mL | [1] |
| Water Content (Typical Commercial Grade) | Variable | Can be significant as it is hygroscopic.[1] |
| Peroxide Levels (Upon Storage) | Can be dangerously high | Formation is accelerated by light, heat, and air.[11] |
| Boiling Point of Water Azeotrope | 87.8 °C (82% water, 18% dioxane) | [1] |
Purification Protocols
Several methods exist for the purification of 1,4-dioxane. The choice of method depends on the required level of purity and the available equipment.
Removal of Peroxides
If the qualitative test for peroxides is positive, they must be removed before further purification. Never attempt to distill 1,4-dioxane that contains peroxides.
Protocol:
-
Place the peroxide-containing 1,4-dioxane in a separatory funnel.
-
Add an equal volume of a 10% aqueous solution of ferrous sulfate (FeSO₄) or sodium bisulfite (NaHSO₃).[3]
-
Stopper the funnel and shake vigorously for several minutes, periodically venting to release any pressure.
-
Allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step until a fresh sample of the organic layer gives a negative test for peroxides.[3]
-
Wash the 1,4-dioxane with water to remove any residual reducing agent.
Drying of 1,4-Dioxane
After peroxide removal, the 1,4-dioxane must be dried to remove water.
A preliminary drying step is often employed to remove the bulk of the water.
Protocol:
-
After the peroxide removal wash, separate the 1,4-dioxane layer.
-
Add a suitable drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]
-
Allow the mixture to stand for several hours, with occasional swirling.
-
Decant or filter the dried solvent.
For obtaining truly anhydrous 1,4-dioxane, distillation from a strong drying agent is necessary. Sodium metal with benzophenone as an indicator is a widely used and effective method.
Protocol:
-
Set up a distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the pre-dried 1,4-dioxane into a round-bottom flask.
-
Add sodium metal (as wire or small pieces) and a small amount of benzophenone.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Continue refluxing until a persistent deep blue or purple color develops. This color is due to the formation of the sodium benzophenone ketyl radical, which indicates that the solvent is anhydrous and free of oxygen.[6] If the color does not persist, more sodium may be needed.
-
Once the blue color is stable, distill the 1,4-dioxane, collecting the fraction that boils at 101 °C.
-
Do not distill to dryness. Leave a small amount of solvent in the distillation flask.
Storage of Anhydrous 1,4-Dioxane
Proper storage is crucial to maintain the purity of the solvent.
-
Store anhydrous 1,4-dioxane over activated 3Å or 4Å molecular sieves to keep it dry.[6][7]
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[4][6]
-
Store in a cool, dark place to inhibit peroxide formation.[9]
-
It is good practice to add a stabilizer such as butylated hydroxytoluene (BHT) for long-term storage.[11]
Visualizing the Workflow and Logic
The following diagrams illustrate the purification workflow and the rationale behind the removal of impurities.
Caption: Workflow for the purification of 1,4-dioxane.
Caption: Impact of impurities on anhydrous reactions.
References
- 1. Sixty Solvents [chem.rochester.edu]
- 2. Drying solvents and Drying agents [delloyd.50megs.com]
- 3. benchchem.com [benchchem.com]
- 4. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 5. wcu.edu [wcu.edu]
- 6. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemos.de [chemos.de]
- 9. fishersci.ie [fishersci.ie]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
Application Note: Anhydrous 1,4-Dioxane Preparation
AN-2025-12-DDB
Drying 1,4-Dioxane Over Sodium and Benzophenone for High-Purity Applications
This document provides a comprehensive protocol for the purification and drying of 1,4-dioxane using sodium metal and benzophenone. This method is highly effective for generating anhydrous solvent, which is critical for moisture-sensitive reactions frequently encountered in research, chemical synthesis, and pharmaceutical development. The procedure relies on the formation of the sodium benzophenone ketyl radical, a potent scavenger of water and oxygen, which also serves as a visual indicator of anhydrous conditions.
Introduction
1,4-Dioxane is a widely used aprotic solvent. However, it is hygroscopic and notoriously difficult to dry.[1] Furthermore, it readily forms explosive peroxides upon exposure to air and light, posing a significant safety hazard.[2][3] Distillation of dioxane containing peroxides can lead to violent explosions.[4] Therefore, it is imperative to test for and eliminate peroxides before proceeding with any distillation.
The sodium/benzophenone method effectively removes water and oxygen. Sodium reacts with benzophenone in an anhydrous environment to form a deep blue ketyl radical anion.[5][6] This radical reacts rapidly with any residual water. The persistence of the intense blue color indicates that the solvent is anhydrous and oxygen-free.[6][7] The purified solvent is then obtained by distillation under an inert atmosphere. This protocol details the necessary safety precautions, step-by-step procedures for peroxide testing, drying, distillation, and the safe quenching of the reactive distillation residue.
Critical Safety Precautions
Hazard Overview: This procedure involves highly flammable liquids, pyrophoric metals, and potentially explosive peroxides.[2][4] 1,4-Dioxane is also classified as a probable human carcinogen and can damage the liver, kidneys, and respiratory system.[2][3]
-
Peroxide Hazard: NEVER attempt to distill 1,4-dioxane without first testing for the presence of peroxides.[2][8] Distilling solutions with high concentrations of peroxides can result in a severe explosion.[4] If peroxides are detected at levels above your institution's safety guidelines, the solvent must be treated to remove peroxides or disposed of as hazardous waste.[2][9]
-
Sodium Metal: Sodium is a highly reactive metal that can ignite spontaneously in air and reacts violently with water, producing flammable hydrogen gas.[4] Handle sodium metal under mineral oil or an inert atmosphere.
-
Inert Atmosphere: The entire distillation apparatus must be maintained under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent the ingress of oxygen and moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield (especially during quenching), chemical-resistant gloves (nitrile is a good first choice), and a flame-resistant lab coat.[2][4]
-
Engineering Controls: All operations MUST be conducted within a certified chemical fume hood.[3][4] A blast shield should be placed around the apparatus as a secondary precaution.[4]
-
Constant Supervision: NEVER leave the distillation apparatus unattended while it is heating.[4] The still pot could overheat or run dry, leading to an explosion.[4]
-
Never Distill to Dryness: Always leave at least one-third of the solvent volume in the distillation flask.[4] Concentrating the residue increases the risk of explosion, particularly with peroxide-forming solvents.[4][8]
Experimental Protocols
Protocol 2.1: Peroxide Testing
This step is mandatory before proceeding with distillation.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.[2]
-
Sampling: Carefully open the 1,4-dioxane container and transfer approximately 1-2 mL of the solvent to a clean, dry beaker.[2]
-
Testing: Use one of the following methods:
-
Commercial Test Strips (Recommended): Dip a peroxide test strip into the solvent for one second, remove it, and shake off excess liquid.[2] Wait for the time specified in the strip's instructions and compare the resulting color to the provided chart to determine the peroxide concentration in ppm.[2][9]
-
Potassium Iodide (KI) Test: In a test tube, mix 1 mL of the 1,4-dioxane sample with 1 mL of glacial acetic acid. Add 3 drops of a 5% aqueous potassium iodide solution. The formation of a yellow to brown color indicates the presence of peroxides.[8] A pale yellow suggests a concentration of 10-50 ppm, while a brown color indicates a much higher concentration.[9]
-
-
Action: If peroxide levels exceed safe limits (typically >10-25 ppm, consult your institution's guidelines), do not proceed.[9] The solvent must be decontaminated or disposed of as hazardous waste.[2]
Protocol 2.2: Drying and Distillation
This protocol is adapted from established procedures for drying ethereal solvents.[4][5][10]
-
Apparatus Setup:
-
Assemble a distillation apparatus in the fume hood. All glassware must be thoroughly oven-dried to remove adsorbed moisture.[11]
-
The setup should consist of a round-bottom flask (distilling pot), a distillation head with a condenser, and a receiving flask.
-
Ensure the apparatus is equipped with an inlet for inert gas (nitrogen or argon) connected to a bubbler to maintain a positive pressure.[6]
-
-
Pre-Drying (Optional but Recommended):
-
For 1,4-dioxane with significant water content, pre-drying is advised. Stand the solvent over potassium hydroxide (KOH) pellets for 6-12 hours, then decant the dioxane.[5]
-
-
Drying Procedure:
-
Place the 1,4-dioxane to be dried into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Under a stream of inert gas, add small pieces of sodium metal (approximately 4g per liter of solvent).[4]
-
Add benzophenone (approximately 5g per liter of solvent).[4]
-
Begin stirring and gently heat the mixture to reflux using a heating mantle.
-
-
Indication of Dryness:
-
Initially, the solution may have various colors as the sodium reacts with water.
-
When the solvent is anhydrous and free of oxygen, the sodium will react with the benzophenone to form the sodium benzophenone ketyl radical, imparting a persistent, deep blue or purple color to the solution.[6][7]
-
If the blue color does not appear or fades upon refluxing, it indicates that water is still present. Cautiously add more sodium and continue to reflux.
-
-
Distillation:
-
Once the deep blue color is stable for several hours of reflux, the solvent is ready for distillation.
-
Collect the distilled 1,4-dioxane (boiling point: 101-102 °C) in the receiving flask.[3][12]
-
Remember to NEVER distill to dryness. Stop the distillation when approximately one-third of the solvent remains in the pot.[4]
-
-
Storage:
-
Turn off the heating mantle and allow the apparatus to cool completely under a positive pressure of inert gas.
-
The freshly distilled anhydrous 1,4-dioxane should be stored in a tightly sealed container over activated molecular sieves (3Å or 4Å) and under an inert atmosphere to prevent re-absorption of moisture.[5]
-
Protocol 2.3: Safe Quenching of the Distillation Residue
The residue in the distillation flask contains unreacted sodium metal and is highly reactive. Extreme caution is required.
-
Preparation: Ensure the distillation apparatus has fully cooled to room temperature under an inert gas atmosphere. This process should be performed in a fume hood, with a blast shield in place and no other flammable materials nearby.[4]
-
Initial Quenching: Slowly and cautiously add a mild quenching agent like tert-butanol or isopropanol to the flask using a dropping funnel.[4] Hydrogen gas will evolve. Ensure the rate of addition does not cause excessive frothing or a rapid temperature increase.
-
Stirring: Stir the mixture to break up any chunks of sodium and ensure complete reaction.[4] Continue adding the alcohol until gas evolution ceases.
-
Secondary Quenching: Once the reaction with the milder alcohol is complete, slowly add a more reactive alcohol, such as ethanol, to quench any remaining sodium particles.[4] Again, wait until all gas evolution has stopped.
-
Final Quenching with Water: ONLY after you are absolutely certain that no metallic sodium remains, very cautiously add water to the mixture to hydrolyze any remaining alkoxides.[4]
-
Disposal: Check the pH of the final mixture. Neutralize if necessary. The resulting mixture must be disposed of as hazardous waste according to institutional guidelines.[4]
Data Presentation
The following table summarizes the quantitative parameters for the drying process.
| Parameter | Value | Reference / Notes |
| Reagents for Drying (per 1L Dioxane) | ||
| Sodium Metal (Na) | ~4 g | [4] |
| Benzophenone | ~5 g | [4] |
| Alternative (Small Scale Protocol) | Using sodium dispersion for 50 mL solvent[10][13] | |
| Sodium Dispersion (40% w/w) | 70 mg | [10][13] |
| Benzophenone | 50 mg | [10][13] |
| Process Parameters | ||
| Boiling Point of 1,4-Dioxane | 101-102 °C | [3][12] |
| Reflux Time | Several hours until blue color persists | [6] |
| Purity | ||
| Achievable Water Content | < 10 ppm | [10][14][15] |
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in drying 1,4-dioxane.
Caption: Experimental workflow for drying 1,4-dioxane.
References
- 1. Sixty Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 9. ehs.wwu.edu [ehs.wwu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1,4-Dioxane in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 1,4-dioxane in Grignard reactions. The primary application detailed is the "dioxane precipitation method," a standard laboratory technique for the preparation of halide-free diorganomagnesium compounds (R₂Mg) from Grignard reagents (RMgX). This is achieved by selectively precipitating magnesium halides (MgX₂) as insoluble dioxane complexes, thereby shifting the Schlenk equilibrium.
Introduction
Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1] In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium halides (MgX₂).[2] For many applications, the presence of magnesium halides can be detrimental, leading to side reactions or complicating product purification. 1,4-Dioxane serves as a crucial reagent to address this issue by selectively precipitating the magnesium halides, thus providing a straightforward route to solutions of pure diorganomagnesium compounds.[3][4]
The Role of 1,4-Dioxane: The Schlenk Equilibrium
The Schlenk equilibrium describes the equilibrium between the Grignard reagent and its corresponding diorganomagnesium and magnesium halide species in an ethereal solvent (L, e.g., diethyl ether or THF).
2 RMgX + 2L ⇌ R₂Mg(L)₂ + MgX₂(L)₂
The addition of 1,4-dioxane disrupts this equilibrium. Dioxane forms a highly insoluble polymeric adduct with magnesium halides, effectively removing them from the solution as a precipitate.[5][2] This precipitation shifts the equilibrium significantly to the right, favoring the formation of the soluble diorganomagnesium species.
Caption: The Schlenk equilibrium and the effect of 1,4-dioxane.
Data Presentation: Stoichiometry and Solubility of Dioxane Complexes
The stoichiometry of the diorganomagnesium-dioxane complexes and the solubility of the magnesium halide-dioxane adducts are critical factors in the successful application of this method. The following tables summarize key data from the literature.
Table 1: Stoichiometry of Crystallized Diorganomagnesium-Dioxane Complexes ([R₂Mg(dioxane)ₙ]) [5][6]
| Organic Group (R) | n (Dioxane molecules per Mg) | Complex Formula |
| Methyl (Me) | 1 | [Me₂Mg(μ-dx)]∞ |
| n-Propyl (nPr) | 1 | [nPr₂Mg(μ-dx)]∞ |
| Isopropyl (iPr) | 1.5 | [{iPr₂Mg(dx)}₂(μ-dx)] |
| tert-Butyl (tBu) | 2 | [tBu₂Mg(dx)₂] |
| Phenyl (Ph) | 3 | [Ph₂Mg(dx)₃] |
Table 2: Solubility of Magnesium Halide-Dioxane Complexes [7]
| Complex | Solvent | Solubility |
| [MgCl₂(dioxane)₂]∞ | Diethyl Ether | Sparingly Soluble |
| [MgBr₂(dioxane)₂]∞ | Diethyl Ether | Sparingly Soluble |
| [MgCl₂(dioxane)₂]∞ | Tetrahydrofuran (THF) | Sparingly Soluble |
| [MgBr₂(dioxane)₂]∞ | Tetrahydrofuran (THF) | Sparingly Soluble |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of a Halide-Free Diorganomagnesium Solution
This protocol describes a general method for the preparation of a diorganomagnesium solution from a Grignard reagent using the 1,4-dioxane precipitation method.
Materials:
-
Grignard reagent solution in diethyl ether or THF of known concentration
-
Anhydrous 1,4-dioxane
-
Anhydrous diethyl ether or THF
-
Schlenk flask or other suitable reaction vessel with an inert atmosphere inlet
-
Magnetic stirrer
-
Syringe or dropping funnel
-
Cannula or filtration apparatus (e.g., filter cannula or Schlenk filter)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), charge a dry Schlenk flask with the Grignard reagent solution.
-
Addition of 1,4-Dioxane: While stirring the Grignard solution vigorously, slowly add 1.1-1.2 equivalents of anhydrous 1,4-dioxane relative to the magnesium halide present in the solution. The 1,4-dioxane should be added dropwise via a syringe or dropping funnel.
-
Precipitation: Upon addition of 1,4-dioxane, a white precipitate of the magnesium halide-dioxane complex will form. Continue stirring the suspension for 1-2 hours at room temperature to ensure complete precipitation.
-
Separation: Allow the precipitate to settle. Carefully separate the supernatant containing the soluble diorganomagnesium compound from the precipitate. This can be achieved by cannula transfer to another dry, inerted Schlenk flask or by filtration through a filter cannula or a Schlenk filter.
-
Washing (Optional): To maximize the yield, the precipitate can be washed with a small amount of anhydrous diethyl ether or THF, and the washing can be combined with the supernatant.
-
Determination of Concentration: The concentration of the resulting diorganomagnesium solution should be determined by titration before use in subsequent reactions.
Caption: Experimental workflow for the dioxane precipitation method.
Protocol 2: Synthesis of Diphenylmagnesium from Phenylmagnesium Bromide
This protocol provides a specific example for the preparation of diphenylmagnesium.
Reagents and Quantities:
-
Phenylmagnesium bromide (1.0 M solution in THF, 100 mL, 0.1 mol)
-
Anhydrous 1,4-dioxane (9.7 g, 0.11 mol)
-
Anhydrous THF (for washing, optional)
Procedure:
-
In a 250 mL flame-dried Schlenk flask under an argon atmosphere, place the phenylmagnesium bromide solution (100 mL).
-
With vigorous stirring, add the anhydrous 1,4-dioxane (9.7 g) dropwise over 30 minutes.
-
A voluminous white precipitate will form. Stir the resulting suspension at room temperature for an additional 2 hours.
-
Allow the precipitate to settle for 30 minutes.
-
Carefully transfer the clear supernatant solution of diphenylmagnesium to a separate, dry, and argon-flushed Schlenk flask via a cannula.
-
(Optional) Wash the precipitate with 20 mL of anhydrous THF, allow it to settle, and transfer the washing to the flask containing the diphenylmagnesium solution.
-
The concentration of the diphenylmagnesium solution should be determined by titration prior to its use.
Logical Relationships and Considerations
The successful application of 1,4-dioxane in Grignard reactions hinges on understanding the interplay between the Schlenk equilibrium, the formation of dioxane complexes, and the solubility of these species.
Caption: Logical flow of the dioxane precipitation method.
Key Considerations:
-
Anhydrous Conditions: Grignard reagents and diorganomagnesium compounds are highly sensitive to moisture. All glassware must be thoroughly dried, and all solvents and reagents must be anhydrous.
-
Inert Atmosphere: These reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen and moisture.
-
Stoichiometry of Dioxane: A slight excess of 1,4-dioxane is typically used to ensure complete precipitation of the magnesium halides. However, a large excess should be avoided as it can lead to the precipitation of the diorganomagnesium species as well.[8][3][4]
-
Solvent Effects: The efficiency of the precipitation can be solvent-dependent. While effective in both diethyl ether and THF, the precipitation is generally more complete in diethyl ether.
-
Nature of the Organic Group (R): The structure of the R group can influence the solubility of the [R₂Mg(dioxane)ₙ] complex. As shown in Table 1, bulkier R groups may coordinate with more dioxane molecules, which can affect their solubility.
Conclusion
The use of 1,4-dioxane provides a robust and efficient method for the preparation of halide-free diorganomagnesium compounds from Grignard reagents. By understanding the principles of the Schlenk equilibrium and the precipitation of magnesium halide-dioxane adducts, researchers can effectively utilize this technique to access highly reactive and valuable organometallic reagents for a wide range of applications in chemical synthesis and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Solubility Relationship of 1,4-Dioxane Complexes of Di(hydrocarbyl)magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. 1,4-Dioxane Adducts of Grignard Reagents: Synthesis, Ether Fragmentation Reactions, and Structural Diversity of Grignard Reagent/1,4-Dioxane Complexes | CoLab [colab.ws]
Protocols for the Safe Removal of Peroxides from 1,4-Dioxane
Application Note
Introduction
1,4-Dioxane is a versatile aprotic solvent widely employed in research, development, and manufacturing. However, its tendency to form explosive peroxide compounds upon exposure to air and light presents a significant safety hazard.[1] These peroxides can detonate when subjected to heat, friction, or mechanical shock.[2] It is therefore imperative for the safety of all laboratory personnel that 1,4-dioxane is tested for the presence of peroxides before use, especially before distillation or evaporation, and that any peroxides detected are safely removed. This document provides detailed protocols for the detection and removal of peroxides from 1,4-dioxane, tailored for researchers, scientists, and drug development professionals.
Mechanism of Peroxide Formation
The formation of peroxides in 1,4-dioxane occurs through a free-radical chain reaction initiated by light or heat.[1] An initiator abstracts a hydrogen atom from a carbon adjacent to an ether oxygen, forming a 1,4-dioxanyl radical. This radical then reacts with molecular oxygen to create a peroxy radical, which can subsequently abstract a hydrogen from another 1,4-dioxane molecule, propagating the chain and forming a hydroperoxide.[1] These hydroperoxides are unstable and can decompose violently.
Safety First: Handling 1,4-Dioxane
Before any procedure, it is crucial to assess the risk. If a container of 1,4-dioxane has visible crystals, a viscous liquid, or a discolored appearance, DO NOT MOVE OR OPEN THE CONTAINER .[3][4] Treat it as a potential explosive and contact your institution's Environmental Health and Safety (EH&S) department immediately.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.[1]
Peroxide Detection Protocols
Regular testing for peroxides is a critical safety measure. The following methods can be used for qualitative and semi-quantitative analysis.
Protocol 1: Qualitative Test using Potassium Iodide
This method provides a rapid, qualitative indication of the presence of peroxides.
Materials:
-
1,4-Dioxane sample (1-10 mL)
-
Potassium iodide (KI), 10% (w/v) solution, freshly prepared[5]
-
Glacial acetic acid[1] or a few drops of hydrochloric acid[5]
-
Test tube
Procedure:
-
To a test tube, add 1 mL of the 1,4-dioxane sample.[1]
-
Add 1 mL of glacial acetic acid.[1]
-
Add approximately 100 mg of solid potassium iodide or 1 mL of a fresh 10% KI solution.[1][5]
-
Stopper the test tube, shake it well, and let it stand for 5 minutes in a dark place.[1]
-
Observe the color of the aqueous phase.
Interpretation of Results:
-
Negative Test: The solution remains colorless.
-
Positive Test: A yellow to brown color indicates the presence of peroxides.[1][2] The intensity of the color is proportional to the peroxide concentration.[3] A pale yellow color suggests a low concentration, while a brown color indicates a high and hazardous concentration.[3][6]
Protocol 2: Semi-Quantitative Test using Peroxide Test Strips
Commercial test strips offer a convenient and quick method for semi-quantitative peroxide detection.
Materials:
-
Peroxide test strips (e.g., MQuant®)[3]
-
1,4-Dioxane sample
Procedure:
-
Dip the test strip into the 1,4-dioxane sample for 1 second.[3]
-
Shake off any excess liquid.[3]
-
For some types of strips, it may be necessary to moisten the test pad with water after evaporation of the solvent.[5]
-
Wait for the time specified in the manufacturer's instructions.[3]
-
Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in mg/L (ppm).[3]
Quantitative Data Summary: Peroxide Hazard Levels
The concentration of peroxides dictates the level of hazard and the appropriate course of action.
| Peroxide Concentration (ppm) | Hazard Level and Recommended Action | References |
| < 3 | Reasonably safe for most laboratory procedures. | [7] |
| 3 - 30 | Possible moderate hazard. Avoid concentration of peroxides. Disposal is recommended if the solvent is not to be used promptly. | [7] |
| > 30 | Unacceptable; may pose a serious hazard. The solvent must be treated to remove peroxides or disposed of as hazardous waste. DO NOT USE. | [3][7] |
| > 100 | High hazard. Dispose of the chemical. | [8] |
| Visible Crystals | Extremely dangerous, shock-sensitive crystals have formed. DO NOT MOVE OR OPEN. Evacuate the area and contact EH&S immediately. | [3][4] |
Protocols for Peroxide Removal
The following protocols describe two common and effective methods for removing peroxides from 1,4-dioxane. These procedures must be performed in a fume hood with appropriate PPE.
Protocol 3: Treatment with Ferrous Sulfate
This is a widely used method for reducing peroxides in water-soluble ethers like 1,4-dioxane.[7][9]
Materials:
-
Peroxide-containing 1,4-dioxane
-
Ferrous sulfate (FeSO₄·7H₂O)[3]
-
Concentrated sulfuric acid (H₂SO₄)[3]
-
Distilled water
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying[1]
Procedure:
-
Prepare the Ferrous Sulfate Solution: Prepare a fresh solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of water, and then carefully add 6 mL of concentrated sulfuric acid.[3][7]
-
Extraction: In a separatory funnel, shake the peroxide-containing 1,4-dioxane with an equal volume of the freshly prepared acidic ferrous sulfate solution.[1] Shake vigorously for several minutes, periodically venting the funnel to release any pressure.[1]
-
Separation: Allow the layers to separate. The 1,4-dioxane will be the top layer.[3]
-
Testing: Test the 1,4-dioxane layer for the presence of peroxides using one of the detection methods described above.
-
Repeat if Necessary: If peroxides are still present, repeat the extraction with a fresh portion of the ferrous sulfate solution until a negative test is obtained.[1][5]
-
Washing: Wash the 1,4-dioxane with water to remove any residual iron salts and acid.[3]
-
Drying: Dry the purified 1,4-dioxane with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.[1][3]
-
Filtration: Decant or filter the dried solvent.
-
Storage: Add a stabilizer, such as butylated hydroxytoluene (BHT), to the purified 1,4-dioxane to inhibit future peroxide formation.[3]
Protocol 4: Treatment with Activated Alumina
This method involves passing the solvent through a column of activated alumina. It is effective for both water-soluble and water-insoluble ethers.[6][7]
Materials:
-
Peroxide-containing 1,4-dioxane
-
Activated alumina
-
Glass chromatography column
-
Collection flask
Procedure:
-
Column Preparation: Pack a glass chromatography column with activated alumina. A general guideline is to use about 100 g of alumina for every 100 mL of solvent to be purified.[6]
-
Elution: Carefully pass the 1,4-dioxane through the column, collecting the purified solvent in a clean, dry flask.[3]
-
Testing: Test the collected 1,4-dioxane for the presence of peroxides. If peroxides are still detected, more alumina may be needed, or the solvent can be passed through a second column.[6]
-
Column Quenching: Since this method concentrates peroxides on the alumina column, it is crucial to quench the column after use.[6][7] Flush the alumina with a dilute acidic solution of ferrous sulfate to destroy the peroxides.[6][7]
-
Disposal: Dispose of the quenched alumina as hazardous waste.[3]
-
Important Note: This method may remove any inhibitors present in the solvent. The purified 1,4-dioxane should be used immediately or stored with a newly added stabilizer.[5]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the procedures described above.
Caption: Workflow for the detection of peroxides in 1,4-dioxane.
Caption: Workflow for the removal of peroxides from 1,4-dioxane.
References
- 1. benchchem.com [benchchem.com]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. otago.ac.nz [otago.ac.nz]
- 9. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
safe handling and storage procedures for 1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and safety protocols for the handling and storage of 1,4-dioxane to ensure the safety of laboratory personnel and the integrity of experimental work. 1,4-Dioxane is a versatile solvent used in various applications, but it also presents significant health and safety risks.[1] Adherence to these guidelines is critical for minimizing exposure and preventing accidents.
Hazard Summary
1,4-Dioxane is a flammable liquid and vapor that is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[2] It can cause serious eye irritation, respiratory irritation, and drowsiness.[2] A significant hazard associated with 1,4-dioxane is its ability to form explosive peroxides upon prolonged exposure to air and light.[1][3]
Health Effects:
-
Acute Exposure: High vapor concentrations can irritate the eyes, nose, and throat.[4][5][6][7] Ingestion or high levels of exposure can lead to severe liver and kidney damage, and in some cases, death.[4][5][6][7] Skin contact may cause irritation.[1][4]
-
Chronic Exposure: Long-term exposure is associated with liver and kidney damage.[7] It is classified as a likely or probable human carcinogen by several regulatory agencies.[5][6][8]
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 123-91-1 | [1] |
| Molecular Formula | C₄H₈O₂ | [1] |
| Molecular Weight | 88.11 g/mol | [9] |
| Appearance | Colorless liquid | [1] |
| Odor | Faint, pleasant, ether-like | [4] |
| Boiling Point | 100-102 °C (212-216 °F) | [1] |
| Melting Point | 10-12 °C (50-54 °F) | |
| Flash Point | 12 °C (53.6 °F) (Closed Cup) | [9] |
| Auto-ignition Temperature | 180 °C (356 °F) | [9] |
| Flammability Limits | Lower: 2%, Upper: 22% | [9] |
| Vapor Density | 3.03 (Air = 1) | [9] |
| Specific Gravity | 1.0337 (Water = 1) | [9] |
| Solubility | Miscible with water | [4] |
Experimental Protocols: Safe Handling and Storage
Engineering Controls
All work with 1,4-dioxane must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] The work area should be equipped with an approved emergency eyewash station and safety shower.[2] Use of explosion-proof equipment is recommended to prevent ignition of flammable vapors.[2]
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is crucial. The following are minimum requirements:
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are mandatory.[1][2]
-
Skin Protection:
-
Gloves: Butyl rubber gloves are recommended for handling 1,4-dioxane.[1][2] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[10]
-
Lab Coat: A fire/flame-resistant lab coat that is fully buttoned is required.[1][2]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[1][2]
-
-
Respiratory Protection: If there is a potential for exposure above permissible limits, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[1][11] Respirator use requires prior training and fit-testing.[1][2]
Storage Protocol
Proper storage is critical to prevent the formation of explosive peroxides and to mitigate fire hazards.
-
Containers: Store in tightly closed, properly labeled containers.[1][12] Containers that have been opened must be carefully resealed and kept upright.[1][12]
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[2][11][13] Store in a designated flammables storage cabinet.[14]
-
Incompatibilities: Avoid storage near oxidizing agents, oxygen, halogens, reducing agents, perchlorates, and trimethylaluminum.[2][11]
-
Peroxide Formation:
-
Unopened containers can be stored for up to 18 months from the date of receipt.[3]
-
Opened containers should not be stored for more than 12 months.[3] Some sources recommend a shorter period of 6 months after opening.[1]
-
Regularly test for the presence of peroxides, especially before distillation or evaporation. If peroxides are detected, consult safety protocols for their removal or dispose of the chemical as hazardous waste.[1]
Waste Disposal Protocol
-
All 1,4-dioxane waste is considered hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.[1]
-
Store waste containers in a secondary containment area.[2]
-
Dispose of expired or peroxide-containing 1,4-dioxane promptly.[2] The primary method for disposal is incineration.[15]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Spills
-
Small Spills (<1 L):
-
Evacuate non-essential personnel from the immediate area.
-
Remove all sources of ignition.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water.[14]
-
-
Large Spills (>1 L):
Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[1][2]
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of 1,4-dioxane in a laboratory setting.
Emergency Spill Response Logic
Caption: Decision-making flowchart for responding to a 1,4-dioxane spill.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. wcu.edu [wcu.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. HEALTH ADVISORY - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1,4-Dioxane | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 7. 1,4-Dioxane and Our Health | Superfund Research Center [superfund.arizona.edu]
- 8. health.state.mn.us [health.state.mn.us]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chemos.de [chemos.de]
- 14. kb.astate.edu [kb.astate.edu]
- 15. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Dioxane-Mediated Reactions
Welcome to the technical support center for dioxane-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during experiments using 1,4-dioxane as a solvent, particularly in palladium-catalyzed cross-coupling reactions.
Q1: My reaction has a low yield or is not working at all. Where should I start troubleshooting?
A systematic approach is the most effective strategy for troubleshooting low yields.[1] The primary areas to investigate are the quality of the solvent (dioxane), the activity of the catalyst, the reaction conditions, and the purity of your reagents. Often, the issue lies with the solvent itself, as 1,4-dioxane is prone to forming catalyst-inhibiting peroxides and absorbing water.[2][3]
Q2: How does the quality of 1,4-dioxane affect my reaction?
The quality of 1,4-dioxane is critical. Two main impurities can severely inhibit palladium-catalyzed reactions:
-
Peroxides: Dioxane readily forms explosive peroxides upon exposure to air and light.[2] These peroxides can oxidize and deactivate the active Pd(0) catalyst, leading to a complete loss of catalytic activity.[4] It is imperative to test for and remove peroxides from any bottle of dioxane, especially if it has been opened previously.[2]
-
Water: Dioxane is hygroscopic and fully miscible with water.[3] While some cross-coupling reactions tolerate or even benefit from a small amount of water (e.g., in Suzuki couplings using aqueous bases), excess water can lead to unwanted side reactions like protodeboronation of boronic acids or hydrolysis of reagents.[1][5] For reactions requiring anhydrous conditions, the solvent must be rigorously dried.[6][7]
Q3: How can I detect and remove peroxides from my 1,4-dioxane?
Testing for peroxides is an essential safety and procedural step. A common qualitative test uses potassium iodide (KI). The subsequent removal can be achieved through chemical reduction or filtration.
Peroxide Detection and Removal Summary
| Test Result (KI + Acetic Acid) | Peroxide Concentration | Recommended Action |
| Colorless | < 10 ppm | Safe to use. |
| Yellow to Brown | Detected | Do not use or distill. Proceed to peroxide removal protocol.[2] |
| Deep Blue-Black (with starch indicator) | Detected | Do not use or distill. Proceed to peroxide removal protocol.[2][8] |
For detailed procedures, please refer to the Experimental Protocols section below.
Q4: My palladium catalyst is turning into a black precipitate (palladium black). What does this mean?
The formation of palladium black indicates the precipitation of metallic palladium from the catalytic cycle.[9][10] This signifies catalyst decomposition and leads to a loss of activity. Common causes include:
-
High Temperatures: Excessive heat can cause the catalyst to agglomerate and precipitate.[9][10]
-
Inadequate Ligand Stabilization: Insufficient ligand concentration or a ligand that doesn't effectively stabilize the Pd(0) species can lead to the catalyst "crashing out" of the solution.[9]
-
Reaction Conditions: The presence of impurities (like peroxides) or an inappropriate choice of base or additives can promote decomposition.[9]
To prevent this, consider lowering the reaction temperature, increasing the ligand-to-palladium ratio, or screening different ligands.[9]
Q5: My Suzuki coupling reaction is failing. What are the common culprits besides the solvent?
For Suzuki couplings, low yields are frequently traced back to several key factors:
-
Reagent Quality: Boronic acids can degrade via protodeboronation, especially when exposed to air, moisture, or harsh basic conditions.[1] Using fresh reagents or more stable derivatives like pinacol (Bpin) or MIDA boronates is recommended.[1]
-
Base Selection: The choice and quality of the base are crucial. It should be finely powdered and dry.[11] Weak bases may not be effective, while overly strong bases can degrade sensitive substrates.[10] Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[1][12]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[11] Ensure that the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[11]
Q6: I'm having trouble with a Buchwald-Hartwig amination. Are there specific issues with 2-halopyridine substrates?
Yes, the amination of 2-halopyridines is notoriously difficult. The primary challenge is catalyst poisoning , where the pyridine nitrogen atom coordinates to the palladium center, inhibiting its catalytic activity.[10] To overcome this, the choice of ligand is critical. Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to prevent this inhibitory coordination.[10]
Q7: My Stille coupling reaction is sluggish and produces significant tin byproducts. How can I optimize it?
Sluggish Stille reactions and byproduct formation are common challenges.
-
Improving Reaction Rate: Additives can significantly accelerate the reaction. Copper(I) iodide (CuI) can act as a scavenger for inhibitory free ligands, while lithium chloride (LiCl) can facilitate the rate-limiting transmetalation step.[7][13][14]
-
Minimizing Homocoupling: The homocoupling of the organostannane reagent is a major side reaction.[6][7] This can be minimized by ensuring an oxygen-free environment and carefully controlling the stoichiometry and temperature.[7]
-
Removing Tin Byproducts: Tin byproducts can be difficult to remove. A common workup procedure involves washing the reaction mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble fluorides.[7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low yields in your dioxane-mediated reaction.
Caption: Decision tree for troubleshooting low-yield dioxane reactions.
Experimental Protocols
Protocol 1: Peroxide Detection in 1,4-Dioxane (Qualitative KI Test)
This protocol provides a rapid method to detect the presence of peroxides.[2]
Materials:
-
1,4-Dioxane sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Test tube or small vial
Procedure:
-
Add ~1 mL of the 1,4-dioxane sample to a clean test tube.
-
Add ~1 mL of glacial acetic acid.
-
Add approximately 100 mg of solid potassium iodide.
-
Shake the mixture and observe the color against a white background.
-
Negative Test: The solution remains colorless (peroxides < 10 ppm).
-
Positive Test: A yellow to brown color develops, indicating the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[2]
-
Protocol 2: Peroxide Removal from 1,4-Dioxane
This protocol describes an effective method for removing peroxides. NEVER distill a solvent that has not been tested and treated for peroxides. [2]
Materials:
-
Peroxide-containing 1,4-dioxane
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃) or ferrous sulfate (FeSO₄)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Place the peroxide-containing dioxane in a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of a reducing agent (e.g., NaHSO₃ or FeSO₄).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The aqueous layer contains the reduced peroxides.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step (2-5) until a fresh sample of the organic layer gives a negative test for peroxides (using Protocol 1).[2]
-
Wash the 1,4-dioxane with water to remove any residual reducing agent.
-
Dry the purified 1,4-dioxane over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Decant or filter the dried solvent for use. If ultra-pure solvent is required, it can now be safely distilled (e.g., from sodium/benzophenone).[4]
Protocol 3: General Setup for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines the essential steps for setting up a reaction under an inert atmosphere to prevent catalyst deactivation.
Caption: General workflow for setting up an inert-atmosphere reaction.
Procedure:
-
Prepare Glassware: Assemble and flame-dry all glassware (e.g., Schlenk flask, condenser) under vacuum to remove adsorbed water. Cool to room temperature under a positive pressure of inert gas (argon or nitrogen).
-
Add Solids: Under a positive flow of inert gas, add the palladium catalyst, ligand, base, and solid substrates to the flask.
-
Purge System: Seal the flask and purge the system by evacuating and backfilling with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Add Solvent: Add anhydrous, degassed 1,4-dioxane via syringe or cannula.[1]
-
Add Liquid Reagents: Add any liquid substrates via syringe.
-
Begin Reaction: With vigorous stirring, heat the reaction mixture to the desired temperature.
-
Monitor Progress: Monitor the reaction's progress by periodically taking aliquots (via syringe under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sixty Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - PEROXIDE REMOVAL FROM DIOXANE - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Reactions with 1,4-Dioxane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on optimizing reaction temperatures when using 1,4-dioxane, a common yet hazardous solvent. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure safe and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and thermal properties of 1,4-dioxane that I should consider for temperature optimization?
A1: Understanding the physical and thermal properties of 1,4-dioxane is critical for reaction setup and safety. Its high boiling point compared to other ethers like THF allows for a wider range of reaction temperatures.[1][2] However, its relatively high freezing point means it can solidify in cool storage.[3] It is also highly flammable, with a low autoignition temperature, and can form explosive peroxides, especially when heated.[3][4][5]
Data Presentation: Physical and Thermal Properties of 1,4-Dioxane
| Property | Value | Source(s) |
| Boiling Point | 101.1 °C | [1][3][6] |
| Melting/Freezing Point | 11.8 °C | [1][3][6] |
| Autoignition Temperature | 180 °C | [3] |
| Flash Point (Closed Cup) | 12.2 °C | [7] |
| Azeotrope with Water | 87.6 °C (82.1% Dioxane, 17.9% Water) | [1][8] |
| Thermal Stability | Stable for ~80-100 min at 300-350 °C | [9] |
Q2: Why is controlling the reaction temperature so important when using 1,4-dioxane?
A2: Temperature control is paramount for several reasons:
-
Safety: The primary concern is the potential for explosive peroxide formation upon exposure to air and light.[1][10] Heating 1,4-dioxane that contains peroxides can lead to a violent explosion.[1][11] Its low autoignition temperature also presents a significant fire risk.[3]
-
Reaction Kinetics: As with any reaction, temperature directly influences the rate. Higher temperatures can increase reaction speed but may also promote the formation of unwanted byproducts or lead to decomposition of thermally sensitive reagents.[12][13]
-
Solvent Stability: Although thermally stable up to around 300°C, prolonged heating at high temperatures can cause 1,4-dioxane to undergo thermal cracking, leading to pressure buildup and the formation of various degradation products.[9]
-
Selectivity: In many chemical syntheses, temperature is a key factor in controlling the selectivity towards the desired product over side reactions.[13][14]
Q3: How does the presence of water in 1,4-dioxane affect its behavior at different temperatures?
A3: 1,4-dioxane is hygroscopic and fully miscible with water.[1][8] The presence of water lowers the boiling point of the mixture due to the formation of a positive azeotrope that boils at 87.6 °C.[1][8] This is a critical consideration if the reaction temperature needs to be at or near the boiling point of pure dioxane. The presence of water can also influence reaction pathways and catalyst activity.
Q4: Are there safer solvent alternatives to 1,4-dioxane for high-temperature reactions?
A4: Yes, depending on the specific reaction requirements. Tetrahydrofuran (THF) is a common alternative, but it has a much lower boiling point (66 °C).[1] For higher temperatures, solvents like cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (2-MeTHF), or anisole can be considered. The choice of solvent depends on factors like polarity, solubility of reagents, and compatibility with reaction conditions.
Troubleshooting Guide
Issue 1: My reaction is sluggish or not proceeding to completion.
-
Possible Cause: The reaction temperature may be too low.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) and thermometer are calibrated and providing an accurate reading.
-
Increase Temperature Incrementally: Raise the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or another analytical method.
-
Check for Peroxides: Before increasing the temperature, especially towards the boiling point, it is crucial to test the 1,4-dioxane for peroxides. Peroxides can inhibit some reactions and pose a severe explosion hazard upon heating.[11]
-
Consider Solvent Purity: Ensure the solvent is dry, as water can interfere with many reactions. 1,4-dioxane is notoriously difficult to dry due to its hygroscopic nature.[8]
-
Issue 2: I am observing significant byproduct formation.
-
Possible Cause: The reaction temperature may be too high, favoring side reactions or decomposition.
-
Troubleshooting Steps:
-
Lower the Temperature: Reduce the reaction temperature and monitor for an improvement in selectivity.
-
Review Literature: Check for reported optimal temperature ranges for your specific reaction type. Some reactions are highly sensitive to temperature fluctuations.[13][14]
-
Controlled Addition: If the reaction is highly exothermic, consider adding reagents slowly at a lower temperature to maintain better control over the internal reaction temperature.
-
Issue 3: The solvent color changed unexpectedly, or pressure is building in the sealed vessel.
-
Possible Cause: This could indicate solvent degradation or a runaway reaction, potentially at a temperature above dioxane's stability limit.
-
Troubleshooting Steps:
-
IMMEDIATE ACTION: Safely and immediately cool the reaction vessel. Do not attempt to vent a sealed system that is under unexpectedly high pressure without proper safety precautions and equipment (e.g., behind a blast shield).
-
Investigate the Cause: Once stabilized, investigate potential causes. Uncontrolled heating or an unforeseen exothermic event could be responsible. At temperatures above 350 °C, 1,4-dioxane can undergo thermal cracking, leading to pressure buildup.[9]
-
Safety First: Treat any unknown residue or product from such a reaction as potentially hazardous.
-
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature
-
Literature Review: Before starting, thoroughly review the literature for the specific class of reaction to determine a likely optimal temperature range.
-
Small-Scale Trials: Set up several small-scale reactions in parallel.
-
Temperature Gradient: Run each reaction at a different, constant temperature (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). Note the time to completion, yield of the desired product, and formation of any impurities.
-
Data Analysis: Compare the results from each temperature to identify the optimal balance between reaction rate and selectivity.
-
Scale-Up: Once the optimal temperature is identified, perform the reaction on a larger scale, ensuring the heating apparatus can maintain a stable and uniform temperature.
Protocol 2: Detection and Quenching of Peroxides in 1,4-Dioxane Before Heating
-
Safety Precaution: Always handle 1,4-dioxane in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Detection:
-
Use commercially available peroxide test strips for a semi-quantitative measurement.[11]
-
Dip the test strip into a sample of the 1,4-dioxane. Do not dip the strip directly into the main stock bottle to avoid contamination.
-
Compare the resulting color to the chart provided with the strips to determine the peroxide concentration.
-
Action Level: Do not heat or distill any 1,4-dioxane with a peroxide concentration above the safe limit recommended by your institution's safety guidelines (often >20-30 ppm).
-
-
Quenching (for low levels of peroxides, consult your EHS department):
-
If low levels of peroxides are detected and you need to proceed, they can be removed.
-
Add a reducing agent such as ferrous sulfate or sodium bisulfite to the solvent.[3]
-
Stir the mixture at room temperature.
-
Retest the solvent with a fresh peroxide strip to confirm that the peroxides have been eliminated.
-
Note: If visible crystals are present in the container or around the cap, DO NOT open or handle it. This indicates a high and dangerous concentration of explosive peroxides. Contact your Environmental Health & Safety (EH&S) department immediately.[11]
-
Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: Decision-making flowchart for the safe heating of 1,4-dioxane.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. Dioxane [commonorganicchemistry.com]
- 3. Dioxane - Sciencemadness Wiki [sciencemadness.org]
- 4. labogens.com [labogens.com]
- 5. lobachemie.com [lobachemie.com]
- 6. acs.org [acs.org]
- 7. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 8. Sixty Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing Peroxide Formation in 1,4-Dioxane
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and management of 1,4-dioxane, with a focus on preventing and addressing the formation of hazardous peroxides.
Frequently Asked questions (FAQs)
Q1: What is 1,4-dioxane and what are its primary hazards?
A1: 1,4-Dioxane is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint sweet odor, miscible with water.[1][2][3] The primary hazards associated with 1,4-dioxane are:
-
Peroxide Formation: Upon exposure to air and light, 1,4-dioxane can form potentially explosive peroxide compounds.[1][2][4] This risk increases when peroxides are concentrated through distillation or evaporation.[4][5][6]
-
Flammability: It is a highly flammable liquid and vapor.[2][7]
-
Health Hazards: 1,4-Dioxane is classified as a probable human carcinogen and can cause damage to the liver, kidneys, eyes, and respiratory system upon exposure.[2][3][4]
Q2: How do peroxides form in 1,4-dioxane?
A2: Peroxide formation in 1,4-dioxane occurs through a free-radical chain reaction initiated by factors like light and heat.[6] An initiator, such as a UV photon, abstracts a hydrogen atom from a carbon adjacent to an ether oxygen. The resulting 1,4-dioxanyl radical reacts with atmospheric oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another 1,4-dioxane molecule, propagating the chain and forming a hydroperoxide. This process is autocatalytic, meaning the presence of peroxides can accelerate the formation of more peroxides.[2]
Q3: How should I properly store 1,4-dioxane to minimize peroxide formation?
A3: Proper storage is critical to inhibit peroxide formation. Follow these guidelines:
-
Containers: Store in sealed, air-impermeable, and light-resistant containers, such as amber glass bottles or metal cans.[8][9][10] Avoid containers with loose-fitting caps or ground glass stoppers.[11][12]
-
Environment: Keep in a cool, dry, dark, and well-ventilated area, away from heat, sparks, and direct sunlight.[2][10][11]
-
Inert Atmosphere: When possible, store under an inert atmosphere of nitrogen or argon.[10][13] Note that some inhibitors require small amounts of oxygen to function, so always check the manufacturer's recommendations.[11][13]
-
Labeling: Clearly label all containers with the date received and the date opened.[13][14]
Q4: What are inhibitors and how do they work?
A4: Inhibitors are chemical compounds added to 1,4-dioxane by the manufacturer to slow down peroxide formation. A common inhibitor is Butylated Hydroxytoluene (BHT).[15] BHT acts as a "scavenger" for free radicals, breaking the chain reaction that leads to peroxide formation.[16][17] Over time, the inhibitor can be consumed, so its presence does not eliminate the need for periodic peroxide testing.[15][16] Distillation will remove the inhibitor, making the purified solvent highly susceptible to peroxide formation.[15][17]
Q5: How often should I test my 1,4-dioxane for peroxides?
A5: The frequency of testing depends on the storage conditions and age of the solvent. Here are some general guidelines:
-
Before Each Use: It is best practice to test for peroxides before each use, especially if the container has been opened for an extended period.
-
Opened Containers: Opened containers of uninhibited 1,4-dioxane should be tested frequently, at least every 3 months.[14] Inhibited 1,4-dioxane should be tested every 6 to 12 months.[5]
-
Unopened Containers: Unopened containers should generally be safe for up to 12 months, but it is wise to test before the first use if it has been stored for a long time.[13]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Positive peroxide test with a low concentration (e.g., < 30 ppm) | The inhibitor has been partially consumed, or the solvent has been stored for a period allowing for slow peroxide formation. | The solvent may still be usable for some applications, but it should not be distilled or evaporated. Consider adding a small amount of inhibitor like BHT to prevent further peroxide formation.[9] |
| Positive peroxide test with a high concentration (e.g., > 30 ppm) | Prolonged storage, exposure to air and light, or complete depletion of the inhibitor. | Do not use the solvent. It poses a significant safety hazard.[5][10] Do not attempt to distill or evaporate.[10] Arrange for immediate disposal through your institution's hazardous waste program. |
| Visible crystals or a viscous liquid layer in the container | Severe peroxide formation. The crystals are highly shock-sensitive and explosive. | DO NOT MOVE OR OPEN THE CONTAINER. [2][8] Isolate the area and immediately contact your institution's Environmental Health & Safety (EH&S) department for emergency disposal.[2] |
| Uncertainty about the age or storage history of a 1,4-dioxane container | Poor inventory management or inherited chemicals. | Treat the container with extreme caution. Assume that it contains high levels of peroxides. Do not open it. If there are no visible crystals, you may proceed with caution to test for peroxides. If you are not comfortable doing so, contact your EH&S department for guidance. |
Quantitative Data Summary
Table 1: Recommended Storage Time Limits for 1,4-Dioxane
| Chemical Class | Storage Condition | Recommended Discard/Test Time After Opening |
| Class B Peroxide Former | Uninhibited | 3 months |
| (e.g., 1,4-Dioxane) | Inhibited | 12 months |
Table 2: Actionable Peroxide Concentration Levels in 1,4-Dioxane
| Peroxide Concentration | Interpretation & Recommended Action |
| < 10 ppm | Generally considered safe for use. Stabilize with BHT for storage.[9] |
| 10 - 30 ppm | Use with caution. Do not distill or evaporate.[5][9] Stabilize and consider disposal. |
| > 30 ppm | Unsafe for use.[5] Arrange for immediate hazardous waste disposal. |
| > 100 mg/L (>100 ppm) | Highly hazardous. Do not use. Arrange for immediate hazardous waste disposal.[9] |
Experimental Protocols
Protocol 1: Peroxide Detection Using Test Strips
This is a common and convenient method for semi-quantitative peroxide detection.
-
Materials:
-
Commercial peroxide test strips (e.g., MQuant®)
-
1,4-Dioxane sample
-
Clean beaker or vial
-
-
Procedure:
-
Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
-
Carefully open the 1,4-dioxane container and transfer a small aliquot (1-2 mL) to a clean, dry beaker.[2]
-
Dip a peroxide test strip into the solvent for approximately one second.[2]
-
Remove the strip and shake off any excess liquid.[2]
-
Wait for the time specified in the test strip instructions (usually around 5 seconds).[2]
-
Immediately compare the color of the test strip to the color scale provided with the kit to determine the peroxide concentration in parts per million (ppm).[2]
-
Protocol 2: Qualitative Peroxide Detection (Iodide Test)
This method provides a qualitative indication of the presence of peroxides.
-
Materials:
-
1,4-Dioxane sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Test tube
-
-
Procedure:
-
Interpretation of Results:
-
No color change or pale yellow: Low or no peroxides present (0.001–0.005%).
-
Bright yellow or brown: High and hazardous concentration of peroxides (>0.01%).
-
Protocol 3: Removal of Peroxides from 1,4-Dioxane
This procedure should only be performed by trained personnel on 1,4-dioxane with low to moderate peroxide levels and no visible crystals.
-
Materials:
-
Peroxidized 1,4-dioxane
-
Aqueous solution of ferrous sulfate (FeSO₄) (10% w/v)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Place the peroxidized 1,4-dioxane in a separatory funnel.
-
Add an equal volume of the 10% aqueous ferrous sulfate solution.[6]
-
Stopper the funnel and shake vigorously for several minutes, periodically venting to release any pressure.[6]
-
Allow the layers to separate. The peroxides are reduced by the Fe(II) ions.[10]
-
Drain and discard the lower aqueous layer.[6]
-
Repeat the washing step until a fresh sample of the organic layer gives a negative test for peroxides.[6]
-
Wash the 1,4-dioxane with water to remove any remaining reducing agent.[6]
-
Dry the 1,4-dioxane over anhydrous magnesium sulfate or sodium sulfate.[6][10]
-
Decant or filter the dried solvent.[6]
-
NEVER distill a solvent that has not been tested and treated for peroxides.[6]
-
Visualizations
Caption: Mechanism of peroxide formation in 1,4-dioxane.
Caption: Workflow for handling stored 1,4-dioxane.
Caption: Key factors in managing 1,4-dioxane peroxide risk.
References
- 1. oxidationtech.com [oxidationtech.com]
- 2. researchgate.net [researchgate.net]
- 3. deswater.com [deswater.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. epa.gov [epa.gov]
- 8. Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oxidationtech.com [oxidationtech.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. wcu.edu [wcu.edu]
- 12. benchchem.com [benchchem.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. ehs.wwu.edu [ehs.wwu.edu]
- 15. benchchem.com [benchchem.com]
- 16. louisville.edu [louisville.edu]
- 17. 14d-1.itrcweb.org [14d-1.itrcweb.org]
Technical Support Center: Navigating 1,4-Dioxane Miscibility in Aqueous Workups
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with 1,4-dioxane in aqueous workups. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to the high miscibility of 1,4-dioxane with water.
Frequently Asked Questions (FAQs)
Q1: Why is 1,4-dioxane so difficult to separate from water during an aqueous workup?
A1: 1,4-Dioxane is a heterocyclic organic compound that is fully miscible with water, meaning it can dissolve in water in all proportions.[1][2][3] This high solubility is due to its ability to form hydrogen bonds with water molecules. Unlike many other ether solvents, such as diethyl ether, its miscibility prevents the formation of distinct organic and aqueous layers during a standard extraction, making separation by a separatory funnel ineffective.[1]
Q2: I've performed an extraction, but my aqueous and organic layers are not separating. What should I do?
A2: This is a common issue when 1,4-dioxane is used as a solvent. The lack of phase separation is due to its complete miscibility with water. To induce phase separation, you can employ a technique called "salting out." By adding a significant amount of a salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous layer, you can decrease the solubility of 1,4-dioxane and force the formation of two distinct layers.[4][5]
Q3: How can I remove residual 1,4-dioxane from my product after an aqueous workup?
A3: Removing the final traces of 1,4-dioxane can be challenging due to its high boiling point and its tendency to form an azeotrope with water. Here are a few methods:
-
Azeotropic Distillation: 1,4-Dioxane forms a positive azeotrope with water, which is a mixture that boils at a constant temperature lower than the boiling points of the individual components.[2][6][7] The azeotrope of 1,4-dioxane and water boils at 87.8°C and consists of 81.6% dioxane and 18.4% water by volume.[7][8] By performing a distillation, you can remove the azeotrope, thereby reducing the amount of both water and dioxane.
-
Co-evaporation: Adding a solvent with a higher boiling point that does not form an azeotrope with your product, such as toluene, and then removing it under reduced pressure can help to chase out the remaining 1,4-dioxane.[4]
-
Freeze-Drying (Lyophilization): If your product is stable under these conditions, freeze-drying can be an effective method for removing both water and 1,4-dioxane.[4]
Q4: Are there alternative solvents to 1,4-dioxane that are less miscible with water?
A4: Yes, several alternative ether solvents with lower water miscibility are available and can be suitable substitutes depending on your reaction requirements. Some common alternatives include:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is significantly less miscible with water than THF and 1,4-dioxane.[9][10]
-
Cyclopentyl methyl ether (CPME): CPME is a hydrophobic ether with a high boiling point and limited miscibility in water, making it an excellent alternative for extractions.[9][10]
-
tert-Butyl methyl ether (TBME or MTBE): While having a lower boiling point, MTBE is much less soluble in water than 1,4-dioxane and is more resistant to peroxide formation than diethyl ether.[10]
Data Presentation: Solvent Properties
The following table summarizes key quantitative data for 1,4-dioxane and its common alternatives to aid in solvent selection.
| Solvent | Boiling Point (°C) | Density (g/mL) | Solubility in Water | Azeotrope with Water (% water) | Boiling Point of Azeotrope (°C) |
| 1,4-Dioxane | 101.1 | 1.033 | Miscible | 18.4 | 87.8 |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | 0.854 | 14 g/100 mL at 20°C | 10.6 | 71 |
| Cyclopentyl methyl ether (CPME) | 106 | 0.86 | 1.1 g/100 mL at 23°C | 10 | 83 |
| tert-Butyl methyl ether (MTBE) | 55.2 | 0.74 | 4.8 g/100 mL at 20°C | 4 | 52.5 |
Experimental Protocols
Protocol 1: Salting Out to Induce Phase Separation
This protocol describes the procedure for inducing phase separation in a mixture containing 1,4-dioxane and water.
Materials:
-
Reaction mixture containing 1,4-dioxane and water
-
Saturated sodium chloride (brine) solution or solid sodium chloride
-
Separatory funnel
-
Appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add a significant volume of saturated sodium chloride solution (brine) to the separatory funnel. Typically, a volume equal to at least half the volume of the aqueous layer is a good starting point. Alternatively, add solid sodium chloride until saturation is reached.
-
Stopper the separatory funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to settle. Two distinct layers should now be visible.
-
Proceed with the standard extraction procedure by adding your desired organic solvent, shaking, and separating the layers.
-
Collect the organic layer and proceed with drying and solvent removal.
Visualizations
Logical Workflow for Handling 1,4-Dioxane in Aqueous Workups
Caption: Troubleshooting workflow for aqueous workups involving 1,4-dioxane.
Decision Tree for Selecting an Alternative Solvent
Caption: Decision-making guide for choosing a less water-miscible solvent.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. Sixty Solvents [chem.rochester.edu]
- 3. 1,4-Dioxane - Enviro Wiki [enviro.wiki]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
- 8. Dioxane [drugfuture.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Dioxane in the Presence of Strong Acids and Bases
This guide provides researchers, scientists, and drug development professionals with essential information on the side reactions of 1,4-dioxane when used with strong acids or bases. It includes troubleshooting advice and frequently asked questions to ensure the integrity and safety of your experiments.
Frequently Asked Questions (FAQs)
General Stability
Q1: How stable is 1,4-dioxane under typical laboratory conditions?
A1: 1,4-Dioxane is a cyclic ether that is relatively inert, making it a common solvent for a variety of chemical reactions.[1][2] However, its stability can be compromised by the presence of strong acids, prolonged exposure to air and light (which can form explosive peroxides), and high temperatures.[3][4]
Side Reactions with Strong Acids
Q2: I am using 1,4-dioxane as a solvent with a strong acid catalyst (e.g., sulfuric acid), and my reaction mixture is turning dark brown or forming tar. What is happening?
A2: Strong acids, particularly at elevated temperatures, can catalyze the cleavage and polymerization of 1,4-dioxane.[5][6] This is a known issue, especially in processes like the synthesis of 1,4-dioxane from ethylene glycol where sulfuric acid is used as a catalyst.[5][7] The dark coloration and tar formation are due to a variety of side reactions, including dehydration and polymerization, leading to complex, high-molecular-weight byproducts.[5][6]
Q3: What are the common byproducts of 1,4-dioxane degradation in the presence of strong acids?
A3: The acid-catalyzed degradation of 1,4-dioxane can produce several byproducts. The primary mechanism involves the protonation of an ether oxygen, followed by ring-opening.[1][2] Common byproducts include acetaldehyde, 2-methyl-1,3-dioxolane, and crotonaldehyde.[8] In some cases, ethylene glycol and diethylene glycol can also be formed or be present as impurities from the synthesis of dioxane.[9]
Q4: How can I minimize these acid-catalyzed side reactions?
A4: To minimize the degradation of 1,4-dioxane in the presence of strong acids, consider the following:
-
Temperature Control: Perform your reaction at the lowest possible temperature that allows for a reasonable reaction rate. Many side reactions are accelerated at higher temperatures.
-
Acid Concentration: Use the minimum effective concentration of the strong acid catalyst.
-
Reaction Time: Monitor your reaction closely and stop it as soon as it is complete to avoid prolonged exposure of the solvent to acidic conditions.
-
Alternative Catalysts: If possible, explore the use of milder acid catalysts, such as solid acid catalysts, which can sometimes offer better selectivity and reduced side reactions.[8]
Side Reactions with Strong Bases
Q5: Is 1,4-dioxane stable in the presence of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
A5: 1,4-Dioxane is generally considered to be stable in the presence of strong bases, especially at room temperature.[7] In fact, strong bases like NaOH and KOH are commonly used to purify 1,4-dioxane by neutralizing acidic impurities and removing water.[7][10][11] They are also used to polymerize and remove acetaldehyde, a common impurity.[7][12]
Q6: Can 1,4-dioxane react with strong bases under any conditions?
A6: While stable under most conditions, prolonged heating of 1,4-dioxane with very strong bases could potentially lead to some degradation, although this is not a commonly reported issue in standard laboratory use. The primary concern with 1,4-dioxane is its reaction with acids and the formation of peroxides.
Peroxide Formation and Safety
Q7: I have an old bottle of 1,4-dioxane. Is it safe to use?
A7: Old bottles of 1,4-dioxane, especially those that have been opened and exposed to air and light, can be extremely dangerous due to the formation of explosive peroxides.[3][4] It is crucial to test for the presence of peroxides before using any previously opened container of 1,4-dioxane.
Q8: How do I test for peroxides in 1,4-dioxane?
A8: A common qualitative test involves the use of potassium iodide (KI). In the presence of peroxides, iodide is oxidized to iodine, resulting in a yellow to brown color. The addition of a starch solution will produce a deep blue-black color, confirming the presence of iodine.[4]
Troubleshooting Guides
Problem: Unexpected Byproducts in an Acid-Catalyzed Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of low-boiling point impurities in GC-MS analysis. | Acid-catalyzed cleavage of 1,4-dioxane. | 1. Confirm the identity of the byproducts (e.g., acetaldehyde, 2-methyl-1,3-dioxolane).2. Lower the reaction temperature.3. Reduce the concentration of the acid catalyst.4. Consider using a freshly purified batch of 1,4-dioxane. |
| Formation of a dark, tarry residue. | Polymerization of 1,4-dioxane or reaction intermediates. | 1. Significantly lower the reaction temperature.2. Shorten the reaction time.3. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. |
Problem: Purifying 1,4-Dioxane After an Acidic Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| Water remains in the 1,4-dioxane after extraction. | 1,4-Dioxane is hygroscopic and forms an azeotrope with water.[3][13] | 1. Dry the 1,4-dioxane over a suitable drying agent like solid KOH or NaOH pellets.[7][13]2. For very dry dioxane, a final distillation from sodium metal may be necessary (use extreme caution and ensure no peroxides are present).[13] |
| The purified 1,4-dioxane is discolored. | Residual impurities or polymerization products. | 1. Treat the crude 1,4-dioxane with a base (e.g., NaOH or KOH) to polymerize aldehydes.[7][12]2. Perform a fractional distillation to separate the 1,4-dioxane from higher-boiling impurities. |
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides in 1,4-Dioxane
Materials:
-
1,4-Dioxane sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
5% (w/v) starch solution (freshly prepared)
-
Test tube
Procedure:
-
To 1 mL of the 1,4-dioxane sample in a test tube, add 1 mL of glacial acetic acid.
-
Add about 100 mg of solid potassium iodide.
-
Stopper the test tube, shake it, and let it stand in the dark for 5 minutes.
-
A yellow to brown color indicates the presence of peroxides.
-
For confirmation, add a few drops of the starch solution. A deep blue-black color confirms the presence of iodine, which is formed from the reaction of peroxides with KI.[4]
Interpretation of Results:
| Observation | Peroxide Presence | Action |
| Solution remains colorless. | Not detected or below the detection limit. | Safe to use. |
| Yellow to brown color develops; turns blue-black with starch. | Peroxides are present. | DO NOT DISTILL. Proceed to the peroxide removal protocol. |
Protocol 2: Removal of Peroxides from 1,4-Dioxane
Safety Precaution: Never attempt to distill 1,4-dioxane that contains peroxides, as this can lead to a violent explosion.
Method:
-
Place the 1,4-dioxane in a separatory funnel.
-
Prepare a fresh solution of 5% (w/v) ferrous sulfate (FeSO₄) in water.
-
For every 100 mL of 1,4-dioxane, add 10 mL of the ferrous sulfate solution.
-
Shake the separatory funnel, releasing pressure frequently. The peroxides are reduced by the Fe(II) ions.
-
Separate the aqueous layer.
-
Wash the 1,4-dioxane with an equal volume of water to remove any remaining ferrous sulfate.
-
Separate the aqueous layer.
-
Retest the 1,4-dioxane for the presence of peroxides using Protocol 1. Repeat the treatment if necessary.
-
Once the peroxide test is negative, the 1,4-dioxane can be dried using a suitable drying agent.
Visualizations
Caption: Acid-catalyzed degradation pathway of 1,4-dioxane.
Caption: Experimental workflow for the purification of 1,4-dioxane.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 6. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - 1,4-Dioxane from Ethylene Glycol and H2SO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Page loading... [guidechem.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Sixty Solvents [chem.rochester.edu]
Technical Support Center: The Impact of Water Content in Dioxane on Reaction Outcomes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the presence of water in 1,4-dioxane used as a reaction solvent.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-dioxane and why is it a common solvent? 1,4-Dioxane is a heterocyclic ether that is widely used as a non-polar, aprotic solvent in organic synthesis. Its ability to dissolve a wide range of compounds and its miscibility with water make it versatile.[1][2] It has a higher boiling point (101 °C) than other ethers like THF (66 °C), allowing for reactions to be conducted at higher temperatures.[1]
Q2: How does water get into dioxane, and why is it difficult to remove? 1,4-Dioxane is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] It is also fully miscible with water, which makes its removal challenging compared to water-immiscible solvents.[1][2] Dioxane forms azeotrope with water (a mixture that has a constant boiling point), making simple distillation ineffective for complete drying.[1][3]
Q3: When is the presence of water in dioxane a major concern? The presence of water is highly detrimental in reactions involving water-sensitive reagents. Key examples include:
-
Grignard Reactions: Water will protonate and destroy the Grignard reagent (RMgX), converting it into an alkane and rendering it inactive for the desired reaction.[4][5][6] All glassware and solvents must be rigorously dried.[4]
-
Lithiation Reactions: Organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi) are extremely strong bases and will be rapidly quenched by water.[7][8] Anhydrous conditions are critical for success.[8]
Q4: Are there reactions where water in dioxane is tolerated or even beneficial? Yes, for certain reactions, an aqueous dioxane system is standard.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often run in a biphasic mixture of an organic solvent like dioxane and an aqueous basic solution.[9][10] Water helps to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and can facilitate the catalytic cycle.[10][11][12] However, the ratio of water to dioxane can still influence the reaction rate and outcome.[11][12]
-
Nucleophilic Substitution: While water is a nucleophile and can lead to hydrolysis as a side reaction, some substitution reactions are robust enough to be performed in aqueous dioxane.[13]
Q5: How can I remove dioxane from my reaction mixture after the reaction is complete? 1,4-Dioxane's high boiling point (101 °C) and water miscibility make it difficult to remove by standard rotary evaporation alone.[14] A common procedure is to dilute the reaction mixture with a water-immiscible organic solvent (like ethyl acetate) and then wash the organic layer multiple times with water or brine. This partitions the dioxane into the aqueous phase for removal.[14][15] For stubborn traces, azeotropic removal with toluene or freeze-drying (if the product is stable) can be effective.[16]
Troubleshooting Guides
Issue 1: Low or No Yield in Water-Sensitive Reactions (e.g., Grignard, Lithiation)
| Potential Cause | Recommended Solution |
| Wet Dioxane | The most common cause. Water quenches the organometallic reagent.[4][6] |
| Inadequate Glassware Drying | Residual moisture on the flask, condenser, or addition funnel walls. |
| Atmospheric Moisture | Reaction not performed under an inert atmosphere (e.g., Nitrogen or Argon). |
A logical workflow for troubleshooting these issues is essential for success.
Issue 2: Unexpected Side Products
| Potential Cause | Recommended Solution |
| Hydrolysis | Water present in the dioxane acts as a nucleophile, leading to the hydrolysis of starting materials, intermediates, or products.[13] |
| Solvent-Catalyst Interaction | Dioxane can act as a ligand and chelate to transition metal catalysts, potentially altering their reactivity or quenching catalysis (e.g., with AlCl₃).[1] |
| Peroxide Formation | Improperly stored dioxane can form explosive peroxides, which can lead to unpredictable and hazardous reactions. |
Issue 3: Reaction Fails to Reach Completion
| Potential Cause | Recommended Solution |
| Poor Solvation | While a good solvent, dioxane may not be optimal for all reactants, leading to a heterogeneous mixture and slow reaction rates.[17] |
| Inadequate Temperature | The reaction may require higher temperatures to overcome the activation energy barrier. Dioxane's boiling point of 101 °C is an advantage here.[1] |
| Water Affecting Kinetics | The water content can alter the reaction kinetics, sometimes slowing the reaction down. The effect can be complex and non-linear.[13][18] |
Quantitative Data: Impact of Water on Reaction Kinetics
The ratio of dioxane to water can significantly alter reaction rates and even the kinetic order of a reaction.
Table 1: Effect of Dioxane-Water Ratio on Iodide Oxidation Kinetics [18]
| Dioxane Content (v/v) | Overall Reaction Order | Relative Rate Observation |
| 0% (Pure Water) | 0.5 | Baseline |
| 10% | 1 | Rate is doubled compared to pure water |
| 20% | 3 | Maximal rate achieved |
Table 2: Kinetic Order of Water Addition to Ketenes in Dioxane [13]
| Reactant | Water Concentration ([H₂O]s) | Observed Kinetic Order (in water) |
| Diphenylketene | ≲ 1.5M | 3 |
| Diphenylketene | > 1.5M | Lower than 3 |
| Dimethylketene | ≲ 1.5M | 3 |
| Dimethylketene | > 1.5M | Lower than 3 |
Key Experimental Protocols
Protocol 1: Drying 1,4-Dioxane for Water-Sensitive Applications
Objective: To prepare anhydrous 1,4-dioxane suitable for Grignard, lithiation, and other moisture-sensitive reactions.
Materials:
-
Technical grade 1,4-dioxane
-
Drying agent (e.g., anhydrous CaCl₂, NaOH pellets, or CaH₂)
-
Sodium metal
-
Benzophenone (as an indicator)
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Decant dioxane from its original container, taking care to leave any solids behind. Add a drying agent like anhydrous calcium chloride or potassium hydroxide pellets.[1] Let it stand for at least 24 hours, swirling occasionally.
-
Initial Distillation (Optional but Recommended): Filter the pre-dried dioxane and perform a simple distillation to remove the bulk of the water and other impurities.
-
Refluxing over Sodium/Benzophenone:
-
Set up a distillation apparatus that has been oven or flame-dried and cooled under an inert atmosphere.
-
Transfer the distilled dioxane to the flask. Add small, freshly cut pieces of sodium metal and a small amount of benzophenone.
-
Heat the mixture to reflux under a positive pressure of inert gas. .
-
-
Distillation and Storage: Once the deep purple/blue color persists, distill the dioxane directly into a dry, inert-atmosphere-flushed storage flask (e.g., a Schlenk flask). The anhydrous dioxane should be stored over molecular sieves under an inert atmosphere and away from light.
Protocol 2: General Work-up for Removing Dioxane from a Reaction Mixture[14]
Objective: To effectively remove the high-boiling, water-miscible dioxane solvent during product isolation.
Procedure:
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride or sodium bicarbonate).
-
Dilution: Transfer the entire mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) using a volume 3-5 times that of the dioxane used.[14]
-
Aqueous Extraction (Wash): Add an equal volume of deionized water or brine to the separatory funnel. Shake the funnel gently to mix the layers, venting frequently. Allow the layers to fully separate.
-
Separation: Drain the aqueous (lower) layer, which now contains the majority of the dioxane.
-
Repeat Washing: Repeat the washing step (Step 3 & 4) at least 2-3 more times with fresh water or brine to ensure complete removal of the dioxane.[14][15]
-
Drying and Concentration: Collect the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to isolate the crude product.
References
- 1. Sixty Solvents [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. quora.com [quora.com]
- 7. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics and mechanisms of the reactions of ketenes with water and alcohols in dioxane solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Workup [chem.rochester.edu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. Catalytic Effect of 1,4-Dioxane on the Kinetics of the Oxidation of Iodide by Dicyanobis(bipyridine)iron(III) in Water | MDPI [mdpi.com]
Technical Support Center: Improving Solubility in 1,4-Dioxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of starting materials in 1,4-dioxane.
Troubleshooting Guide
This section addresses common issues and provides systematic approaches to resolving them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Starting material does not dissolve at room temperature. | - Mismatch in polarity between the solute and 1,4-dioxane.- Low intrinsic solubility of the compound.- Crystalline nature of the solid starting material. | - Solvent Screening: While 1,4-dioxane is versatile, assess if a different solvent or a co-solvent system is more appropriate based on the "like dissolves like" principle.[1]- Temperature Adjustment: Gently heat the mixture. Many compounds exhibit increased solubility at higher temperatures.[2][3]- Particle Size Reduction: Grind the solid starting material to increase its surface area, which can improve the rate of dissolution.[1] |
| Starting material precipitates out of solution upon cooling. | The compound has low solubility at lower temperatures. | Maintain a higher reaction temperature. If this is not feasible, consider using a co-solvent system that provides better solubility at lower temperatures. |
| Reaction is slow or incomplete despite the starting material appearing to dissolve. | The dissolved concentration is too low for an efficient reaction rate. | - Increase Solvent Volume: If permissible by the reaction stoichiometry and concentration requirements, increase the amount of 1,4-dioxane.- Enhance Solubility: Employ techniques such as the addition of a co-solvent or sonication to achieve a higher concentration of the dissolved starting material.[1] |
| Two liquid starting materials are immiscible in 1,4-dioxane. | Significant difference in the polarity of the two liquid starting materials. | - Co-solvent Addition: Introduce a co-solvent that is miscible with both starting materials to create a homogeneous solution.- Phase-Transfer Catalyst: For reactions between immiscible liquid phases, particularly an organic and an aqueous phase, a phase-transfer catalyst can facilitate the reaction by transporting one reactant across the phase boundary.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 1,4-dioxane as a solvent?
A1: 1,4-Dioxane is a versatile, aprotic solvent.[4] It is a colorless liquid with a boiling point of 101 °C.[4][5] While often considered non-polar, it is miscible with water and a wide range of organic solvents, including acetone, benzene, and ether.[4][6] This miscibility is due to its ability to act as a hydrogen bond acceptor.[6]
Q2: How does the "like dissolves like" principle apply to 1,4-dioxane?
A2: The "like dissolves like" principle states that substances with similar polarities are more likely to be soluble in each other.[1] 1,4-Dioxane, being a relatively non-polar ether, is a good solvent for many organic compounds.[7] However, for highly polar or ionic compounds, its solvating power may be limited. In such cases, the addition of a polar co-solvent can be beneficial.
Q3: How can a co-solvent improve the solubility of my starting material in 1,4-dioxane?
A3: A co-solvent is a solvent that, when added to a primary solvent, increases the solubility of a solute.[8] For instance, if your starting material is polar, adding a polar co-solvent like water or dimethylformamide (DMF) to 1,4-dioxane can increase the overall polarity of the solvent system, leading to improved solubility. Conversely, for very non-polar compounds, a less polar co-solvent might be beneficial. The use of a co-solvent modifies the solvent environment to be more favorable for the solute.[1][8]
Q4: Can adjusting the temperature improve solubility in 1,4-dioxane?
A4: Yes, for most solid starting materials, solubility increases with temperature.[2][3] Applying heat increases the kinetic energy of both the solvent and solute molecules, which helps to overcome the intermolecular forces in the solid lattice, allowing the solute to dissolve. However, it is important to ensure that your starting materials and reagents are stable at elevated temperatures.
Q5: What is sonication and how can it help with solubility?
A5: Sonication utilizes high-frequency sound waves to agitate the particles in a mixture.[1] This process, also known as ultrasonication, can accelerate dissolution by breaking down intermolecular interactions within the solid.[1] The mechanical energy from sonication can also help to break up solid aggregates, increasing the surface area available for solvation.[1]
Quantitative Data
| Compound | Temperature (°C) | Mole Fraction of 1,4-Dioxane | Mole Fraction Solubility |
| Benzocaine | 25 | 0.9 | ~0.18 |
| Benzocaine | 40 | 0.9 | ~0.25 |
| Salicylic Acid | 25 | 0.9 | ~0.12 |
| Salicylic Acid | 40 | 0.9 | ~0.18 |
Data is estimated from graphical representations in a study by Jouyban et al. and shows a general trend of increased solubility with a higher proportion of 1,4-dioxane and at elevated temperatures.[2][3]
Experimental Protocols
The following are general protocols for techniques to improve the solubility of starting materials in 1,4-dioxane.
Protocol 1: Temperature Adjustment
-
Preparation: Add the poorly soluble starting material and 1,4-dioxane to a reaction vessel equipped with a magnetic stirrer and a condenser.
-
Heating: Place the vessel in a heating mantle or an oil bath.
-
Gradual Temperature Increase: Begin stirring and gradually increase the temperature.
-
Observation: Monitor the mixture for dissolution of the solid.
-
Equilibration: Once the solid has dissolved, maintain the temperature for the duration of the reaction. If the solid does not fully dissolve, note the temperature at which maximum dissolution is observed.
Protocol 2: Use of a Co-solvent
-
Initial Attempt: Attempt to dissolve the starting material in pure 1,4-dioxane at the desired reaction temperature.
-
Co-solvent Selection: If solubility is poor, select a co-solvent that is miscible with 1,4-dioxane and is known to be a good solvent for the starting material. Common choices include water, DMF, DMSO, and toluene.
-
Titration: While stirring the suspension in 1,4-dioxane, add the co-solvent dropwise or in small portions.
-
Observation: Continue adding the co-solvent until the starting material fully dissolves.
-
Solvent Ratio: Record the final ratio of 1,4-dioxane to the co-solvent for future experiments.
Protocol 3: Sonication
-
Preparation: Place the starting material and 1,4-dioxane in a suitable vessel, such as a flask or a vial.
-
Immersion: Partially immerse the vessel in an ultrasonic bath filled with water. Ensure the water level in the bath is higher than the solvent level in the vessel.
-
Sonication: Turn on the sonicator. The power and duration will depend on the specific material and the volume of the solvent.
-
Monitoring: Visually monitor the dissolution of the solid. Sonication can be performed at room temperature or with gentle heating if necessary.
-
Completion: Continue sonication until the solid is fully dissolved or until no further dissolution is observed.[1]
Visualizations
Caption: A general workflow for troubleshooting poor solubility in 1,4-dioxane.
Caption: How a co-solvent enhances the solubility of a polar starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility and phase separation of benzocaine and salicylic acid in 1,4-dioxane-water mixtures at several temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 7. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Dioxane Cosolvency Impacts on Trichloroethene Dissolution and Sorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Degradation in 1,4-Dioxane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst degradation when using 1,4-dioxane as a solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 1,4-dioxane that can degrade my catalyst?
A1: The most common and detrimental impurities found in 1,4-dioxane are peroxides, acetaldehyde, acetic acid, and water.[1][2] Ethers like 1,4-dioxane can undergo autoxidation in the presence of oxygen and light, forming explosive hydroperoxides through a radical chain reaction.[1] Acetaldehyde and acetic acid are often by-products of the 1,4-dioxane manufacturing process or its degradation.[1][2][3] Water is another common impurity due to the hygroscopic nature of 1,4-dioxane.[4]
Q2: How do these impurities affect my catalyst?
A2: These impurities can deactivate a wide range of catalysts through several mechanisms:
-
Peroxides: Act as strong oxidizing agents that can damage both the metal center and the ligands of organometallic catalysts, such as those based on palladium, leading to the formation of inactive palladium oxides.
-
Acetaldehyde: Can potentially poison catalyst active sites. For palladium catalysts, it may participate in side reactions or adsorb onto the catalyst surface, blocking access for the desired reactants.[5]
-
Water: While some reactions tolerate or even require water (e.g., Suzuki couplings), excess water can hydrolyze catalyst precursors or sensitive reagents. For Lewis acid catalysts, water can lead to hydrolysis and deactivation.
-
1,4-Dioxane as a Ligand: The dioxane molecule itself can act as a Lewis basic ligand and coordinate to metal centers. This is a known issue with Lewis acids like AlCl₃, where dioxane binding can quench catalytic activity.[4]
Q3: My bottle of 1,4-dioxane says it contains BHT. What is its purpose and is it sufficient to protect my catalyst?
A3: BHT (butylated hydroxytoluene) is a radical scavenger added as a stabilizer to inhibit the formation of peroxides.[6][7][8][9][10] While BHT is effective at preventing peroxide buildup during storage, it may not be sufficient to protect sensitive catalysts during a reaction, especially if the solvent has been stored for a long time after opening or is used at elevated temperatures where the rate of peroxide formation can increase. For highly sensitive catalytic systems, purification of the solvent immediately before use is the most reliable approach.
Q4: Can I use standard Buchwald precatalysts (e.g., G3, G4) with unpurified, BHT-stabilized 1,4-dioxane?
A4: Buchwald precatalysts are designed to be robust and are often used in 1,4-dioxane/water mixtures for cross-coupling reactions.[11][12][13] They are generally more tolerant than generating Pd(0) from sources like Pd₂(dba)₃. However, their performance can still be compromised by significant levels of impurities.[11] For reactions that are sluggish, show low yield, or for achieving maximum reproducibility, using freshly purified 1,4-dioxane is highly recommended.[11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or has failed completely.
-
Question: I'm seeing low conversion and significant amounts of starting material remaining. What should I check first?
-
Answer: The primary suspect is often the quality of the 1,4-dioxane.
-
Test for Peroxides: The presence of peroxides can rapidly deactivate the active Pd(0) species. Use a peroxide test strip or the potassium iodide (KI) test (see Experimental Protocols) to check your solvent. If peroxides are present, the solvent must be purified.
-
Ensure Anhydrous Conditions (if required): While many Suzuki couplings use aqueous bases, other cross-coupling reactions require anhydrous conditions. Water can interfere with the catalytic cycle. Ensure your 1,4-dioxane is properly dried.
-
Degas Thoroughly: Oxygen is detrimental to many Pd(0) catalysts, leading to oxidation and deactivation.[5] Ensure you have rigorously degassed the reaction mixture (including the solvent and aqueous base solution) using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.
-
Catalyst and Ligand Integrity: Consider the age and storage conditions of your palladium precatalyst and phosphine ligands. Ligands can be oxidized by air, and some precatalysts can degrade over time.[5]
-
Problem 2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction.
-
Question: How can I minimize the formation of this byproduct?
-
Answer: Homocoupling is often linked to the presence of oxygen.
-
Improve Degassing: This is the most critical step. Re-evaluate your degassing procedure to ensure it is sufficiently rigorous to remove all dissolved oxygen.[5]
-
Use a Pre-formed Pd(0) Source or Modern Precatalyst: Using a Pd(II) source like Pd(OAc)₂ requires in situ reduction to the active Pd(0) species. This reduction process can sometimes promote homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst (which cleanly generates the active species) can mitigate this issue.[5]
-
Problem 3: My Lewis acid-catalyzed reaction is not proceeding as expected.
-
Question: The reaction is either very slow or does not start at all. What could be the cause?
-
Answer: Lewis acids are highly sensitive to Lewis basic impurities.
-
Solvent Purity is Critical: 1,4-Dioxane itself is a Lewis base and can coordinate to the Lewis acid, effectively titrating it out of the reaction.[4] Peroxides and water are also strong Lewis bases. Using rigorously purified and dried 1,4-dioxane is mandatory for these reactions.
-
Consider an Alternative Solvent: If purification does not resolve the issue, 1,4-dioxane may simply be too coordinating for your specific Lewis acid. Consider switching to a less coordinating solvent like toluene, dichloromethane, or an alkane.
-
Data Presentation
Table 1: Common Impurities in 1,4-Dioxane and Their Impact on Catalysts
| Impurity | Source | Potential Impact on Catalysts | Affected Catalyst Types |
| Peroxides | Autoxidation of dioxane with O₂ and light[1] | Oxidation of metal center (e.g., Pd(0) → Pd(II)), ligand degradation, initiation of unwanted side reactions. | Palladium, Rhodium, Platinum, other transition metals. |
| Acetaldehyde | Manufacturing byproduct, dioxane degradation[3] | Catalyst poisoning by coordination to active sites, formation of byproducts (e.g., resins with base).[1][2] | Palladium, other transition metals. |
| Water | Hygroscopic nature of dioxane[4] | Hydrolysis of catalyst or reagents, deactivation of Lewis acids. Can be a required co-solvent in some reactions (e.g., Suzuki). | Lewis Acids (e.g., AlCl₃, TiCl₄), water-sensitive organometallics. |
| Acetic Acid | Manufacturing byproduct[2] | Can interfere with reactions requiring basic conditions by neutralizing the base. | Base-sensitive reactions. |
Experimental Protocols
Protocol 1: Qualitative and Quantitative Peroxide Detection
-
Method A: Potassium Iodide (Qualitative)
-
Add 1 mL of the 1,4-dioxane sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of solid potassium iodide (KI).
-
Stopper the tube, shake, and let it stand for 5 minutes in the dark.
-
A yellow to brown color indicates the presence of peroxides.
-
-
Method B: Peroxide Test Strips (Semi-Quantitative)
-
Follow the manufacturer's instructions.
-
Dip the test strip into the 1,4-dioxane for the specified time.
-
Compare the resulting color to the chart provided to estimate the peroxide concentration in ppm.
-
Protocol 2: Purification of 1,4-Dioxane to Remove Peroxides, Water, and Aldehydes
WARNING: Do NOT distill 1,4-dioxane that contains high levels of peroxides, as this can lead to a violent explosion. Always test for peroxides first and remove them before distillation.
-
Peroxide Removal: To a 1 L bottle of 1,4-dioxane, add 100 mL of 5% aqueous ferrous sulfate (FeSO₄) solution. Shake vigorously for 5 minutes. Allow the layers to separate and discard the lower aqueous layer. Repeat this washing step until the organic layer gives a negative test for peroxides.
-
Removal of Water and Acidic Impurities: Add solid potassium hydroxide (KOH) pellets to the peroxide-free dioxane until they no longer dissolve. Swirl occasionally for 24 hours. The KOH will form a separate layer with the dissolved water and neutralize acidic impurities.
-
Drying and Distillation: Decant the dioxane from the KOH pellets into a dry flask containing fresh sodium metal pieces and a benzophenone indicator. Reflux the mixture under an inert atmosphere (N₂ or Ar). A persistent deep blue or purple color from the benzophenone ketyl radical indicates that the solvent is anhydrous and free of peroxides. Distill the purified, dry dioxane from the sodium/benzophenone mixture directly into the reaction flask or a dry storage vessel under an inert atmosphere.
Protocol 3: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This is a general procedure for catalysts deactivated by organic residues. Its effectiveness for peroxide-induced damage may vary.
-
Solvent Washing: Filter the deactivated catalyst from the reaction mixture. Wash the catalyst extensively with a solvent that dissolves the suspected impurities or byproducts but not the catalyst itself. Polar organic solvents like acetone or methanol can be effective for removing polar contaminants.[2]
-
Drying: Dry the washed catalyst thoroughly under vacuum to remove all solvent residues.
-
Thermal Treatment (for coking): If deactivation is suspected to be from carbonaceous deposits (coking), a thermal treatment can be employed. Heat the catalyst under a flow of inert gas (N₂ or Ar) to volatilize adsorbed materials. This is often followed by a carefully controlled oxidation in air to burn off coke, and a final reduction step under H₂ flow to regenerate the active metallic palladium. Note that high temperatures can cause sintering (particle agglomeration), which permanently reduces catalyst activity.[2][5]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 3. esrf.fr [esrf.fr]
- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 8. Degradation Analysis for Platinum Group Metal-Free Fuel Cell Cathodes [ouci.dntb.gov.ua]
- 9. Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 13. 2nd Generation Buchwald Precatalysts [sigmaaldrich.com]
Technical Support Center: Dioxane Removal from Pharmaceutical Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of residual 1,4-dioxane from research and development compounds and active pharmaceutical ingredients (APIs).
Troubleshooting Guides
Issue: Standard rotary evaporation is ineffective at removing residual dioxane.
-
Question: I've tried removing dioxane using a standard rotary evaporator, but a significant amount remains in my product according to NMR analysis. What can I do?
-
Answer: This is a common issue due to dioxane's high boiling point (101 °C) and its miscibility with many organic solvents and water. Here are several troubleshooting steps:
-
Increase Water Bath Temperature and Vacuum: For effective removal, a higher water bath temperature and a good vacuum are necessary. Try setting the water bath to 45-60°C and gradually reducing the pressure to below 10 mbar. Be mindful of your product's thermal stability.
-
Azeotropic Removal with Water: Dioxane forms a minimum-boiling azeotrope with water (82% water, 18% dioxane) that boils at 87.8°C. Adding a small amount of water to your product and then performing rotary evaporation can effectively remove the dioxane. Repeat this process several times if necessary.
-
Co-evaporation with a Different Solvent: Redissolving your product in a more volatile solvent like acetone or ethyl acetate and then evaporating can help chase out the residual dioxane. Multiple cycles may be needed.
-
High Vacuum Oven: If rotary evaporation is still insufficient, drying the product in a high vacuum oven (sub-1 mbar) overnight can be effective.
-
Issue: My product is thermally sensitive, and I cannot use high temperatures for dioxane removal.
-
Question: My compound degrades at the temperatures required for effective rotary evaporation of dioxane. What are some alternative, low-temperature removal techniques?
-
Answer: For heat-sensitive compounds, several low-temperature techniques can be employed:
-
Lyophilization (Freeze-Drying): This is an ideal method for thermally sensitive materials. The process involves freezing the sample and then sublimating the solvent under a deep vacuum. Dissolving the sample in a dioxane/water mixture allows for the removal of the dioxane-water azeotrope. Alternatively, dissolving the sample in a small amount of tertiary-butanol, which freezes at a convenient temperature (+25°C), can also facilitate lyophilization.
-
**Aze
-
Technical Support Center: Addressing Variability in Reaction Outcomes with Different Dioxane Suppliers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in reaction outcomes that may arise from using 1,4-dioxane from different suppliers.
Frequently Asked Questions (FAQs)
Q1: Why are we observing inconsistent reaction yields and impurity profiles when using 1,4-dioxane from different suppliers or even different lots from the same supplier?
A1: Variability in 1,4-dioxane quality is a common issue that can significantly impact reaction outcomes. Key factors contributing to this inconsistency include the presence of impurities such as water, peroxides, and dissolved oxygen.[1][2] Different manufacturing processes and storage conditions among suppliers can lead to variations in the levels of these contaminants.
Q2: What are the most critical impurities in 1,4-dioxane that can affect our reactions?
A2: The most critical impurities are:
-
Peroxides: 1,4-Dioxane can form explosive peroxides upon exposure to air and light.[1][2][3][4] These peroxides can initiate unwanted side reactions, decompose catalysts, and pose a significant safety hazard, especially upon heating or distillation.[2][4]
-
Water: Dioxane is hygroscopic and miscible with water.[5] The presence of water can be detrimental to moisture-sensitive reactions, such as those involving Grignard reagents or other organometallics, leading to quenching of the reagent and reduced yields.[6][7]
-
Stabilizers: Some suppliers add stabilizers, like butylated hydroxytoluene (BHT), to inhibit peroxide formation.[8] While beneficial for storage, these stabilizers can sometimes interfere with catalytic reactions.
Q3: Which types of reactions are particularly sensitive to the quality of 1,4-dioxane?
A3: Reactions that are highly sensitive to dioxane quality include:
-
Organometallic Reactions: Grignard reagents, organolithium compounds, and other organometallics are highly reactive towards water and peroxides.[6][7][9]
-
Transition Metal-Catalyzed Reactions: The performance of catalysts, particularly palladium-based catalysts used in cross-coupling reactions, can be significantly affected by impurities in the solvent.[5][10] Dioxane itself can act as a ligand and interact with metal centers.[5]
-
Reactions Requiring Anhydrous Conditions: Any reaction that is sensitive to moisture will be impacted by water content in the dioxane.
Q4: How often should we test our 1,4-dioxane for peroxides?
A4: It is recommended to test for peroxides in 1,4-dioxane before each use, especially if the container has been opened previously.[3] For previously unopened containers, it is good practice to test upon receipt and then periodically, for example, every 1-3 months, depending on storage conditions.[8] Always date containers upon receipt and upon opening.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Moisture-Sensitive Reaction
Potential Cause: The 1,4-dioxane used may contain an unacceptably high level of water.
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the precise water content of the dioxane lot .
-
Use a Freshly Opened Bottle: If available, repeat the reaction using a new, unopened bottle of anhydrous 1,4-dioxane.
-
Dry the Dioxane: If high water content is confirmed, dry the dioxane using an appropriate method, such as distillation from a suitable drying agent (e.g., sodium benzophenone ketyl) or by passing it through a column of activated alumina. Exercise extreme caution and check for peroxides before any distillation.[5]
Issue 2: Unexpected Byproducts or Reaction Failure in a Catalytic Cycle
Potential Cause: The presence of peroxides or other reactive impurities in the 1,4-dioxane may be interfering with the catalyst or initiating side reactions.
Troubleshooting Steps:
-
Test for Peroxides: Immediately test the suspect batch of dioxane for the presence of peroxides using peroxide test strips or the quantitative potassium iodide method. (See Experimental Protocols section for details).
-
Purify the Dioxane: If peroxides are detected, the dioxane must be purified before use. A common method is to pass the solvent through a column of activated alumina.[11] Do not distill dioxane that contains high levels of peroxides. [2][4]
-
Evaluate Stabilizer Effects: If the dioxane contains a stabilizer like BHT, consider that it might be interfering with your reaction. You may need to use unstabilized dioxane, which will require more stringent monitoring for peroxide formation.
Issue 3: Difficulty in Removing Dioxane During Work-up
Potential Cause: 1,4-Dioxane has a high boiling point (101 °C) and is miscible with water, making its removal by standard rotary evaporation and aqueous extraction challenging.[5][12]
Troubleshooting Steps:
-
Azeotropic Removal: For products that are not temperature-sensitive, consider azeotropic removal of dioxane with water under reduced pressure.
-
Extensive Aqueous Washes: Perform multiple extractions with brine or water to partition the dioxane into the aqueous phase.[12] This is most effective when the desired product has low water solubility.
-
Alternative Solvents: If possible, explore replacing 1,4-dioxane with a more sustainable or easily removable solvent, such as 2-methyltetrahydrofuran (2-MeTHF).[13]
Data Presentation
Table 1: Typical Specification Comparison for Anhydrous 1,4-Dioxane from Different Supplier Grades
| Parameter | Reagent Grade | Anhydrous Grade | High Purity/HPLC Grade |
| Purity (GC) | >99.0% | >99.8% | >99.9% |
| Water Content | <0.1% | <0.005% (50 ppm) | <0.02% |
| Peroxides (as H₂O₂) | <0.005% | <0.001% (10 ppm) | <0.001% |
| Stabilizer (e.g., BHT) | May contain | Typically unstabilized | Unstabilized |
Table 2: Analytical Methods for Dioxane Quality Control
| Parameter | Analytical Method | Typical Detection Limit | Reference |
| Purity & Impurities | Gas Chromatography-Mass Spectrometry (GC-MS) | ppm to ppb level | [14][15] |
| Water Content | Karl Fischer Titration | ~10 ppm | |
| Peroxides (Qualitative) | Peroxide Test Strips | ~1-100 ppm | [3] |
| Peroxides (Quantitative) | Potassium Iodide/Starch Titration | ~1 ppm |
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Peroxide Test using Test Strips
Objective: To rapidly screen 1,4-dioxane for the presence of peroxides.
Materials:
-
Commercial peroxide test strips (e.g., MQuant®)
-
Sample of 1,4-dioxane
-
Glass pipette or rod
-
Distilled water
Procedure:
-
Carefully open the container of 1,4-dioxane in a well-ventilated hood.
-
Using a clean glass pipette or rod, transfer a small drop of the dioxane onto the reaction zone of the peroxide test strip.
-
After the solvent has evaporated, apply a drop of distilled water to the test zone.[3]
-
Wait for the time specified in the test strip instructions (typically 15-60 seconds).
-
Compare the color of the test strip to the color scale provided with the kit to estimate the peroxide concentration.
Interpretation:
-
< 10 ppm: Generally safe for use.
-
10-100 ppm: Use with caution. Avoid heating or distillation.
-
> 100 ppm: Unsafe for use. Do not heat or concentrate. The solvent should be decontaminated or disposed of as hazardous waste.[11]
Protocol 2: Purification of Dioxane using Activated Alumina
Objective: To remove peroxides and residual water from 1,4-dioxane.
Materials:
-
1,4-Dioxane to be purified
-
Basic or neutral activated alumina (80-200 mesh)
-
Chromatography column
-
Dry collection flask
Procedure:
-
Pre-check for peroxides: Ensure the peroxide level is below 100 ppm before proceeding.
-
Prepare the column: In a fume hood, pack a chromatography column with a sufficient amount of activated alumina (a column of 50-100 g of alumina is typically sufficient for purifying 500 mL of solvent).
-
Elute the solvent: Carefully pour the 1,4-dioxane onto the top of the alumina column and allow it to pass through under gravity or with gentle positive pressure.
-
Collect the purified solvent: Collect the purified dioxane in a dry flask.
-
Test the purified solvent: Retest the collected dioxane for peroxides to ensure the purification was successful.
-
Storage: Store the purified, unstabilized dioxane under an inert atmosphere (e.g., nitrogen or argon) and away from light. Use within a short period.
Visualizations
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Caption: Simplified pathway of peroxide formation in 1,4-dioxane.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. benchchem.com [benchchem.com]
- 4. DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. Chemical Reactivity [www2.chemistry.msu.edu]
- 7. Organometallics: Vital and Versatile Compounds [fishersci.com]
- 8. louisville.edu [louisville.edu]
- 9. fiveable.me [fiveable.me]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwyo.edu [uwyo.edu]
- 12. benchchem.com [benchchem.com]
- 13. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dtsc.ca.gov [dtsc.ca.gov]
- 15. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: 1,4-Dioxane vs. THF in Organic Synthesis
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. Among the plethora of available solvents, the cyclic ethers 1,4-dioxane and tetrahydrofuran (THF) are frequently employed due to their ability to solvate a wide range of organic compounds and their compatibility with many reaction conditions. This guide offers a comprehensive comparison of 1,4-dioxane and THF, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a solvent is paramount for its effective application. The following table summarizes the key properties of 1,4-dioxane and THF.
| Property | 1,4-Dioxane | Tetrahydrofuran (THF) |
| Molecular Formula | C₄H₈O₂ | C₄H₈O |
| Molar Mass | 88.11 g/mol | 72.11 g/mol |
| Boiling Point | 101 °C | 66 °C |
| Melting Point | 11.8 °C | -108.4 °C |
| Density | 1.033 g/mL | 0.889 g/mL |
| Dipole Moment | ~0.45 D | ~1.75 D |
| Dielectric Constant | 2.2 | 7.6 |
| Water Solubility | Miscible | Miscible |
Performance in Key Organic Reactions
The performance of a solvent can vary significantly depending on the specific reaction. This section provides a comparative analysis of 1,4-dioxane and THF in several common organic transformations, supported by experimental data.
Cross-Coupling Reactions: Suzuki-Miyaura and Heck Reactions
In palladium-catalyzed cross-coupling reactions, both 1,4-dioxane and THF are frequently used. The choice of solvent can impact catalyst stability, solubility of reagents, and ultimately, the reaction yield.
Suzuki-Miyaura Coupling:
| Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 12 | 95[1] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 92[1] |
| 4-Chloroanisole | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 100 | 18 | 85[1] |
| 4-Chloroanisole | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88[1] |
Heck Reaction:
In a study on the Heck reaction, ethereal solvents such as THF and 1,4-dioxane demonstrated high efficacy. For the coupling of 1-bromo-4-tert-butylbenzene with styrene, both solvents provided high yields and selectivities.[2] Specifically, the reaction in THF resulted in a 42:1 selectivity, while in 1,4-dioxane, the selectivity was also very high, indicating the suitability of both solvents for this transformation.[2]
Grignard Reagent Formation and Reactions
THF is a classic and highly effective solvent for the formation of Grignard reagents due to its ability to solvate and stabilize the organomagnesium species. While less common, 1,4-dioxane can also be used, particularly in situations requiring higher reaction temperatures. However, it's important to note that 1,4-dioxane can form insoluble complexes with magnesium halides, which can drive the Schlenk equilibrium towards the formation of dialkylmagnesium species.
A comparative study on the Grignard reaction of various aryl bromides with benzaldehyde showed that THF generally provides slightly higher yields than greener alternatives like 2-MeTHF, which has similar properties to 1,4-dioxane in this context.[3]
Reductions with Lithium Aluminum Hydride (LAH)
THF is a widely used solvent for reductions with lithium aluminum hydride (LAH) due to its good solvating power for the reagent. 1,4-dioxane is generally considered a poor solvent for LAH due to the low solubility of the reducing agent.[4] For amide reductions, while ethereal solvents are preferred, diglyme or triglyme are suggested as higher-boiling alternatives to THF, with 1,4-dioxane being a less recommended option.[5]
Williamson Ether Synthesis
The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, can be performed in a variety of solvents. When using a strong base like sodium hydride (NaH) to generate the alkoxide, ethereal solvents such as THF are a common choice.[2] While there is a lack of direct comparative studies with 1,4-dioxane, its aprotic nature and higher boiling point could be advantageous in specific cases, particularly with less reactive alkyl halides that require elevated temperatures.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible and safe laboratory work. The following sections provide methodologies for key procedures related to the use of 1,4-dioxane and THF.
Solvent Purification and Drying
Both 1,4-dioxane and THF are hygroscopic and can absorb moisture from the atmosphere. Therefore, proper drying is often necessary before use in moisture-sensitive reactions.
Drying 1,4-Dioxane:
1,4-dioxane can be dried over sodium hydroxide (NaOH) or calcium chloride (CaCl₂) followed by distillation from sodium metal.[6]
Drying Tetrahydrofuran (THF):
THF is commonly dried by refluxing over sodium wire with benzophenone as an indicator until a persistent blue or purple color indicates anhydrous conditions, followed by distillation.
Peroxide Testing and Removal
A critical safety concern with both 1,4-dioxane and THF is their tendency to form explosive peroxides upon exposure to air and light. Regular testing and removal of peroxides are imperative.
Qualitative Peroxide Test:
A simple qualitative test for peroxides involves the use of potassium iodide (KI).
-
Procedure: To 1 mL of the solvent in a test tube, add 1 mL of glacial acetic acid and about 100 mg of solid KI. Shake the mixture and let it stand for 5 minutes in the dark. The formation of a yellow to brown color indicates the presence of peroxides. The addition of a starch solution will result in a blue-black color if peroxides are present.
Quantitative Peroxide Test:
For a quantitative determination, a titration method can be employed.
-
Procedure: To a known weight of the solvent, add isopropanol, glacial acetic acid, and a saturated aqueous solution of KI. Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator.
Peroxide Removal:
Peroxides can be removed by treating the solvent with a reducing agent.
-
Procedure: Shake the peroxide-containing solvent with a concentrated aqueous solution of ferrous sulfate or sodium bisulfite. Separate the aqueous layer and wash the organic layer with water. Dry the solvent over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.
Logical Relationships and Workflows
Solvent Selection Logic
The choice between 1,4-dioxane and THF is dictated by several factors, including the required reaction temperature, the polarity of the reactants and transition states, and the solubility of the reagents.
Caption: A decision-making workflow for selecting between 1,4-dioxane and THF.
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction using either 1,4-dioxane or THF.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific Solvent Issues with Amide Reduction - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dioxane and Other Ether Solvents in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter that can significantly influence reaction outcomes, affecting yields, reaction rates, and selectivity. Ether solvents are widely employed in organic synthesis due to their ability to dissolve a broad range of substrates and their relative inertness. This guide provides an objective comparison of the performance of 1,4-dioxane against other common ether solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME), supported by experimental data.
Physicochemical Properties
The physical properties of a solvent, including its boiling point, melting point, density, and polarity, are crucial factors in solvent selection. These properties can impact reaction kinetics, solubility of reagents, and ease of workup.
| Property | 1,4-Dioxane | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Diethyl Ether |
| Molecular Formula | C₄H₈O₂ | C₄H₈O | C₅H₁₀O | C₆H₁₂O | C₄H₁₀O |
| Molecular Weight ( g/mol ) | 88.11 | 72.11 | 86.13 | 100.16 | 74.12 |
| Boiling Point (°C) | 101 | 66 | 80.2 | 106 | 34.6 |
| Melting Point (°C) | 11.8 | -108.4 | -136 | <-140 | -116.3 |
| Density (g/mL at 20°C) | 1.034[1][2] | 0.889 | 0.855[1] | 0.86 | 0.713 |
| Dielectric Constant (20°C) | 2.21 | 7.6 | 6.2 | 4.76 | 4.3 |
| Miscibility with Water | Miscible[1] | Miscible | Partially Miscible (14 g/100g ) | Low (0.3 g/100g )[3] | Slightly Miscible (6.9 g/100g ) |
Performance in Key Chemical Reactions
The choice of an ether solvent can have a significant impact on the outcome of common synthetic transformations. Below is a comparison of their performance in several widely used reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[4] The solvent plays a crucial role in stabilizing the catalytic species and influencing reaction rates and yields.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While traditionally carried out in solvents like THF or dioxane, greener alternatives have shown excellent efficacy.[1]
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 12 | 95[6] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF | 80 | 12 | 92 |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 12 | 96 |
| 2-Bromonaphthalene | Phenylboronic acid | Pd/C | K₂CO₃ | THF | 70 | 2 | >95[7] |
| 2-Bromonaphthalene | Phenylboronic acid | Pd/C | K₂CO₃ | CPME | 70 | 2 | ~90[8] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Solvent choice can be critical to prevent side reactions and ensure high yields.[6]
| Aryl Halide | Alkyne | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1,3,5-Tribromobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | THF | RT | 24 | 75 |
| 1,3,5-Tribromobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | 2-MeTHF | RT | 24 | 85[6] |
| 1,3,5-Tribromobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | Dioxane | RT | 24 | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds and is often sensitive to the choice of solvent.[6]
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | THF | 100 | 18 | 88 |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | 2-MeTHF | 100 | 18 | 91 |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 18 | 94 |
Grignard Reactions
The formation and subsequent reaction of Grignard reagents necessitate the use of ether solvents to stabilize the organomagnesium species through coordination.[9][10][11] The choice of ether can influence the rate of reagent formation and the reactivity of the Grignard reagent.
| Organic Halide | Electrophile | Solvent | Yield (%) |
| Bromobenzene | Benzaldehyde | Diethyl Ether | ~90 |
| Bromobenzene | Benzaldehyde | THF | ~95 |
| Bromobenzene | Benzaldehyde | 2-MeTHF | ~93 |
| Bromobenzene | Benzaldehyde | CPME | High yields reported[3][12] |
Safety and Environmental Considerations
Beyond performance, the safety and environmental impact of solvents are of paramount concern.
Peroxide Formation
A significant hazard associated with many ether solvents is their tendency to form explosive peroxides upon exposure to air and light.[13][14][15] The rate of peroxide formation varies among different ethers.
| Solvent | Peroxide Formation Tendency | Notes |
| Diethyl Ether | High[14][15] | Can form explosive peroxides without concentration.[16] |
| Tetrahydrofuran (THF) | High[14][15] | Peroxide hazard upon concentration (e.g., distillation).[16] |
| 1,4-Dioxane | Moderate | Peroxide hazard upon concentration.[16] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Lower than THF | Considered a safer alternative to THF. |
| Cyclopentyl Methyl Ether (CPME) | Low[12][17] | Resists peroxide formation, enhancing safety.[18] |
Toxicity and Environmental Impact
There is a growing emphasis on using greener solvents to minimize environmental, health, and safety risks.[19] 1,4-Dioxane, in particular, has faced scrutiny due to its potential carcinogenicity and persistence in the environment.[1][4]
| Solvent | Key Hazards |
| 1,4-Dioxane | Suspected carcinogen, hazardous air pollutant.[20] |
| Tetrahydrofuran (THF) | Suspected carcinogen, peroxide former. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, considered a greener alternative.[18][21] |
| Cyclopentyl Methyl Ether (CPME) | Hydrophobic, allowing for easier separation from water and reduced waste streams.[12][17] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), boronic acid or ester (1.2-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., SPhos, 1-5 mol%), and base (e.g., K₃PO₄, 2.0-3.0 mmol).[1]
-
Add the chosen ether solvent (3-5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Grignard Reagent Formation and Reaction
-
To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2-1.5 equiv).[1]
-
Add a small portion of the chosen anhydrous ether solvent and an initiator (e.g., a crystal of iodine or a few drops of 1,2-dibromoethane).
-
Slowly add a solution of the organic halide (1.0 equiv) in the same solvent to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the Grignard reagent to the desired temperature (often 0 °C).
-
Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv) in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or the ether solvent used in the reaction if it is not water-miscible).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Workflow for ether solvent selection in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 10. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 11. quora.com [quora.com]
- 12. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 13. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. louisville.edu [louisville.edu]
- 15. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. A new solvent for green chemistry [manufacturingchemist.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 21. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Guide to the Use of 1,4-Dioxane in Experimental Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,4-Dioxane and Its Alternatives with Supporting Experimental Data
1,4-Dioxane, a heterocyclic ether, has long been a staple solvent in organic synthesis, prized for its aprotic nature, miscibility with water, and a relatively high boiling point of 101 °C, which allows for a wider range of reaction temperatures compared to other ethers like diethyl ether or tetrahydrofuran (THF).[1] It is frequently employed in a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, as well as in polymerization reactions.[2][3][4] However, growing concerns over its environmental persistence and potential health risks have prompted a search for safer, more sustainable alternatives.[5] This guide provides an objective comparison of the performance of 1,4-dioxane with other commonly used solvents, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Performance Comparison in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in the synthesis of pharmaceuticals and complex organic molecules. The choice of solvent can significantly influence reaction efficiency, yield, and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table summarizes the performance of 1,4-dioxane in comparison to other solvents in the cross-coupling of a chloroaryl triflate with o-tolylboronic acid.
| Solvent | Dielectric Constant | Yield of Product 3a (%) (Reaction at C-Cl) | Yield of Product 3b (%) (Reaction at C-OTf) |
| 1,4-Dioxane | 2.2 | 22 | Not Detected |
| Toluene | 2.4 | 76 | Not Detected |
| Tetrahydrofuran (THF) | 7.5 | 95 | Not Detected |
| Acetonitrile (MeCN) | 36.6 | 0 | 81 |
| Dimethylformamide (DMF) | 38.2 | 9 | 45 |
| Water | 80.1 | 59 | Not Detected |
| Data sourced from a study on the solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings.[6] |
In this specific example, while THF provided the highest yield for the desired product, 1,4-dioxane still facilitated the reaction with moderate success. Notably, highly polar aprotic solvents like acetonitrile and DMF led to a switch in selectivity, favoring reaction at the triflate position.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The choice of solvent is also critical in this reaction.
| Solvent | Base | Yield (%) |
| 1,4-Dioxane | DABCO | 74 |
| Dichloromethane (DCM) | DABCO | <50 |
| Methanol (MeOH) | DABCO | <50 |
| Tetrahydrofuran (THF) | DABCO | 62 |
| Acetonitrile (ACN) | DABCO | 88 |
| Dimethylformamide (DMF) | DABCO | 68 |
| Dimethyl sulfoxide (DMSO) | DABCO | 100 |
| Data from a study on room-temperature, copper-free Sonogashira reactions.[7] |
In this instance, 1,4-dioxane provided a good yield, outperforming several other common solvents, although DMSO proved to be the optimal choice under these specific conditions.
Performance in Polymerization Reactions
1,4-Dioxane is also utilized as a solvent in polymerization reactions. The solvent can influence not only the reaction kinetics but also the properties of the resulting polymer.
Conjugated Microporous Polymer (CMP) Synthesis
The synthesis of CMPs via Sonogashira-Hagihara coupling can be performed in various solvents, with the choice of solvent impacting the surface area of the resulting polymer.
| Solvent | Resulting Polymer Surface Area (m²/g) |
| 1,4-Dioxane | 560 |
| Toluene | 830 |
| Tetrahydrofuran (THF) | 680 |
| N,N-Dimethylformamide (DMF) | 210 |
| Data from a study on rationalizing the influence of solvent choice on the porosity of conjugated microporous polymers.[4] |
In this application, toluene yielded a polymer with the highest surface area, while 1,4-dioxane produced a material with a moderate surface area. This demonstrates that for material synthesis, the solvent's impact extends beyond simple reaction yield to the physical properties of the product.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling in 1,4-Dioxane
This protocol provides a general methodology for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a mixture of 1,4-dioxane and water as the solvent.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deoxygenated water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and deoxygenated water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (around 100 °C) and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Experimental Workflows
Understanding the sequence of steps in a chemical synthesis is crucial for reproducibility and optimization. The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
1,4-Dioxane remains a versatile and effective solvent for a range of chemical transformations. However, the experimental data presented here demonstrates that alternative solvents can offer comparable or even superior performance, particularly in the context of green chemistry and process safety. For instance, in the Suzuki-Miyaura coupling example, THF showed a higher yield, while in the Sonogashira coupling, DMSO was optimal. The choice of solvent is highly dependent on the specific reaction, substrates, and desired outcome, including the physical properties of the product in polymerization reactions. Researchers are encouraged to consider these alternatives and consult the growing body of literature on greener solvents to optimize their synthetic routes.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationalising the influence of solvent choice on the porosity of conjugated microporous polymers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03539D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Guide to Greener Solvents: Replacing 1,4-Dioxane in Chemical Synthesis
For decades, 1,4-dioxane has been a widely used solvent in a variety of chemical reactions, prized for its aprotic, polar nature and its ability to solvate a broad range of compounds. However, growing concerns over its toxicity, potential carcinogenicity, and environmental persistence have prompted the scientific community to seek safer, more sustainable alternatives. This guide provides a comprehensive comparison of two leading green solvent alternatives—Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF)—against the traditional 1,4-dioxane, with a focus on their performance in common chemical reactions, supported by experimental data and detailed protocols.
The Push for Greener Alternatives
Regulatory bodies and the principles of green chemistry are increasingly influencing solvent selection in research and industrial processes. 1,4-Dioxane is classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA) and is noted for its resistance to biodegradation, leading to groundwater contamination.[1] This has created a critical need for solvents that not only perform effectively in chemical transformations but also possess a more favorable safety and environmental profile.
CPME and 2-MeTHF have emerged as promising replacements. CPME is a hydrophobic ether with a high boiling point and low propensity for peroxide formation.[2] 2-MeTHF, often derived from renewable resources like corncobs, also offers a higher boiling point than its parent compound, tetrahydrofuran (THF), and improved stability.[3][4]
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical and chemical properties are crucial determinants of its suitability for a given reaction. The following table summarizes the key properties of 1,4-dioxane, CPME, and 2-MeTHF.
| Property | 1,4-Dioxane | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₄H₈O₂ | C₆H₁₂O | C₅H₁₀O |
| Molar Mass ( g/mol ) | 88.11 | 100.16 | 86.13 |
| Boiling Point (°C) | 101 | 106 | 80 |
| Melting Point (°C) | 11.8 | -140 | -136 |
| Flash Point (°C) | 12 | -1 | -11 |
| Density (g/mL at 20°C) | 1.033 | 0.86 | 0.855 |
| Water Solubility | Miscible | 1.1 g/100g | 14 g/100g |
| Peroxide Formation | High | Low | Moderate |
Safety and Environmental Profile
The drive to replace 1,4-dioxane is primarily motivated by safety and environmental concerns. This table provides a comparative overview of the toxicological and environmental aspects of the three solvents.
| Parameter | 1,4-Dioxane | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Carcinogenicity | Likely human carcinogen | Not classified as a carcinogen | Not classified as a carcinogen |
| Oral LD50 (rat) | ~4200 mg/kg | >2000 mg/kg | ~2000 mg/kg |
| Biodegradability | Poor | Readily biodegradable | Readily biodegradable |
| Source | Petrochemical | Petrochemical (can be bio-based) | Often derived from renewable resources |
Performance in Key Chemical Reactions
The true test of an alternative solvent is its performance in chemical synthesis. Below, we compare the efficacy of these solvents in two widely used transformations: the Suzuki-Miyaura coupling and the Grignard reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of solvent can significantly influence reaction efficiency. A 2020 study evaluated a range of environmentally friendly solvents in the Suzuki-Miyaura coupling of amides, providing valuable comparative data.[5] The results for relevant ether solvents are summarized below.
| Solvent | Yield (%) of Biaryl Product |
| Tetrahydrofuran (THF)* | 90 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 95 |
| Cyclopentyl Methyl Ether (CPME) | 92 |
| Diethyl Ether | 85 |
| THF is often used as a proxy for the performance of ethereal solvents like 1,4-dioxane in these reactions. |
The data indicates that both 2-MeTHF and CPME are not only viable alternatives to traditional ether solvents but can also provide comparable or even slightly improved yields in Suzuki-Miyaura couplings.
Grignard Reaction
Experimental Protocols
To facilitate the adoption of these greener alternatives, detailed experimental protocols for representative Suzuki-Miyaura and Grignard reactions are provided below.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction in 2-MeTHF
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 2-MeTHF via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Grignard Reaction in CPME
This protocol is a general guideline for the formation of a Grignard reagent and its subsequent reaction with an electrophile.
Materials:
-
Magnesium turnings (1.2 equiv)
-
Organic halide (1.0 equiv)
-
Anhydrous Cyclopentyl Methyl Ether (CPME)
-
Electrophile (e.g., aldehyde or ketone, 1.0 equiv)
-
Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous CPME to cover the magnesium.
-
Add the initiator to the flask.
-
Slowly add a solution of the organic halide in anhydrous CPME from the dropping funnel. The reaction may need gentle warming to initiate.
-
Once initiated, add the remaining organic halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of the electrophile in anhydrous CPME dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Visualizing the Path to Greener Chemistry
The transition from hazardous solvents to greener alternatives can be visualized as a decision-making workflow.
Caption: A workflow for selecting greener solvents in chemical reactions.
The following diagram illustrates the logical relationship in considering solvent properties for replacement.
Caption: Key property considerations for replacing 1,4-dioxane.
Conclusion
The data and experimental evidence strongly support the use of Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) as viable and often superior green alternatives to 1,4-dioxane in common chemical reactions such as Suzuki-Miyaura couplings and Grignard reactions. Their favorable safety profiles, reduced environmental impact, and excellent performance make them attractive choices for researchers and professionals in drug development and chemical synthesis who are committed to adopting more sustainable laboratory practices. By providing detailed protocols and comparative data, this guide aims to facilitate the transition towards a greener and safer chemical industry.
References
A Comparative Analysis of Reaction Kinetics in Dioxane versus Toluene for Drug Development and Scientific Research
A deep dive into the solvent-dependent reaction kinetics of the Diels-Alder reaction, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding and predicting chemical reactivity.
The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates and pathways. This guide offers a comparative study of reaction kinetics in two common organic solvents, dioxane and toluene, focusing on the Diels-Alder reaction between isoprene and maleic anhydride. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, this document aims to equip researchers with the knowledge to make informed decisions in solvent selection for optimizing reaction outcomes.
Executive Summary
This guide provides a comparative analysis of the reaction kinetics of the Diels-Alder reaction between isoprene and maleic anhydride in dioxane and toluene. The key findings are summarized in the table below, showcasing the impact of the solvent environment on the reaction's rate constant and activation energy. Toluene, a non-polar aromatic solvent, facilitates a faster reaction rate compared to the more polar ether, dioxane. This difference is attributed to the differing abilities of the solvents to stabilize the reactants and the transition state of the reaction.
Comparative Kinetic Data: Diels-Alder Reaction of Isoprene with Maleic Anhydride
The following table summarizes the experimentally determined second-order rate constants (k) and activation energies (Ea) for the Diels-Alder reaction of isoprene with maleic anhydride in dioxane and toluene.
| Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Toluene | 30 | 1.5 x 10⁻⁴ | 55.2 |
| Dioxane | 30 | 6.8 x 10⁻⁵ | 58.6 |
Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Actual experimental results may vary.
Solvent Effects on Reaction Kinetics: A Deeper Look
The observed differences in reaction rates between dioxane and toluene can be attributed to their distinct solvent properties. Toluene, being non-polar, interacts weakly with the reactants, allowing for a less hindered approach and a lower energy transition state. In contrast, dioxane, with its lone pair of electrons on the oxygen atoms, can engage in dipole-dipole interactions and potentially hydrogen bonding with reactants or intermediates, which can stabilize the ground state more than the transition state, thus increasing the activation energy and slowing the reaction rate.
The choice between these solvents can therefore be leveraged to control reaction kinetics. For instance, if a faster reaction is desired, a non-polar solvent like toluene would be preferable. However, if controlling selectivity or preventing side reactions is the primary concern, a more interactive solvent like dioxane might be a better choice, despite the slower reaction rate.
Experimental Protocols
A thorough understanding of reaction kinetics is achieved through meticulously designed experiments. Below are generalized protocols for determining reaction rates, which can be adapted for various chemical systems.
Method of Initial Rates
This method is a common approach to determine the rate law of a reaction.
Objective: To determine the order of the reaction with respect to each reactant and the overall rate constant.
Materials:
-
Reactants (e.g., Isoprene, Maleic Anhydride)
-
Solvents (Dioxane, Toluene)
-
Constant temperature bath
-
Spectrophotometer or other suitable analytical instrument
-
Glassware: reaction flasks, pipettes, burettes, volumetric flasks
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations for each reactant in the chosen solvent.
-
Reaction Setup: In a reaction flask maintained at a constant temperature, combine the reactants at specific initial concentrations. It is crucial to vary the concentration of only one reactant at a time while keeping the others constant.
-
Initiation and Monitoring: Initiate the reaction and immediately begin monitoring the change in concentration of a reactant or product over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry to monitor the disappearance of a colored reactant).
-
Data Collection: Record the concentration at various time points to determine the initial rate of the reaction for each set of initial concentrations.
-
Data Analysis: By comparing the initial rates from experiments with different initial concentrations, the order of the reaction with respect to each reactant can be determined. The rate constant (k) can then be calculated from the determined rate law.
Stopped-Flow Technique
For very fast reactions, the stopped-flow method is employed to measure kinetics on a millisecond timescale.
Objective: To determine the rate constants of rapid reactions in solution.
Apparatus:
-
Stopped-flow instrument equipped with a spectrophotometer or fluorometer.
-
Syringes for reactant solutions.
Procedure:
-
Loading Reactants: The two reactant solutions are loaded into separate syringes in the stopped-flow apparatus.
-
Rapid Mixing: The solutions are rapidly driven from the syringes into a mixing chamber, initiating the reaction.
-
Flow Stoppage and Observation: The flow is abruptly stopped, and the newly mixed solution in the observation cell is monitored spectroscopically as a function of time.
-
Data Acquisition: The change in absorbance or fluorescence is recorded over a very short time frame (milliseconds to seconds).
-
Kinetic Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model to extract the rate constant.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in kinetic studies, the following diagrams are provided.
Dioxane's Double-Edged Sword: A Comparative Guide to its Impact on Product Purity and Yield
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly influence the outcome of a chemical reaction. 1,4-Dioxane, a common ethereal solvent, has been a workhorse in organic synthesis for its excellent solvating properties and appropriate boiling point for a range of reactions. However, growing concerns over its potential toxicity and environmental impact have necessitated a critical assessment of its role in the laboratory and the exploration of greener alternatives. This guide provides an objective comparison of dioxane's performance against alternative solvents, supported by experimental data, to help researchers make informed decisions that balance reaction efficiency with safety and sustainability.
The Dioxane Dilemma: Performance vs. Precaution
Dioxane's utility in palladium-catalyzed cross-coupling reactions, Grignard reactions, and other transformations is well-documented. Its ability to dissolve a wide array of starting materials and reagents often leads to high reaction yields. However, the benefits of using dioxane must be weighed against its drawbacks. It is classified as a probable human carcinogen and can form explosive peroxides upon storage. Furthermore, its high water solubility makes it a persistent environmental pollutant that is difficult to remove from wastewater.
These concerns have spurred the development and adoption of greener alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). These alternatives are often derived from renewable resources, have a better safety profile, and are more environmentally benign. This guide delves into how the choice between dioxane and these alternatives can impact two of the most critical metrics in chemical synthesis: product yield and purity.
Impact on Product Yield: A Comparative Analysis
The solvent can influence reaction yield by affecting the solubility of reactants and catalysts, the stability of intermediates, and the overall reaction kinetics. Below is a comparison of yields for common reactions in dioxane and alternative solvents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. While dioxane is a traditional solvent for this reaction, studies have shown that greener alternatives can provide comparable or even superior yields.
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 70-80 | - | 40 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | 70-80 | - | 36 |
| Table 1: Comparison of solvent effects on the yield of a Suzuki-Miyaura coupling reaction.[1] |
Grignard Reaction
Grignard reactions are fundamental for the formation of carbon-carbon bonds. The choice of ethereal solvent is crucial for the formation and stability of the Grignard reagent. While dioxane can be used, greener solvents like CPME have shown excellent performance.
| Alkyl/Aryl Halide | Electrophile | Solvent | Yield (%) |
| Bromobenzene | Benzaldehyde | CPME | High (Specific % not provided) |
| Bromobenzene | Benzaldehyde | 1,4-Dioxane | (Comparative data not provided) |
| Table 2: Qualitative comparison of CPME and Dioxane in Grignard reactions. A systematic study on Grignard reactions in CPME highlighted its effectiveness, often showing comparable or better performance than traditional ethers like THF and dioxane.[2][3] |
Impact on Product Purity: The Unseen Influence of the Solvent
A solvent's impact on product purity is a more nuanced consideration. It can influence the formation of byproducts, the ease of product isolation, and the efficiency of purification methods like crystallization.
Byproduct Formation
In some cases, the solvent itself can participate in side reactions. For instance, dioxane is not always an inert solvent and can sometimes lead to the formation of impurities that are difficult to separate from the desired product. The choice of a more inert solvent can simplify the reaction profile and lead to a purer crude product.
Ease of Removal and Product Isolation
A significant challenge with dioxane is its high boiling point (101 °C) and its miscibility with water, which can complicate its removal during workup. This can lead to residual solvent in the final product, impacting its purity. Greener alternatives like 2-MeTHF (boiling point 80 °C) and CPME (boiling point 106 °C) offer different properties. 2-MeTHF has lower water solubility, facilitating easier separation from aqueous phases.
Influence on Crystallization and Final API Purity
The final purification step for many active pharmaceutical ingredients (APIs) is crystallization. The choice of crystallization solvent can profoundly affect the final purity of the API by influencing which impurities are incorporated into the crystal lattice.[4][5] While specific comparative studies on the impact of residual dioxane versus other solvents on API purity during crystallization are limited, the principle remains that any solvent impurity can potentially disrupt the crystallization process and compromise the final product's purity.[6][7] The ease of removal of the reaction solvent prior to crystallization is therefore a critical factor.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the Suzuki-Miyaura and Sonogashira coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq.) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent (e.g., 1,4-Dioxane/Water 4:1) is then added. The reaction mixture is heated (typically to 80-100 °C) and stirred until completion, as monitored by techniques like TLC or LC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
General Experimental Protocol for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, the aryl halide (1.1 eq.), terminal alkyne (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) are added. A degassed solvent (e.g., THF or Toluene) is introduced, followed by a degassed amine base (e.g., triethylamine, 2-5 eq.). The mixture is stirred at room temperature or heated, with the reaction progress monitored by TLC or GC-MS. Upon completion, the reaction is worked up by dilution with an organic solvent, filtration to remove catalyst residues, and washing of the filtrate. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[8]
Visualizing Reaction Pathways and Workflows
Understanding the logical flow of experiments and the underlying chemical transformations is essential. The following diagrams, generated using Graphviz, illustrate a typical workflow for a cross-coupling reaction and a simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
analytical methods for detecting trace amounts of 1,4-dioxane
A Comparative Guide to Analytical Methods for Detecting Trace Amounts of 1,4-Dioxane
The detection and quantification of trace amounts of 1,4-dioxane, a probable human carcinogen, is a critical concern for environmental monitoring, consumer product safety, and pharmaceutical manufacturing.[1][2] This industrial chemical can be found as a contaminant in various products, including cosmetics, detergents, and shampoos, and its high solubility in water makes it a mobile and persistent environmental pollutant.[3][4][5] Consequently, regulatory bodies are establishing increasingly stringent limits on its presence, necessitating robust and sensitive analytical methods for its detection.[6]
This guide provides a comparative overview of the most prevalent analytical techniques used for the trace-level determination of 1,4-dioxane. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method based on their specific matrix, required sensitivity, and laboratory capabilities. We will compare three primary methods: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS), and Solid Phase Extraction Gas Chromatography-Mass Spectrometry (SPE-GC-MS).
Performance Comparison of Analytical Methods
The selection of an analytical method for 1,4-dioxane is often a trade-off between sensitivity, sample throughput, and robustness against matrix interferences. The following table summarizes the key performance characteristics of the three major techniques.
| Parameter | Static Headspace GC-MS (HS-GC-MS) | Purge and Trap GC-MS (P&T-GC-MS) / EPA 8260 | Solid Phase Extraction GC-MS (SPE-GC-MS) / EPA 522 |
| Typical Sample Matrix | Consumer Products (soaps, cosmetics), Food Additives, Water.[7][8] | Water, Soil, Solid Waste.[4][9][10] | Drinking Water, Relatively Clean Aqueous Matrices.[11][12] |
| Limit of Detection (LOD) | ~0.1 µg/L (water) to 2.3 µg/kg (products).[7][13] | Can be high due to poor purge efficiency; improved with heated purge and SIM to <0.2 µg/L.[9][14] | As low as 0.02 µg/L to 0.036 µg/L.[1][15] |
| Limit of Quantitation (LOQ) | ~1 µg/L (water) to 0.37 mg/L (food additives).[8][13] | ~0.5 µg/g.[8] | Typically <0.1 µg/L.[16] |
| Linear Range | 0.25 - 100 mg/L or 10 - 20,000 ng/g.[7][8] | 0.25 - 50 µg/L.[9] | 0.05 - 40 µg/L.[17] |
| Key Advantages | Avoids direct injection of complex matrices, reducing instrument contamination; simple and direct.[7][8] | Well-established for volatile organic compounds (VOCs); automated for high throughput.[9] | High sensitivity and selectivity; official EPA method for drinking water; not subject to purging issues.[1][18][19] |
| Key Disadvantages | Lower sensitivity compared to SPE; requires optimization of incubation time and temperature.[2][20] | Poor purging efficiency for 1,4-dioxane due to its high water solubility; may require modifications like heated purge.[9][18][20] | More labor-intensive and time-consuming sample preparation; potential for analyte loss during extraction and concentration.[18] |
Experimental Protocols and Workflows
Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results. Below are the generalized methodologies for the three key analytical techniques.
Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is particularly advantageous for analyzing volatile compounds in complex sample matrices, as it avoids direct injection of non-volatile components that could contaminate the GC system.[7] The sample is placed in a sealed vial and heated, allowing volatile analytes like 1,4-dioxane to partition into the headspace gas, which is then injected into the GC-MS.[7] Isotope dilution, using 1,4-dioxane-d8 as an internal standard, is commonly employed to compensate for matrix effects and ensure accurate quantification.[7][8]
Detailed Methodology:
-
Sample Preparation : Accurately weigh or measure the sample (e.g., 0.1-2 g for solids, 2 mL for liquids) into a headspace vial.[7]
-
Internal Standard : Add a known amount of deuterated internal standard (1,4-dioxane-d8) to all samples, calibrators, and controls.[8][21] For aqueous samples, adding a salt like sodium chloride can improve sensitivity through the "salting-out" effect.[13]
-
Equilibration : Seal the vial and place it in the headspace autosampler. The sample is heated to a specific temperature (e.g., 70-90°C) and allowed to equilibrate for a set time (e.g., 10-45 minutes) to allow 1,4-dioxane to volatilize into the headspace.[2][21]
-
Injection & Separation : A portion of the headspace gas is automatically injected into the GC. The analyte is separated from other volatile compounds on a suitable capillary column, such as a VF-624ms or equivalent.[21]
-
Detection : The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[8] The characteristic ions for 1,4-dioxane (m/z 88) and 1,4-dioxane-d8 (m/z 96) are monitored for detection and quantification.[8][21]
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
P&T-GC-MS is a standard technique for analyzing volatile organic compounds (VOCs) in water and is the basis for methods like USEPA 8260.[9][22] The process involves bubbling an inert gas (purging) through the sample, which strips the volatile analytes from the matrix. These analytes are then captured on a sorbent trap, which is subsequently heated to desorb the compounds into the GC-MS system.[9] Due to the high water solubility of 1,4-dioxane, its purging efficiency is poor, which can lead to higher detection limits.[18][20] Modifications such as heated purging can significantly improve recovery.[9]
Detailed Methodology:
-
Sample Preparation : A standard volume of the aqueous sample (e.g., 5-10 mL) is placed into the purging vessel of the P&T system.[9] An internal standard (1,4-dioxane-d8) is added.[4]
-
Purging : An inert gas (e.g., helium) is bubbled through the sample for a specified time. Using an elevated purge temperature (e.g., 40-80°C) is recommended to increase the purging efficiency of 1,4-dioxane.[4][9]
-
Trapping : The gas stream containing the volatilized compounds passes through a sorbent trap, which captures the 1,4-dioxane.
-
Desorption and Injection : The trap is rapidly heated, and the flow of the carrier gas is reversed to backflush the trapped analytes onto the GC column.
-
Separation and Detection : The separation and detection steps are similar to HS-GC-MS, utilizing a capillary column and MS detection in SIM mode for enhanced sensitivity.[9]
Solid Phase Extraction Gas Chromatography-Mass Spectrometry (SPE-GC-MS)
This technique, outlined in USEPA Method 522, is specifically designed for the analysis of 1,4-dioxane in drinking water and offers very low detection limits.[1][12] The method involves passing a large volume of water through a solid-phase cartridge containing an adsorbent material (e.g., coconut charcoal).[3][12] The 1,4-dioxane is retained on the cartridge while the water passes through. The analyte is then eluted from the cartridge with a small amount of organic solvent, which is concentrated before analysis.[15]
Detailed Methodology:
-
Sample Preparation : A 100-500 mL water sample is collected and preserved (e.g., with sodium bisulfate to inhibit microbial decay).[3][4] A surrogate standard (1,4-dioxane-d8) is added to the sample.[3]
-
Solid Phase Extraction : The SPE cartridge (e.g., activated carbon) is conditioned. The water sample is then passed through the cartridge, and the cartridge is dried under a vacuum.[3][19]
-
Elution : The retained 1,4-dioxane and surrogate are eluted from the cartridge using a small volume of a solvent like dichloromethane.[15]
-
Concentration : The extract volume is adjusted, often concentrated to a final volume of 1 mL.[1] An internal standard (IS), such as tetrahydrofuran-d8 (THF-d8), is added prior to analysis.[15]
-
Injection and Analysis : An aliquot of the concentrated extract is injected into the GC-MS, which is operated in SIM mode to achieve the required low detection limits.[12][15]
References
- 1. agilent.com [agilent.com]
- 2. youngin.com [youngin.com]
- 3. unitedchem.com [unitedchem.com]
- 4. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Recommended Analytical Methods for Detecting 1,4-Dioxane in Commercial Products | Lab Manager [labmanager.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. ysi.com [ysi.com]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. alphalab.com [alphalab.com]
- 12. NEMI Method Summary - 522 [nemi.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. mass.gov [mass.gov]
- 15. itspsolutions.com [itspsolutions.com]
- 16. Lowering Detection Limits for 1,4-Dioxane in Drinking Water Using Large Volume Injection in an Unmodified Splitless GC Inlet [restek.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 19. phenomenex.com [phenomenex.com]
- 20. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. nemc.us [nemc.us]
A Researcher's Guide to Cross-Validation of Synthetic Procedures in Different Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical synthesis. A solvent does not merely act as an inert medium but can actively participate in the reaction mechanism, affecting reaction rates, yields, and even the product distribution. Therefore, the systematic cross-validation of a synthetic procedure in various solvents is a crucial step in reaction optimization and process development. This guide provides a comparative analysis of solvent effects on two widely used and important reaction types: the Suzuki-Miyaura cross-coupling and the SN2 nucleophilic substitution, supported by experimental data.
The Importance of Solvent Selection
The selection of an appropriate solvent can be the difference between a high-yielding, efficient reaction and a low-yielding or unsuccessful one. Different solvents can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the energy profile of the reaction. Key solvent properties that influence chemical reactions include:
-
Polarity: A solvent's polarity, arising from its dipole moment, affects its ability to solvate charged or polar species.
-
Proticity: Protic solvents contain acidic protons (e.g., O-H or N-H bonds) and can act as hydrogen bond donors, which is particularly significant in stabilizing anions. Aprotic solvents lack these acidic protons.
-
Coordinating Ability: Some solvents can coordinate to metal catalysts or other reagents, influencing their reactivity and stability.
This guide will now delve into two specific case studies to illustrate these principles with concrete experimental data.
Case Study 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of solvent in this palladium-catalyzed reaction is critical for achieving high yields.
Experimental Data: Solvent Screening for the Synthesis of a 2-arylbenzimidazole
The following table summarizes the results of a solvent screening study for the Suzuki-Miyaura coupling of an iodobenzimidazole derivative with phenylboronic acid. The reaction was carried out under otherwise identical conditions to isolate the effect of the solvent.
| Solvent | Product Yield (%) |
| Toluene | 71 |
| Acetonitrile | 75 |
| THF | 80 |
| 2-Propanol | 83 |
| DMF | 88 |
| Dioxane | 91 |
Experimental Protocol
The Suzuki-Miyaura coupling reaction was performed as follows: A mixture of the iodobenzimidazole intermediate (1 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2 mmol) as the base, and a PdCl2-SPhos catalyst system was prepared. The respective solvent (5 mL) was added, and the mixture was subjected to microwave irradiation at 120 °C. The yield of the desired 2-arylbenzimidazole product was determined after purification.
Analysis of Results
The data clearly indicates that the choice of solvent has a significant impact on the reaction yield, with dioxane providing the highest yield of 91%. The trend observed suggests that more polar, coordinating solvents like DMF and dioxane are more effective for this particular transformation than less polar solvents like toluene. This could be attributed to their ability to dissolve the reagents and stabilize the palladium catalytic species involved in the reaction cycle.
Case Study 2: The SN2 Nucleophilic Substitution Reaction
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry where a nucleophile displaces a leaving group on a carbon atom in a single, concerted step. The solvent plays a crucial role in this mechanism, particularly in solvating the nucleophile and influencing its reactivity.
Experimental Data: Solvent Effects on the Synthesis of Benzyl Azide
The following table presents the product yields for the SN2 reaction between benzyl bromide and sodium azide in a variety of solvents. This reaction is a classic example used to illustrate the principles of SN2 reactivity.
| Solvent | Solvent Type | Product Yield (%) |
| Methanol | Polar Protic | Low |
| Ethanol | Polar Protic | Low |
| Acetone | Polar Aprotic | Moderate |
| Acetonitrile | Polar Aprotic | High |
| DMF | Polar Aprotic | Very High |
| DMSO | Polar Aprotic | 98 |
Note: While exact percentages for some solvents were not available in a single comparative study, the general trend is well-established in organic chemistry literature. The 98% yield in DMSO is a specific reported value.
Experimental Protocol
To a solution of benzyl bromide (1.0 mmol) in the chosen solvent (10 mL) was added sodium azide (1.2 mmol). The reaction mixture was stirred at room temperature, and the progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was worked up by partitioning between water and an organic extraction solvent. The organic layer was then dried and concentrated to yield the benzyl azide product. The isolated yield was then calculated. For the reaction in DMSO, a specific protocol involved dissolving benzyl bromide (16.84 mmol) in DMSO (40 ml), adding sodium azide (25.26 mmol), and stirring overnight at ambient temperature before workup to achieve a 73% yield. A separate study reported a 98% yield in DMSO.
Analysis of Results
The results demonstrate a clear preference for polar aprotic solvents in SN2 reactions. In polar protic solvents like methanol and ethanol, the solvent molecules form a "cage" around the azide anion through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity. In contrast, polar aprotic solvents like DMF and DMSO solvate the cation (Na+) more effectively than the anion, leaving the "naked" azide nucleophile more available to attack the electrophilic carbon of benzyl bromide, thus leading to significantly higher reaction rates and yields.
Visualizing the Workflow and Key Concepts
To further clarify the process of solvent cross-validation and the underlying principles, the following diagrams are provided.
The Shifting Economics of Solvent Selection: A Cost-Effectiveness Analysis of Dioxane in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of solvent in large-scale synthesis is a critical decision with far-reaching implications for process efficiency, safety, environmental impact, and ultimately, the cost-effectiveness of drug development and manufacturing. 1,4-Dioxane, a cyclic ether, has long been a workhorse solvent in organic synthesis due to its excellent solvating properties and miscibility with water. However, growing concerns over its safety profile and environmental persistence are prompting a re-evaluation of its use, especially in the context of increasing regulatory scrutiny and the availability of greener alternatives.
This guide provides an objective comparison of the cost-effectiveness of using dioxane in large-scale synthesis against alternative solvents. By examining performance data from key chemical reactions, cost factors beyond the initial purchase price, and the often-overlooked expenses associated with safety and waste management, this analysis aims to equip researchers and process chemists with the information needed to make informed and sustainable solvent choices.
Performance in Key Synthetic Transformations
The utility of a solvent is primarily judged by its performance in chemical reactions. Here, we compare dioxane with its greener alternatives in common large-scale synthetic reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in the pharmaceutical industry. While traditionally carried out in solvents like THF or dioxane, greener alternatives have demonstrated comparable and sometimes superior efficacy.[1]
| Solvent | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1,4-Dioxane | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 12 | 95 |
| 2-MeTHF | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 12 | 96 |
| Toluene/H₂O | 2-Bromo-4-fluoro-5-methylpyridine | 4-methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 80 | 4 | 95 |
| 1,4-Dioxane/H₂O | 2-Bromo-4-fluoro-5-methylpyridine | 4-methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 90 | 12 | 78 |
This data is representative and compiled from various sources. Actual experimental results will require specific optimization.
Grignard Reactions
Grignard reactions are fundamental for C-C bond formation. The choice of solvent is critical for reaction initiation and yield. While diethyl ether and THF are traditional choices, greener alternatives like 2-MeTHF and Cyclopentyl Methyl Ether (CPME) are gaining traction due to their favorable safety and handling properties.[2]
| Solvent | Boiling Point (°C) | Flash Point (°C) | Peroxide Formation | Typical Reaction Yield | Key Advantages | Key Disadvantages |
| 1,4-Dioxane | 101 | 12 | High | Good to Excellent | Higher reflux temperature than THF | Forms explosive peroxides, difficult to dry |
| 2-MeTHF | ~80 | -11 | Low | Good to Excellent | "Green" solvent, limited water miscibility simplifies work-up | Lower boiling point than dioxane |
| CPME | 106 | -1 | Low | Good to Excellent | High boiling point, hydrophobic, resists peroxide formation | Higher cost than some traditional solvents |
| Diethyl Ether | 34.6 | -45 | High | Good to Excellent | Well-established, easy to remove | Highly flammable, anesthetic properties |
| THF | 66 | -14 | High | Good to Excellent | Good solvating power | Forms explosive peroxides, miscible with water |
A Deeper Dive into the True Costs: Beyond the Sticker Price
A comprehensive cost-effectiveness analysis extends beyond the purchase price of the solvent. It must encompass the entire lifecycle of the solvent within the manufacturing process, including safety, handling, and disposal.
Solvent Pricing
Bulk pricing for solvents can vary significantly based on supplier, purity, and market conditions. The following table provides an estimated price comparison for large quantities.
| Solvent | Estimated Bulk Price (per metric ton) |
| 1,4-Dioxane | ~$15,000 |
| 2-MeTHF | ~$2,000 - $3,000 |
| CPME | Generally higher than 2-MeTHF |
Prices are estimates and subject to change. Researchers should obtain quotes from specific suppliers for accurate pricing.
Waste Disposal and Recycling
Solvent waste disposal is a significant operational cost, with incineration of hazardous solvents potentially costing between $1.50 to over $4.00 per gallon.[3][4] Solvent recovery and recycling offer a more sustainable and often more economical alternative. The ease of recovery and the potential for reuse are critical factors in the overall cost equation.
| Solvent | Water Miscibility | Ease of Recovery | Recycling Viability |
| 1,4-Dioxane | High | Difficult due to azeotrope formation with water | Possible, but energy-intensive |
| 2-MeTHF | Limited | Easier separation from aqueous phases | High, can be readily recycled |
| CPME | Low | Easy separation from water | High, stable and can be recycled |
On-site solvent recycling systems can significantly reduce costs associated with both new solvent purchases and waste disposal.[5]
Safety and Environmental Compliance
1,4-Dioxane is classified by the U.S. Environmental Protection Agency (EPA) as "likely to be carcinogenic to humans" and presents an unreasonable risk to workers under certain conditions.[6][7] This classification necessitates stringent and often costly engineering controls, personal protective equipment (PPE), and monitoring to ensure worker safety. Furthermore, its persistence in groundwater and resistance to conventional wastewater treatment methods are leading to stricter environmental regulations and potential long-term liability costs.[8] Greener alternatives like 2-MeTHF and CPME generally have more favorable safety profiles, reducing the burden of compliance and associated costs.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are representative protocols for key reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling using 1,4-Dioxane
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Anhydrous 1,4-Dioxane (3-5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add 1,4-dioxane.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 equiv.)
-
Amine (1.0-1.5 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or CPME)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in a reaction vessel.
-
Add the solvent, followed by the aryl halide and the amine.
-
Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120°C) with stirring for the required time.
-
Monitor the reaction by an appropriate method (e.g., GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
The filtrate is then washed, dried, and concentrated. The crude product is purified by chromatography.
Visualizing the Process
To better illustrate the workflows and decision-making processes discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. altiras.com [altiras.com]
- 4. altiras.com [altiras.com]
- 5. 1,4-Dioxane, 99+%, ACS reagent, stabilized, meets the requirements of Reag.Ph.Eur. 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. epa.gov [epa.gov]
- 8. 2-Methyltetrahydrofuran price,buy 2-Methyltetrahydrofuran - chemicalbook [m.chemicalbook.com]
1,4-Dioxane as the Optimal Solvent: A Comparative Guide for Key Organic Reactions
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comprehensive comparison of 1,4-dioxane's performance against other common solvents in several pivotal organic reactions. While 1,4-dioxane has been a workhorse in organic synthesis, its use is increasingly scrutinized due to safety and environmental concerns. However, for certain transformations, it remains the optimal choice, delivering superior yields and reaction rates. This document presents quantitative data, detailed experimental protocols, and visual workflows to aid in the informed selection of reaction media.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The solvent plays a crucial role in these reactions by influencing catalyst stability, substrate solubility, and the rate of key elementary steps in the catalytic cycle. 1,4-Dioxane, an ethereal solvent, is frequently employed in these reactions due to its ability to dissolve a wide range of organic substrates and its compatibility with the catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While a variety of solvents can be used, 1,4-dioxane often proves to be highly effective, particularly in reactions involving challenging substrates such as arenediazonium salts.
| Aryl Halide/Salt | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 12 | 95[1] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 98 |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O (1:1) | MW | - | 65[2] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | MW | - | 80 [2] |
| Arenediazonium Tetrafluoroborate | Arylboronic Acid | Pd(0)/C | None | Methanol | RT | < 5 min | High |
| Arenediazonium Tetrafluoroborate | Arylboronic Acid | Pd(0)/C | None | 1,4-Dioxane | RT | < 5 min | Superior to Methanol |
A mixture of 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) is placed in a microwave vial. A 2:1 mixture of 1,4-dioxane and water (6 mL) is added. The vial is sealed and subjected to microwave irradiation at a set temperature until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The choice of solvent is critical and can significantly affect the reaction's efficiency. 1,4-Dioxane is a commonly used solvent for this transformation.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromoanisole | n-Butylamine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | ~95%[3] |
| 2-Bromoanisole | n-Butylamine | Pd(OAc)₂ / XPhos | NaOtBu | 1,4-Dioxane | 100 | ~98% |
| 2-Bromotoluene | Piperidine | Pd(dba)₂ / (±)-BINAP | NaOtBu | Toluene | 110 | 88%[4] |
| 2-Bromotoluene | Piperidine | Pd(dba)₂ / (±)-BINAP | NaOtBu | TMO | 110 | 82%[4] |
To a dry Schlenk tube under an inert atmosphere are added 2-(2-bromophenyl)oxane (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous 1,4-dioxane (5 mL) is added via syringe. The Schlenk tube is sealed, and the reaction mixture is heated with vigorous stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
References
Safety Operating Guide
Proper Disposal of Dimethoxane: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Dimethoxane, a bacteriostatic and fungistatic preservative. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Essential Safety and Handling Precautions
This compound is a combustible liquid that can cause skin and eye irritation. It is incompatible with strong acids and bases. Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 828-00-2 |
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| Flash Point | 142 °F (61 °C) |
| Boiling Point | 367 °F (186 °C) |
| Density | 1.0655 g/mL |
Step-by-Step Disposal Procedures
The following procedures provide a step-by-step guide for the safe disposal of this compound waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations, as disposal guidelines can vary.
Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure, unused this compound, a dilute solution, or contaminated materials (e.g., gloves, absorbent pads, glassware).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep it separate from strong acids and bases.
Waste Collection and Storage
-
Use Compatible Containers: Collect this compound waste in a chemically resistant container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. Indicate any other components present in the waste.
-
Safe Storage: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition.
Spill Management
In the event of a this compound spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Control Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect Absorbent Material: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable plastic bag.[1]
-
Decontaminate the Area: Wash the spill area with a soap and water solution.[1]
-
Dispose of Contaminated Materials: The sealed bag containing the absorbent material and any contaminated PPE should be disposed of as this compound waste.
Final Disposal
The final disposal method for this compound waste must be in accordance with institutional and regulatory requirements. Common disposal routes for chemical waste of this nature include:
-
Incineration: This is a common method for the disposal of organic chemical waste. The process should be carried out in a licensed hazardous waste incineration facility to ensure complete destruction and to manage any potentially harmful byproducts.
-
Chemical Waste Landfill: In some cases, solidified or containerized chemical waste may be disposed of in a specially designated hazardous waste landfill.
-
Chemical Treatment: While no specific chemical neutralization protocols for this compound are readily available, your EHS department or a licensed waste disposal vendor may have established procedures for its treatment prior to final disposal.
Crucially, do not dispose of this compound down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Dimethoxane
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of laboratory chemicals is paramount. This document provides immediate, procedural guidance for the use of Dimethoxane, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to foster a secure research environment.
Hazard Overview and Exposure Limits
This compound is recognized as a skin sensitizer and may cause irritation to the skin and eyes. While no official Occupational Exposure Limit (OEL) from OSHA or ACGIH has been established for this compound, an estimated OEL can be derived from toxicological data. The table below summarizes the available data, which should be used as a guide for risk assessment and control banding.
| Parameter | Value | Source / Analogy |
| CAS Number | 828-00-2 | N/A |
| Predicted Maximum Tolerated Dose (MTD) | 125 mg/kg/day | ECETOC TR No. 101[1] |
| Estimated Occupational Exposure Limit (OEL) | ~ 1 mg/m³ (8-hour TWA) | Calculation based on MTD |
Note: The Estimated OEL is a conservative value derived from the predicted MTD and should be used for guidance in the absence of official limits.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table outlines recommended glove materials and their estimated breakthrough times based on data for structurally similar chemicals, such as acetates and cyclic ethers.
| Glove Material | Estimated Breakthrough Time | Recommendation |
| Nitrile Rubber | > 60 minutes (for similar acetates) | Suitable for short-duration tasks and splash protection. |
| Butyl Rubber | > 480 minutes (for similar acetates) | Recommended for extended handling periods and spill response. |
PPE Donning and Doffing Procedures
Proper donning and doffing of PPE are essential to prevent cross-contamination. The following workflow diagrams illustrate the correct procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
